molecular formula C13H19N B143951 3-[(4-Methylphenyl)methyl]piperidine CAS No. 136421-81-3

3-[(4-Methylphenyl)methyl]piperidine

Cat. No.: B143951
CAS No.: 136421-81-3
M. Wt: 189.3 g/mol
InChI Key: DUOKGZWRUWUHQT-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]piperidine is a chemical compound of significant interest in medicinal chemistry and neuropharmacology research, primarily recognized for its role as a sigma-1 receptor ligand. The sigma-1 receptor is a chaperone protein located in the endoplasmic reticulum and plasma membrane of cells, particularly in the central nervous system, and is implicated in a wide range of physiological and pathophysiological processes. Research into this compound has been pivotal for probing the function of this receptor. Studies utilizing this compound have helped elucidate the sigma-1 receptor's involvement in neuroprotection, modulation of ion channels , and response to cellular stress. Its specific binding affinity makes it a valuable pharmacological tool for investigating neurological disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. The compound serves as a critical reference standard and a starting point for the design and synthesis of novel therapeutics. Researchers employ it in in vitro binding assays, functional cell-based studies, and in vivo preclinical models to understand signaling pathways and assess the therapeutic potential of targeting the sigma-1 receptor. This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13/h4-7,13-14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOKGZWRUWUHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408615
Record name 3-(4-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136421-81-3
Record name 3-(4-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-[(4-Methylphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-[(4-Methylphenyl)methyl]piperidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound, also known as 3-(4-methylbenzyl)piperidine, is a substituted piperidine derivative. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, which is a common scaffold in many biologically active compounds and pharmaceuticals.[1][2][3][4] The substitution at the 3-position with a 4-methylbenzyl group significantly influences its physicochemical and biological properties.

Physicochemical Data

Quantitative data for this compound is not widely available in public literature. Therefore, data for structurally related compounds are provided for reference and comparison.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundValue for Closely Related Compounds
IUPAC Name This compoundN/A
Synonyms 3-(4-Methylbenzyl)piperidineN/A
CAS Number 1335947-41-5 ((3S)-enantiomer)[5]626-56-2 (3-Methylpiperidine)
Molecular Formula C₁₃H₁₉N[5]C₆H₁₃N (3-Methylpiperidine)
Molecular Weight 189.30 g/mol [5]99.17 g/mol (3-Methylpiperidine)
Molecular Weight (HCl salt) 225.76 g/mol [6]N/A
Physical Form Solid (for HCl salt)[6]Liquid (3-Methylpiperidine)
Melting Point Not availableNot available
Boiling Point Not availableNot available
Flash Point Not applicable (for HCl salt)[6]21 °C (closed cup) (3-Methylpiperidine)
Solubility Not availableNot available
InChI Key KZFZRJGJCRIXLM-UHFFFAOYSA-N (for HCl salt)[6]N/A

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for 3-substituted piperidines. A common and effective method involves the catalytic hydrogenation of the corresponding pyridine precursor, 3-(4-methylbenzyl)pyridine.

General Synthesis Workflow

A plausible synthetic pathway involves two main stages: the synthesis of the intermediate 3-(4-methylbenzyl)pyridine and its subsequent reduction to the target piperidine derivative.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Reduction Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde Grignard_Reaction Grignard Reaction Pyridine-3-carboxaldehyde->Grignard_Reaction 4-Methylphenylmagnesium_bromide 4-Methylphenylmagnesium_bromide 4-Methylphenylmagnesium_bromide->Grignard_Reaction Intermediate_Alcohol (4-Methylphenyl)(pyridin-3-yl)methanol Grignard_Reaction->Intermediate_Alcohol Deoxygenation Deoxygenation Intermediate_Alcohol->Deoxygenation Intermediate_Pyridine 3-(4-Methylbenzyl)pyridine Deoxygenation->Intermediate_Pyridine Hydrogenation Catalytic Hydrogenation Intermediate_Pyridine->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol based on established chemical transformations for the synthesis of 3-substituted piperidines.[7]

Stage 1: Synthesis of 3-(4-Methylbenzyl)pyridine

  • Grignard Reaction: To a solution of pyridine-3-carboxaldehyde in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-methylphenylmagnesium bromide (a Grignard reagent) in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude (4-methylphenyl)(pyridin-3-yl)methanol.

  • Deoxygenation and Rearrangement: The crude alcohol intermediate is subjected to deoxygenation. A common method is a one-pot deoxygenation and heteroaromatic ring saturation in the presence of a palladium catalyst.[7]

Stage 2: Catalytic Hydrogenation to this compound

  • Hydrogenation: The 3-(4-methylbenzyl)pyridine intermediate is dissolved in a suitable solvent, such as methanol or acetic acid. A hydrogenation catalyst, for instance, platinum oxide (PtO₂) or rhodium on carbon (Rh/C), is added to the solution.[8][9] The mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (typically 50-70 bar) at a controlled temperature (e.g., 40-60 °C) for several hours.[9] The progress of the reaction is monitored by gas chromatography (GC) or TLC.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly accessible literature, the 3-substituted piperidine scaffold is a well-established pharmacophore found in numerous biologically active molecules.[2] Derivatives of 3-substituted piperidines are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system and antifungal properties.[1][7]

Piperidine derivatives, in general, have been shown to modulate several critical signaling pathways implicated in various diseases, including cancer. These pathways include STAT-3, NF-κB, and PI3K/Akt. The modulation of these pathways can lead to the inhibition of cell proliferation, migration, and the induction of apoptosis in cancer cells.

G cluster_0 Signaling Pathways cluster_1 Cellular Processes Piperidine_Derivative Piperidine Derivative STAT3 STAT-3 Piperidine_Derivative->STAT3 NFkB NF-κB Piperidine_Derivative->NFkB PI3K_Akt PI3K/Akt Piperidine_Derivative->PI3K_Akt Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Cell_Migration Cell Migration NFkB->Cell_Migration Apoptosis Apoptosis PI3K_Akt->Apoptosis

Caption: General signaling pathways modulated by piperidine derivatives.

Safety and Handling

Table 2: GHS Hazard Information for 3-Methylpiperidine

Hazard CategoryGHS ClassificationPrecautionary Statements
Physical Hazards Flammable Liquid (Category 2)P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Health Hazards Skin Irritation (Category 2)P302 + P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation (Category 2)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemN/A
Personal Protective Equipment (PPE) Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filterN/A

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Standard laboratory safety procedures should be strictly followed.

References

In-depth Technical Guide: 3-[(4-Methylphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature, patents, and chemical databases, we must report that there is currently no specific pharmacological data available for 3-[(4-Methylphenyl)methyl]piperidine . Our extensive searches for information regarding its mechanism of action, receptor binding profiles, signaling pathways, and quantitative biological activity have yielded no published studies or datasets.

The piperidine scaffold is a well-known privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities. These activities are highly dependent on the nature and position of substituents on the piperidine ring. While research on other substituted piperidines is abundant, with compounds exhibiting effects on targets such as opioid receptors, the N-methyl-D-aspartate (NMDA) receptor, and monoamine transporters, it is not scientifically sound to extrapolate these findings to this compound. The specific substitution pattern of this compound will uniquely determine its pharmacological properties.

Due to the absence of foundational biological data, it is not possible to provide the requested in-depth technical guide, which would include:

  • Mechanism of Action: The specific molecular target(s) and the nature of the interaction (e.g., agonist, antagonist, inhibitor) are unknown.

  • Quantitative Data: No binding affinities (Kᵢ, IC₅₀), functional potencies (EC₅₀, Emax), or other quantitative measures of biological activity have been reported.

  • Experimental Protocols: Without published studies, there are no specific experimental methodologies to detail.

  • Signaling Pathways and Visualizations: As the molecular targets are unidentified, no relevant signaling pathways can be described or diagrammed.

This document serves to inform the scientific community that this compound represents a novel chemical entity for which the pharmacological profile has not yet been characterized in the public domain. Further research, including initial screening and preclinical studies, would be required to elucidate its potential mechanism of action and therapeutic utility. We will continue to monitor for any new information on this compound and will update this guidance accordingly as new data becomes available.

An In-depth Technical Guide on the Potential Biological Activity of 3-[(4-Methylphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Piperidine Derivatives in Drug Discovery

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Piperidine derivatives have been successfully developed for a wide range of therapeutic areas, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and antioxidant effects.[3] The biological activity of a piperidine derivative is highly dependent on the nature and position of its substituents. This guide will explore the known activities of piperidine compounds structurally related to 3-[(4-Methylphenyl)methyl]piperidine to build a theoretical profile of its potential biological functions.

Analysis of Structurally Related Compounds

The structure of this compound features a benzyl group attached to the 3-position of the piperidine ring, with a methyl substituent on the phenyl ring. The biological activities of compounds with similar structural features, such as N-benzylpiperidines, 4-benzylpiperidines, and other 3-substituted piperidines, can provide valuable insights into the potential pharmacology of the target molecule.

A significant area of research for N-benzylpiperidine derivatives is in the development of multi-target-directed ligands for Alzheimer's disease.[4] These compounds have been designed to dually inhibit acetylcholinesterase (AChE) and histone deacetylase (HDAC).

  • Mechanism of Action: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. HDAC inhibition is a newer approach in Alzheimer's therapy that aims to modulate gene expression to achieve neuroprotective effects. The benzylpiperidine moiety in these inhibitors often interacts with the catalytic or peripheral anionic site of AChE.[5][6]

  • Quantitative Data: Several N-benzylpiperidine derivatives have shown potent inhibitory activity against both HDAC and AChE.

CompoundTargetIC50 (µM)Reference
d5 (an N-benzyl piperidine derivative)HDAC0.17[4]
AChE6.89[4]
d10 (an N-benzyl piperidine derivative)HDAC0.45[4]
AChE3.22[4]
20 (an N-benzylpiperidine carboxamide)AChE5.94[7]
28 (an N-benzylpiperidine carboxamide)AChE0.41[7]

Derivatives of 4-benzylpiperidine have been extensively studied as high-affinity ligands for sigma (σ) receptors.[8] Sigma receptors are implicated in a variety of cellular functions and are targets for the development of treatments for neurological disorders and cancer.

  • Mechanism of Action: These compounds typically bind to σ1 and σ2 receptors with varying degrees of selectivity. The pharmacophore model for σ1 receptor binding includes an amine site flanked by two hydrophobic domains, where the benzyl group can interact with one of these hydrophobic sites.[8]

  • Quantitative Data: A range of 1-aralkyl-4-benzylpiperidine derivatives have demonstrated nanomolar affinity for sigma receptors.

CompoundTargetKi (nM)Reference
10aa (a 1-aralkyl-4-benzylpiperidine)σ11.1[8]
σ20.11[8]
13 (a 1-aralkyl-4-benzylpiperidine)σ12.5[8]
σ20.28[8]

The 3-position of the piperidine ring is a common substitution point in many bioactive molecules.[9] The synthesis of enantiomerically enriched 3-substituted piperidines is an active area of research due to their prevalence in pharmaceuticals.[10]

  • Dopamine Transporter (DAT) Inhibition: Certain 3-substituted piperidine derivatives, which are bioisosteres of cocaine, have been evaluated for their affinity to the dopamine transporter (DAT) and their ability to inhibit monoamine reuptake.[11] The size of the substituent at the 3-position can influence the affinity and activity at DAT, as well as at the norepinephrine transporter (NET) and serotonin transporter (5-HTT).[11]

  • Antiproliferative Properties: Aminoethyl-substituted piperidine derivatives have been synthesized as σ1 receptor ligands with antiproliferative activity against human prostate cancer cells.[12]

Predicted Biological Activity Profile for this compound

Based on the structure-activity relationships of the related compounds discussed above, a predictive biological activity profile for this compound can be postulated:

  • Central Nervous System (CNS) Activity: The presence of the benzylpiperidine scaffold suggests a potential for CNS activity. It is plausible that this compound could interact with various CNS targets, including monoamine transporters (DAT, NET, 5-HTT) or sigma receptors. The methyl group on the phenyl ring may influence the potency and selectivity of these interactions.

  • Enzyme Inhibition: Given that N-benzylpiperidines can inhibit cholinesterases, it is worth investigating whether the 3-benzylpiperidine isomer exhibits similar properties. The orientation of the benzyl group at the 3-position will significantly alter its interaction with the enzyme's binding pocket compared to an N-benzyl substituent.

  • Antiproliferative Activity: The structural similarity to sigma receptor ligands suggests that this compound could be explored for potential antiproliferative effects, possibly mediated through sigma receptor binding.

Experimental Protocols

To validate the predicted biological activities, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols based on methodologies cited for analogous compounds.

This protocol is a general representation of how cholinesterase inhibition is measured.

  • Preparation of Reagents: Prepare solutions of the test compound, acetylcholinesterase (AChE) enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Assay Procedure:

    • In a 96-well plate, add a buffer solution, the test compound at various concentrations, and the AChE enzyme solution.

    • Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI) and DTNB.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., σ1 receptors).

  • Binding Reaction:

    • In a reaction tube, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]pentazocine for σ1 receptors), and the test compound at various concentrations.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[8]

Visualizations

Cholinergic_Signaling ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Inhibitor Cholinesterase Inhibitor (e.g., N-benzylpiperidine) Inhibitor->AChE Inhibits

Caption: Simplified Cholinergic Synapse Signaling Pathway.

Biological_Activity_Screening cluster_0 In Vitro Screening cluster_1 Secondary & In Vivo Evaluation Compound Test Compound (this compound) Primary_Assay Primary Assays (e.g., Enzyme Inhibition, Receptor Binding) Compound->Primary_Assay Hit_Identification Hit Identification (Active Compounds) Primary_Assay->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Off-target effects) Dose_Response->Selectivity_Panel In_Vivo_Models In Vivo Animal Models (Efficacy and PK/PD) Selectivity_Panel->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: General Workflow for Biological Activity Screening.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally similar compounds provides a strong foundation for predicting its potential pharmacological profile. The 3-benzylpiperidine scaffold suggests a high likelihood of CNS activity, with potential interactions with monoamine transporters and sigma receptors being primary areas for investigation. Furthermore, the possibility of enzyme inhibition, particularly of cholinesterases, should not be discounted. The experimental protocols and workflows outlined in this guide provide a clear path for the empirical validation of these hypotheses. Further synthesis and biological evaluation of this compound are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 3-[(4-Methylphenyl)methyl]piperidine Derivatives and Analogues for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-[(4-Methylphenyl)methyl]piperidine derivatives and their analogues, a class of compounds with significant potential in the development of novel therapeutics targeting monoamine transporters. This document details synthetic methodologies, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds, with a particular focus on their interaction with the dopamine transporter (DAT).

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The 3-benzylpiperidine motif, in particular, has been identified as a key pharmacophore for potent and selective inhibitors of the dopamine transporter (DAT).[2][3] Dysregulation of dopamine signaling is implicated in a range of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, molecules that modulate DAT function are of significant therapeutic interest.

This guide focuses on this compound and its analogues, exploring the synthetic routes to this core structure and the impact of structural modifications on biological activity, primarily at the dopamine, serotonin (SERT), and norepinephrine (NET) transporters.

Synthesis of the this compound Core

A facile and efficient method for the synthesis of 3-(substituted benzyl)piperidines has been developed, providing a reliable route to the core scaffold of interest.[4] This general procedure involves a two-step, one-pot reaction sequence starting from pyridine-3-carboxaldehyde.

General Synthetic Scheme

The synthesis commences with the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst.[4]

Experimental Protocol: Synthesis of this compound

  • Step 1: Grignard Reaction. To a solution of 4-methylphenylmagnesium bromide (prepared from 4-bromotoluene and magnesium turnings) in an anhydrous ether solvent such as tetrahydrofuran (THF), pyridine-3-carboxaldehyde is added dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Step 2: One-Pot Deoxygenation and Reduction. The reaction mixture from Step 1 is then subjected to catalytic hydrogenation. Palladium on carbon (10% Pd/C) is added as the catalyst, and the reaction is carried out under a hydrogen atmosphere (typically 50 psi) for an extended period (e.g., 48 hours).[5]

  • Work-up and Purification. Upon completion of the hydrogenation, the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired this compound.

This method provides a versatile and scalable approach to the synthesis of the core scaffold and its analogues with various substituents on the benzyl ring.

Structure-Activity Relationships (SAR) of 3-Benzylpiperidine Analogues

The biological activity of 3-benzylpiperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the benzyl moiety. The primary target for many of these compounds is the dopamine transporter (DAT), with varying degrees of selectivity over the serotonin (SERT) and norepinephrine (NET) transporters.

Quantitative Data for Monoamine Transporter Inhibition

The following tables summarize the in vitro binding affinities (Ki) and/or inhibitory concentrations (IC50) of a series of 3-benzylpiperidine analogues at the human dopamine, serotonin, and norepinephrine transporters. The data has been compiled from various sources to illustrate the structure-activity relationships. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

Compound IDR (Substitution on Benzyl Ring)DAT IC50 (nM)[3]SERT IC50 (nM)[3]NET IC50 (nM)DAT/SERT Selectivity Ratio
1a H----
5a 4-F17.21920-112
11b 4-NO216.41770-108
GBR 12909 (Reference Compound)1485-6
Compound IDR (Substitution on Benzyl Ring)DAT IC50 (nM)[5]SERT IC50 (nM)[5]NET IC50 (nM)[5]DAT/SERT Selectivity Ratio
5d 4-CN3.722751190615
21a (N-benzyl isomer)19.713711110.14

Data for additional analogues can be found in the cited literature.

Key SAR Observations
  • Substitution on the Benzyl Ring: The presence of electron-withdrawing groups at the 4-position of the benzyl ring, such as fluoro (F), nitro (NO2), and cyano (CN), generally enhances both the potency and selectivity for the dopamine transporter over the serotonin transporter.[2][3]

  • Piperidine Ring Substitution: The position of the benzyl group on the piperidine ring is critical. While this guide focuses on 3-substituted derivatives, it is noteworthy that 2-benzylpiperidine and its analogues also exhibit activity as dopamine reuptake inhibitors, although often with lower potency.[6]

  • N-Substitution on the Piperidine: The nitrogen atom of the piperidine ring is a key site for modification. N-alkylation can significantly impact potency and selectivity, and this position is often exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of the compounds.[5]

Experimental Protocols for Pharmacological Evaluation

The primary mechanism of action for the this compound class of compounds is the inhibition of monoamine transporters. The following is a detailed protocol for a standard in vitro dopamine transporter uptake assay using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled dopamine ([³H]DA) into cells expressing the dopamine transporter.

Materials:

  • HEK293 cells stably expressing hDAT

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics (e.g., G418)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • [³H]Dopamine

  • Test compounds (dissolved in an appropriate vehicle, e.g., DMSO)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Plating: Seed the HEK293-hDAT cells in poly-D-lysine coated 96-well plates at a density of approximately 50,000 cells per well. Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.

  • Preparation of Assay Plate: On the day of the experiment, aspirate the growth medium from the wells and wash the cells once with KRH buffer.

  • Compound Incubation: Add KRH buffer containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., cocaine or GBR12909). Incubate the plate at room temperature for 15-30 minutes.

  • Initiation of Uptake: Add [³H]Dopamine to each well to a final concentration appropriate for the assay (e.g., a concentration near the Km for dopamine uptake by DAT).

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution from the wells and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values for each compound by plotting the percentage of inhibition of [³H]dopamine uptake against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Pharmacological Evaluation start Pyridine-3-carboxaldehyde + 4-Methylphenylmagnesium bromide grignard Grignard Reaction start->grignard reduction One-pot Deoxygenation & Reduction (Pd/C, H2) grignard->reduction purification Column Chromatography reduction->purification core_compound This compound purification->core_compound dat_assay DAT Uptake Assay (HEK293-hDAT cells) core_compound->dat_assay Test Compound sert_assay SERT Uptake Assay core_compound->sert_assay net_assay NET Uptake Assay core_compound->net_assay data_analysis IC50/Ki Determination dat_assay->data_analysis sert_assay->data_analysis net_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: Workflow for the synthesis and pharmacological evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors, particularly for the dopamine transporter. The synthetic routes are well-established and amenable to the generation of diverse analogues for structure-activity relationship studies. The available data indicates that substitution on the benzyl ring significantly influences potency and selectivity, with electron-withdrawing groups at the 4-position being particularly favorable for DAT inhibition. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and pharmacological characterization of this important class of compounds. Further exploration of this chemical space is warranted to identify lead candidates with optimal efficacy, selectivity, and drug-like properties for the treatment of various CNS disorders.

References

Technical Guide: 3-[(4-Methylphenyl)methyl]piperidine and its Analogs as Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperidine derivatives are a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 3-substituted piperidines have garnered significant attention for their potential to modulate the activity of neurotransmitter transporters. Specifically, analogs of 3-[(4-Methylphenyl)methyl]piperidine have been explored as potent and selective inhibitors of the serotonin transporter (SERT). Inhibition of SERT is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitor (SSRI) class of antidepressants. By blocking the reuptake of serotonin from the synaptic cleft, these compounds increase the extracellular concentration of this key neurotransmitter, leading to enhanced serotonergic signaling. This guide provides a technical overview of the synthesis, in vitro evaluation, and mechanistic pathways relevant to the development of this compound and its analogs as potential SSRIs.

Synthesis of 3-Substituted Piperidine Analogs

The synthesis of 3-substituted piperidines can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-formed piperidine ring or the construction of the ring through cyclization reactions. Below is a representative synthetic workflow for preparing 3-substituted piperidines, drawing from established methodologies for similar compounds.

General synthetic strategies for 3-substituted piperidines.

A key method for the enantioselective synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative.[1][2] This approach allows for the introduction of the arylmethyl moiety at the 3-position with high enantioselectivity.

Quantitative Pharmacological Data

The primary measure of a compound's potential as an SSRI is its binding affinity for the serotonin transporter (SERT). This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity and potency. The following tables summarize the in vitro binding affinities of representative 3-benzylpiperidine and 4-benzylpiperidine carboxamide derivatives for monoamine transporters.

Table 1: In Vitro Inhibitory Activity of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives at h-SERT, AChE, and BuChE [3]

CompoundRXh-SERT Ki (µM)AChE IC50 (µM)BuChE IC50 (µM)
7 HH> 10028 ± 1.5> 500
8 3-ClH> 10035 ± 1.2> 500
9 3-BrH> 10041 ± 1.8> 500
12 HOCH32.5 ± 0.1> 200> 500
13 3-FOCH31.8 ± 0.1> 200> 500
14 3-ClOCH32.1 ± 0.2> 200> 500
15 3-BrOCH31.5 ± 0.1> 200> 500
16 3-IOCH31.2 ± 0.1> 200> 500

Data are presented as mean ± SD of three determinations.

Table 2: Half-maximal Inhibitory Concentrations (IC50) of 4-Benzylpiperidine Carboxamides for SERT, NET, and DAT [4]

Compound No.nR15-HT (SERT) IC50 (µM)NE (NET) IC50 (µM)DA (DAT) IC50 (µM)
7a 33,5-dichlorophenyl0.19-0.840.12-0.56>10
7b 32-benzothienyl0.04-0.120.02-0.05>10
7c 32-benzofuranyl0.05-0.160.02-0.06>10
8a 23,5-dichlorophenyl0.11-0.340.06-0.180.89-2.70
8b 22-benzothienyl0.03-0.070.01-0.031.15-2.65
8c 22-benzofuranyl0.05-0.130.02-0.061.76-4.14

The IC50 values are shown as 95% confidence intervals.

Experimental Protocols

General Synthesis of 3-Aryl-Substituted Piperidines

A representative procedure for the synthesis of 3-aryl-substituted piperidines involves the following steps[5]:

  • Preparation of Phenyl Pyridine-1(2H)-carboxylate: To a solution of pyridine and sodium borohydride in methanol at -78 °C under a nitrogen atmosphere, phenyl chloroformate is added dropwise. The reaction is maintained at -78 °C for 3 hours and then quenched with water. The product is extracted with diethyl ether, and the combined organic layers are washed with aqueous NaOH and HCl, then dried over sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography.

  • Rhodium-Catalyzed Asymmetric Carbometalation: In a vial under an argon atmosphere, a rhodium catalyst and a chiral ligand (e.g., (S)-Segphos) are dissolved in a mixture of toluene, tetrahydropyran, and water. An aqueous solution of cesium hydroxide is added, and the mixture is stirred at 70 °C. The arylboronic acid and the previously prepared phenyl pyridine-1(2H)-carboxylate are then added, and the reaction is stirred at 70 °C for 20 hours. After cooling, the mixture is diluted with diethyl ether and passed through a plug of silica gel to isolate the 3-aryl-1,2,3,6-tetrahydropyridine product.

  • Reduction to 3-Arylpiperidine: The resulting tetrahydropyridine is then reduced to the corresponding piperidine. This can be achieved through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

Serotonin Transporter (SERT) Binding Assay

The affinity of test compounds for the serotonin transporter is determined using a radioligand binding assay. A typical protocol is as follows[6][7]:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin transporter (hSERT), such as HEK293 cells.

  • Assay Buffer: A suitable buffer is prepared, for example, 50 mM Tris-HCl containing 120 mM NaCl and 5 mM KCl, at pH 7.4.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand for SERT (e.g., [3H]-citalopram or [3H]-paroxetine) and various concentrations of the test compound.

  • Separation: After incubation (e.g., 60 minutes at room temperature), the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The therapeutic effect of SSRIs is mediated by their direct interaction with the serotonin transporter. The following diagram illustrates the mechanism of action of an SSRI at the neuronal synapse.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicle Reuptake SSRI SSRI SSRI->SERT Inhibition Serotonin_Receptor Serotonin Receptors Synaptic_Cleft->Serotonin_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling Serotonin_Receptor->Postsynaptic_Signal Activation

Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).

In a normal physiological state, serotonin is released from the presynaptic neuron into the synaptic cleft, where it can bind to postsynaptic receptors to elicit a neuronal response. The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synapse back into the presynaptic neuron, thus terminating the signal. SSRIs, such as 3-substituted piperidine derivatives, act by blocking the SERT. This inhibition of reuptake leads to an increased concentration and prolonged presence of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Conclusion

While specific data on this compound is limited, the available literature on its structural analogs strongly suggests that this class of compounds holds promise as selective serotonin reuptake inhibitors. The synthetic routes are well-established, and the pharmacological assays for their evaluation are robust. The quantitative data from related compounds indicate that high affinity for the serotonin transporter can be achieved with the 3-substituted piperidine scaffold. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential as a novel antidepressant. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to pursue further studies in this area.

References

The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Versatile Scaffold for CNS Drug Development

Introduction

The benzylpiperidine motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of centrally acting therapeutic agents. Its inherent structural features, combining a basic piperidine ring with an aromatic benzyl group, provide a privileged framework for interaction with a multitude of biological targets within the central nervous system (CNS). While specific pharmacological data for 3-[(4-Methylphenyl)methyl]piperidine is not extensively documented in publicly available literature, a comprehensive analysis of its structurally related analogs provides a robust foundation for predicting its potential biological activities and guiding future research endeavors.

This technical guide offers an in-depth exploration of the pharmacological profiles of benzylpiperidine derivatives, with a focus on their interactions with key CNS targets, including sigma (σ) receptors, opioid receptors, and monoamine transporters. By examining the structure-activity relationships (SAR) of closely related compounds, we can infer a probable pharmacological space for this compound and highlight opportunities for the design of novel CNS-active molecules.

Core Pharmacological Targets of Benzylpiperidine Derivatives

Research into benzylpiperidine analogs has revealed a promiscuous yet often potent and selective interaction with several key receptor and transporter families implicated in a range of neurological and psychiatric disorders.

Sigma (σ) Receptors

A significant number of benzylpiperidine derivatives exhibit high affinity for sigma receptors, with many showing a preference for the σ1 subtype over the σ2 subtype.[1][2] The σ1 receptor is a unique intracellular chaperone protein involved in the modulation of various neurotransmitter systems and cellular signaling pathways. Ligands targeting σ1 receptors have shown potential in the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[3]

The general pharmacophore for σ1 receptor binding by benzylpiperidine derivatives consists of a central protonated amine (the piperidine nitrogen) flanked by two hydrophobic domains.[1] One hydrophobic site accommodates the benzyl group, while the other interacts with substituents on the piperidine ring or the nitrogen atom.

Structure-Activity Relationship (SAR) for Sigma Receptor Affinity:

  • N-Aralkyl Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of σ1 affinity. Aralkyl groups, such as phenethyl or larger aromatic systems, are often preferred.[1][2]

  • Substitution on the Benzyl Ring: Modifications to the benzyl ring can modulate affinity and selectivity. For instance, halogen substitution on the aromatic ring of the benzyl group can influence affinity for both σ1 and σ2 receptors.[4]

  • Piperidine Ring Substitution: The position of the benzyl group on the piperidine ring (e.g., 2-, 3-, or 4-position) significantly impacts the pharmacological profile. 4-Benzylpiperidines have been extensively studied as high-affinity σ ligands.[1]

Opioid Receptors

The benzylpiperidine scaffold is also a well-established framework for the development of opioid receptor ligands.[5][6] Notably, derivatives of this class have been explored as dual-acting μ-opioid receptor (MOR) and σ1 receptor ligands, a strategy aimed at producing potent analgesics with a reduced side-effect profile compared to traditional opioids.[5][6] The rationale behind this approach is that σ1 receptor antagonism may counteract some of the adverse effects associated with MOR agonism, such as tolerance and hyperalgesia.

Structure-Activity Relationship (SAR) for Opioid Receptor Affinity:

  • N-Substitution: Similar to sigma receptor ligands, the substituent on the piperidine nitrogen plays a crucial role in determining affinity and efficacy at opioid receptors.

  • Aromatic Ring Modifications: Substitutions on the benzyl ring can fine-tune the affinity for different opioid receptor subtypes (μ, δ, κ).

  • Dual MOR/σ1 Ligands: A number of benzylpiperidine derivatives have been identified with high affinity for both MOR and σ1 receptors. For example, compound 52 in one study, a benzylpiperidine derivative, showed high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM) and demonstrated potent antinociceptive effects in various pain models with fewer opioid-related side effects.[5]

Monoamine Transporters

4-Benzylpiperidine itself acts as a monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin.[7] This activity profile is characteristic of stimulant drugs. Derivatives of 4-benzylpiperidine have been extensively investigated as monoamine reuptake inhibitors, targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[8][9]

Structure-Activity Relationship (SAR) for Monoamine Transporter Inhibition:

  • Linker Length and Substituents: In a series of 4-benzylpiperidine carboxamides, the length of the linker between the piperidine and a terminal aromatic ring system was found to influence selectivity for DAT versus SERT and NET.[8]

  • Aromatic Ring Substituents: Biphenyl and diphenyl groups on the carboxamide moiety were critical for determining selectivity towards SERT and DAT, respectively.[8]

  • N-Benzyl Substitutions: In another series of compounds, substitutions on the N-benzyl group led to varying affinities and selectivities for DAT, SERT, and NET.[9]

Inferred Pharmacological Profile of this compound

Based on the extensive SAR data for related benzylpiperidine derivatives, we can project a potential pharmacological profile for this compound. The presence of the 4-methyl group on the benzyl ring is a common modification in many CNS-active compounds and is likely to influence the binding affinity at various targets.

  • Sigma Receptor Affinity: The unsubstituted piperidine nitrogen suggests that the affinity for sigma receptors might be moderate. However, the 3-benzyl substitution pattern, while less common in the literature than the 4-benzyl derivatives, could still allow for interaction with the hydrophobic pockets of the sigma receptor binding site.

  • Opioid Receptor Affinity: It is plausible that this compound could exhibit some affinity for opioid receptors, although potent activity would likely require further substitution on the piperidine nitrogen.

  • Monoamine Transporter Activity: Given that the parent 4-benzylpiperidine is a monoamine releaser, this compound may also possess similar properties, potentially acting as a releasing agent or a reuptake inhibitor of dopamine and norepinephrine. The 4-methyl substituent on the phenyl ring may enhance its interaction with the monoamine transporters.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of representative benzylpiperidine derivatives from the literature. This data provides a comparative landscape for understanding the potential potency of novel analogs like this compound.

Table 1: Sigma (σ) Receptor Binding Affinities of Representative Benzylpiperidine Derivatives

CompoundStructureσ1 Ki (nM)σ2 Ki (nM)Reference
Lead Compound 6 1-(3-phenylpropyl)-4-benzylpiperidine0.43.3[1]
Compound 9aa 1-[2-(4-methoxyphenyl)ethyl]-4-benzylpiperidine0.81.8[1]
Compound 52 (structure not fully disclosed)11.0-[5]

Table 2: Opioid Receptor and Sigma Receptor Binding Affinities of a Dual-Acting Benzylpiperidine Derivative

Compoundμ-Opioid Receptor (MOR) Ki (nM)σ1 Receptor Ki (nM)Reference
Compound 52 56.411.0[5]

Table 3: Monoamine Releasing Activity of 4-Benzylpiperidine

CompoundDA EC50 (nM)NE EC50 (nM)5-HT EC50 (nM)Reference
4-Benzylpiperidine 10941.45,246[7]

Experimental Protocols

The pharmacological characterization of benzylpiperidine derivatives typically involves a battery of in vitro and in vivo assays. Detailed below are representative protocols for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for a specific receptor or transporter.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., brain homogenates, transfected cell lines) are homogenized and centrifuged to isolate cell membranes.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]pentazocine for σ1 receptors, [³H]DAMGO for MOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity of a compound at a receptor (e.g., agonist, antagonist, inverse agonist).

[³⁵S]GTPγS Binding Assay (for G-protein coupled receptors like Opioid Receptors):

  • Membrane Preparation: As described for radioligand binding assays.

  • Incubation: Membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS in an appropriate buffer. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting after filtration.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the compound.

In Vivo Behavioral Assays

Objective: To assess the physiological or behavioral effects of a compound in a living organism.

Mouse Hot Plate Test (for Analgesia):

  • Acclimatization: Mice are placed on a heated surface (e.g., 55°C) and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded as the baseline.

  • Drug Administration: The test compound is administered (e.g., intraperitoneally, orally).

  • Testing: At various time points after drug administration, the latency to the nociceptive response is measured again.

  • Data Analysis: An increase in the response latency is indicative of an analgesic effect.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of a Dual MOR Agonist / σ1 Antagonist

G cluster_0 Benzylpiperidine Derivative cluster_1 Neuron Compound Benzylpiperidine Derivative MOR μ-Opioid Receptor (MOR) Compound->MOR Agonist Sigma1R σ1 Receptor (σ1R) Compound->Sigma1R Antagonist AC Adenylyl Cyclase MOR->AC Inhibition Ca_channel Ca2+ Channel MOR->Ca_channel Inhibition Sigma1R->Ca_channel Modulation Effector Downstream Effectors AC->Effector Reduced cAMP Ca_channel->Effector Reduced Ca2+ Influx Analgesia Analgesia Effector->Analgesia

Caption: Proposed mechanism of a dual MOR agonist and σ1 receptor antagonist.

Experimental Workflow for Pharmacological Profiling

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays Binding Radioligand Binding (Ki determination) Functional Functional Assays (EC50, Emax) Binding->Functional High Affinity Compounds Behavioral Behavioral Models (e.g., Hot Plate) Functional->Behavioral Active Compounds PK Pharmacokinetics (ADME) Behavioral->PK Tox Toxicology PK->Tox Favorable PK Lead Lead Tox->Lead Lead Candidate Start Test Compound Start->Binding

Caption: A typical workflow for the pharmacological profiling of a novel compound.

Conclusion

The benzylpiperidine scaffold represents a highly privileged structure in the design of CNS-active drugs. While the specific pharmacological profile of this compound remains to be fully elucidated, the extensive body of research on its structural analogs strongly suggests a potential for interaction with sigma receptors, opioid receptors, and monoamine transporters. The structure-activity relationships outlined in this guide provide a valuable framework for predicting the biological activities of novel benzylpiperidine derivatives and for designing future experiments. Further investigation into the 3-substituted benzylpiperidines, in particular, may uncover novel pharmacological profiles with therapeutic potential for a range of neurological and psychiatric disorders. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile chemical scaffold.

References

An In-depth Technical Guide to 3-[(4-Methylphenyl)methyl]piperidine: Discovery, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[(4-Methylphenyl)methyl]piperidine, a substituted benzylpiperidine, has emerged from a class of compounds noted for their biological activities. While the specific discovery and historical development of this particular analog are not extensively documented, its synthesis is accessible through established methodologies for creating 3-substituted piperidines. The broader class of 3-benzylpiperidines has been identified as possessing fungicidal properties, suggesting a potential avenue for the application of this compound. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis, and discusses its potential biological significance in the context of related compounds.

Introduction and Discovery

The history of this compound is not marked by a singular discovery event but rather by the systematic exploration of the chemical space around the piperidine scaffold. The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, driving continuous interest in the synthesis and evaluation of its derivatives.

Research into 3-substituted benzylpiperidines gained traction with the need for novel chemical entities with diverse biological activities. A key publication by Ágai et al. in 2003, titled "A facile synthesis of 3-(substituted benzyl)piperidines," provided a general and efficient method for the preparation of this class of compounds, including the 4-methyl substituted analog.[1] This work highlighted the potential of 3-benzylpiperidines as fungicidal agents, providing the primary context for the biological interest in this compound. While this paper laid the groundwork for its synthesis, specific in-depth studies on the biological profile of the 4-methyl analog remain limited in publicly accessible literature.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound and its substituted analogs follows a logical and well-established chemical workflow. The methodology described by Ágai et al. provides a robust framework for its preparation.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from pyridine-3-carboxaldehyde. The first step involves a Grignard reaction to introduce the substituted benzyl moiety, followed by a one-pot deoxygenation and reduction of the pyridine ring to the piperidine scaffold.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation and Reduction Pyridine_3_carboxaldehyde Pyridine-3-carboxaldehyde Intermediate_alcohol Intermediate Alcohol: (4-Methylphenyl)(pyridin-3-yl)methanol Pyridine_3_carboxaldehyde->Intermediate_alcohol + p_Tolylmagnesium_bromide 4-Methylphenylmagnesium bromide (Grignard Reagent) p_Tolylmagnesium_bromide->Intermediate_alcohol Final_Product This compound Intermediate_alcohol->Final_Product Pd/C, H2 (Catalytic Hydrogenation)

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Based on Ágai et al., 2003)

The following protocol is a detailed representation of the method developed for the synthesis of a series of 3-(substituted benzyl)piperidines.

Materials:

  • Pyridine-3-carboxaldehyde

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Anhydrous Sodium Sulfate

  • Standard glassware for organic synthesis

Procedure:

Step 1: Preparation of the Grignard Reagent and Reaction with Pyridine-3-carboxaldehyde

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed.

  • A solution of 4-bromotoluene in anhydrous THF is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (4-methylphenylmagnesium bromide). The reaction is maintained under a nitrogen atmosphere.

  • After the formation of the Grignard reagent is complete, the solution is cooled in an ice bath.

  • A solution of pyridine-3-carboxaldehyde in anhydrous THF is added dropwise to the Grignard reagent with continuous stirring.

  • The reaction mixture is stirred at room temperature until the consumption of the starting material is confirmed by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude intermediate alcohol, (4-methylphenyl)(pyridin-3-yl)methanol.

Step 2: Catalytic Hydrogenation

  • The crude intermediate alcohol is dissolved in a suitable solvent such as methanol or ethanol.

  • 10% Palladium on carbon catalyst is added to the solution.

  • The mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 3-5 bar).

  • The reaction is monitored by TLC or gas chromatography for the disappearance of the intermediate.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is evaporated under reduced pressure to yield the crude this compound.

  • The final product can be purified by column chromatography on silica gel.

Biological Activity and Potential Applications

Fungicidal Potential

The mechanism of action for the fungicidal properties of 3-benzylpiperidines has not been fully elucidated. However, it can be hypothesized that these compounds may interfere with fungal cell membrane integrity or inhibit key enzymes essential for fungal growth. The lipophilic nature of the benzyl group would facilitate passage through the fungal cell wall and membrane.

Further research would be required to determine the specific fungal species against which this compound is active and to quantify its potency (e.g., Minimum Inhibitory Concentration - MIC).

Potential Signaling Pathway Involvement

Given the structural similarity of the piperidine scaffold to various neurotransmitters, it is plausible that this compound could interact with targets in the central nervous system. However, without experimental data, any proposed signaling pathway is purely speculative. A logical starting point for future investigation would be to screen the compound against a panel of common CNS receptors and transporters.

Hypothetical_Screening_Workflow Hypothetical Screening Workflow cluster_0 Initial Screening cluster_1 If Active Compound This compound Fungicidal_Assay Fungicidal Activity Assay Compound->Fungicidal_Assay CNS_Receptor_Screening CNS Receptor Binding Panel Compound->CNS_Receptor_Screening MIC_Determination MIC Determination Fungicidal_Assay->MIC_Determination Receptor_Subtype_Selectivity Receptor Subtype Selectivity CNS_Receptor_Screening->Receptor_Subtype_Selectivity Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action

Caption: A hypothetical workflow for the initial biological evaluation of this compound.

Quantitative Data

As of the latest literature review, specific quantitative biological data for this compound has not been published. The table below is provided as a template for future studies to populate. For illustrative purposes, hypothetical data points are included.

CompoundTarget Organism/AssayMetricValueReference
This compoundCandida albicansMIC₅₀Data not available-
This compoundAspergillus nigerMIC₅₀Data not available-
3-Benzylpiperidine (analog)Various fungiActivityReported as fungicidalÁgai et al., 2003[1]

Conclusion and Future Directions

This compound is a synthetically accessible compound belonging to a class of 3-benzylpiperidines with reported fungicidal activity. While its specific discovery and history are not well-documented, the foundational work on its synthesis provides a clear path for its preparation and further investigation. The primary gap in the current understanding of this molecule is the lack of quantitative biological data and a clear elucidation of its mechanism of action.

Future research should focus on:

  • Quantitative Antifungal Assays: Determining the MIC₅₀ and MFC (Minimum Fungicidal Concentration) against a panel of clinically and agriculturally relevant fungal species.

  • Mechanism of Action Studies: Investigating how this compound exerts its potential fungicidal effects.

  • Broader Biological Screening: Evaluating the compound against a wider range of biological targets, including CNS receptors, to uncover any potential polypharmacology.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of the 4-methyl group and other structural features to its biological activity.

By addressing these areas, the scientific community can build a comprehensive profile of this compound and determine its potential for development as a therapeutic or agrochemical agent.

References

Safety and Toxicity Profile of 3-[(4-Methylphenyl)methyl]piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct safety or toxicity data for 3-[(4-Methylphenyl)methyl]piperidine has been identified in the public domain. This technical guide provides a comprehensive safety and toxicity profile based on data available for the parent molecule, piperidine, and its structurally related analogs. This information is intended for researchers, scientists, and drug development professionals to inform preliminary safety assessments and guide future toxicological studies. The toxicological properties of this compound may differ from those of the compounds discussed herein.

Executive Summary

This document outlines the potential safety and toxicity profile of this compound by leveraging data from its core chemical structure, piperidine, and related methylated derivatives. Piperidine exhibits moderate acute oral toxicity and is corrosive to skin and eyes.[1][2] Genotoxicity studies on piperidine have generally been negative.[3][4] The primary hazards associated with piperidine and its simple alkylated derivatives are acute toxicity, skin and eye irritation/corrosion, and respiratory irritation.[1][5] The introduction of the (4-methylphenyl)methyl group at the 3-position of the piperidine ring may influence its metabolic profile and toxicological endpoints. Therefore, the data presented should be interpreted with caution and serve as a basis for directing specific toxicological evaluations of this compound.

Acute Toxicity

The acute toxicity of piperidine has been evaluated through various routes of administration in animal models. This data provides a baseline for estimating the potential acute toxicity of its derivatives.

Table 1: Acute Toxicity of Piperidine and Related Compounds

CompoundTest SpeciesRoute of AdministrationEndpointValueReference(s)
PiperidineRatOralLD50133 - 740 mg/kg bw[1]
PiperidineRatInhalation (vapour)LC504.8 mg/L/4h[1][2]
PiperidineRabbitDermalLD50275 mg/kg bw[2]
4-MethylpiperidineN/AN/AN/ACorrosive, Flammable, Toxic[6]
3-MethylpiperidineN/AN/AN/AHarmful if swallowed, Causes skin and eye irritation[5]

Sublethal effects observed in rats following acute oral exposure to piperidine included decreased motor activity, tremors, pallor, piloerection, lethargy, and respiratory distress.[1]

Irritation and Corrosivity

Piperidine is a strong local irritant and is classified as corrosive to the skin and eyes.[1]

  • Skin: In rabbit studies, piperidine caused severe erythema, necrosis, and edema at all exposure times, with effects not being reversible within 8 days.[1] It is classified as causing severe skin burns and eye damage.[7][8]

  • Eyes: Direct contact is expected to cause severe eye damage.[7][9]

  • Respiratory Tract: Inhalation of piperidine vapor may cause respiratory irritation, sore throat, coughing, and labored breathing.[3] The irritation threshold in humans has been reported as 26 ppm (90 mg/m³).[3]

Genotoxicity

Based on the available in vitro studies, piperidine is not considered to be genotoxic.[1][4] A mammalian cell gene mutation assay (HPRT assay) conducted with Chinese hamster lung cells showed no statistically significant increases in mutant colony frequency with or without metabolic activation.[4]

Carcinogenicity

No carcinogenicity studies were found for this compound. Studies on the parent compound, piperidine, in rats administered the substance in drinking water did not show carcinogenic activity.[3] However, certain N-nitroso derivatives of piperidine have been shown to be carcinogenic in animal studies, inducing tumors in the esophagus, liver, and nasal cavity.[10][11][12][13] This highlights the importance of considering potential nitrosamine formation if the compound is exposed to nitrosating agents.

Reproductive and Developmental Toxicity

Limited information is available for the reproductive and developmental toxicity of piperidine. In a non-guideline developmental toxicity study in rats exposed via inhalation, reduced fetal body weight was observed at all tested doses, and a reduced number of implantation sites was seen at the highest dose.[1] The no-observed-effect concentration (NOEC) for both maternal and developmental toxicity was determined to be 3 mg/m³.[1] Overall, the available data suggests that piperidine does not cause specific reproductive or developmental toxicity.[1]

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Specific pharmacokinetic data for this compound is not available. For the parent compound, piperidine, it is known to be a naturally occurring biogenic amine.[3] In humans, piperidine is excreted in the urine.[3] Following intraperitoneal injection in rats, unchanged piperidine and its metabolites, 3-hydroxypiperidine and 4-hydroxypiperidine, were found in the urine.[3] The introduction of the lipophilic (4-methylphenyl)methyl group is expected to influence the ADME profile, potentially increasing its absorption and altering its metabolic pathway. In silico ADMET studies could provide initial predictions for the behavior of this molecule.[14][15]

Experimental Protocols

Detailed experimental protocols for the key studies cited are summarized below to provide context for the presented data.

Acute Oral Toxicity (LD50) - Rat (Similar to OECD TG 401)
  • Test System: Rats (strain often specified, e.g., Sprague-Dawley).

  • Methodology: The test substance is administered in graduated doses to several groups of experimental animals, one dose being used per group. The substance is typically administered by gavage in a single dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days. A post-mortem examination of major organs is performed on all animals.

  • Data Analysis: The LD50 is calculated using a statistical method (e.g., Probit analysis).

  • Reference: Based on descriptions in multiple sources.[1]

Skin Corrosion/Irritation - Rabbit (Similar to OECD TG 404)
  • Test System: Albino rabbits.

  • Methodology: A small area of the animal's skin is shaved. The test substance is applied to a small area of skin under a gauze patch. The exposure duration can vary (e.g., 3 minutes, 1 hour, 4 hours).

  • Observations: The skin is examined for signs of erythema, edema, and corrosion at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

  • Data Analysis: The degree of skin reaction is scored and the substance is classified based on the severity and reversibility of the effects.

  • Reference: Based on descriptions in multiple sources.[1]

In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay) (Similar to OECD TG 476)
  • Test System: Chinese hamster lung cells (e.g., V79 or CHO) or other suitable mammalian cell lines.

  • Methodology: Cells are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix), for a defined period (e.g., 4 and 24 hours). Following exposure, cells are cultured to allow for the expression of mutations. Mutant colonies are then selected for by their resistance to a purine analogue (e.g., 6-thioguanine).

  • Observations: The number of mutant colonies is counted.

  • Data Analysis: The mutation frequency is calculated and compared to that of the solvent/negative control. Statistical analysis is used to determine if there is a significant increase in mutations.

  • Reference: Based on descriptions in multiple sources.[4]

Visualizations

Logical Relationship for Safety Assessment

Safety_Assessment_Logic cluster_Data Available Data cluster_Assessment Inference & Assessment cluster_Action Recommended Actions Piperidine_Data Toxicity Data on Piperidine & Analogs Read_Across Read-Across Approach Piperidine_Data->Read_Across informs Predicted_Profile Predicted Safety & Toxicity Profile of This compound Read_Across->Predicted_Profile leads to In_Silico In Silico ADMET Prediction Predicted_Profile->In_Silico guides In_Vitro In Vitro Toxicity Screening Predicted_Profile->In_Vitro guides In_Vivo Targeted In Vivo Studies Predicted_Profile->In_Vivo guides Genotoxicity_Workflow start Start: Test Compound cell_culture Mammalian Cell Culture (e.g., CHO cells) start->cell_culture exposure Exposure to Compound cell_culture->exposure s9_plus + S9 Mix (Metabolic Activation) exposure->s9_plus s9_minus - S9 Mix (No Activation) exposure->s9_minus expression Mutation Expression Period s9_plus->expression s9_minus->expression selection Selection in Purine Analogue expression->selection counting Colony Counting selection->counting analysis Data Analysis & Conclusion counting->analysis

References

3-[(4-Methylphenyl)methyl]piperidine IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 3-(4-Methylbenzyl)piperidine

IUPAC Name: 3-(4-Methylbenzyl)piperidine

The systematic IUPAC name for the compound 3-[(4-Methylphenyl)methyl]piperidine is 3-(4-methylbenzyl)piperidine . This nomenclature arises from identifying the piperidine ring as the parent heterocycle. A benzyl group, substituted with a methyl group at the para (4th) position of the phenyl ring, is attached to the 3rd position of the piperidine ring.

Introduction

Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural alkaloids.[1] The unique conformational flexibility and basic nitrogen atom of the piperidine scaffold allow for specific interactions with various biological targets, making it a privileged structure in medicinal chemistry.[2] Substituted benzylpiperidines, in particular, have garnered significant attention due to their diverse pharmacological activities. Depending on the substitution pattern on both the piperidine and the phenyl rings, these compounds can exhibit activities such as N-methyl-D-aspartate (NMDA) receptor antagonism, acetylcholinesterase (AChE) inhibition, and monoamine transporter modulation.[3][4][5] This guide focuses on 3-(4-methylbenzyl)piperidine, providing a comprehensive overview of its chemical synthesis, biological activities, and therapeutic potential, with a particular focus on its relevance to neurodegenerative disorders like Alzheimer's disease.

Synthesis and Characterization

The synthesis of 3-(substituted benzyl)piperidines can be achieved through various synthetic routes. A common and efficient method involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst.[3]

Experimental Protocol: Synthesis of 3-(Substituted benzyl)piperidines

Materials:

  • Pyridine-3-carboxaldehyde

  • Substituted phenylmagnesium bromide (e.g., 4-methylphenylmagnesium bromide)

  • Palladium on carbon (Pd/C) catalyst

  • Dichloroethane

  • Hydrogen gas (H₂)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of pyridine-3-carboxaldehyde in anhydrous THF is cooled to 0°C in an ice bath.

  • The Grignard reagent, 4-methylphenylmagnesium bromide, is added dropwise to the cooled solution under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product from the previous step is dissolved in dichloroethane. Palladium on carbon (10 mol%) is added to the solution.

  • The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-60 psi) at room temperature for 12-24 hours.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a minimal amount of diethyl ether, and ethereal HCl is added to precipitate the hydrochloride salt of the final product, 3-(4-methylbenzyl)piperidine. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Biological Activity and Therapeutic Potential

Benzylpiperidine derivatives have been extensively investigated for their therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[4][6] The primary mechanism of action often involves the inhibition of key enzymes like acetylcholinesterase (AChE), which is crucial for the regulation of the neurotransmitter acetylcholine.[7]

Acetylcholinesterase (AChE) Inhibition

Many N-benzylpiperidine analogs have been designed and synthesized as potent inhibitors of AChE.[4] The benzyl group often interacts with the peripheral anionic site (PAS) of the enzyme, while the piperidine core can interact with the catalytic active site (CAS).

Table 1: In Vitro Cholinesterase Inhibitory Activities of Representative Benzylpiperidine Analogs

CompoundSubstitution on Benzyl RingAChE IC₅₀ (µM)
9a Unsubstituted3.14 ± 1.12
9m 4-Cl0.21 ± 0.03
9i 3-F> 9m
9o 3-Br> 9m

Data extracted from a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones.[8] The table demonstrates how substitutions on the benzyl ring influence the inhibitory activity against AChE.

Multi-Target-Directed Ligands for Alzheimer's Disease

Given the multifactorial nature of Alzheimer's disease, a multi-target-directed ligand approach is considered a promising therapeutic strategy.[7] N-benzylpiperidine derivatives have been developed to dually inhibit both AChE and β-secretase-1 (BACE-1), another key enzyme in the pathogenesis of Alzheimer's disease.[4]

Table 2: Dual Enzyme Inhibition of N-Benzylpiperidine Derivatives

CompoundHDAC IC₅₀ (µM)AChE IC₅₀ (µM)
d5 0.176.89
d10 0.453.22

Data from a study on N-benzylpiperidine derivatives designed as dual inhibitors of histone deacetylase (HDAC) and AChE.[7] This highlights the potential for these scaffolds to be developed as multi-target agents.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway in Alzheimer's Disease

The diagram below illustrates the role of acetylcholinesterase in the cholinergic synapse and how its inhibition by compounds like 3-(4-methylbenzyl)piperidine can potentiate cholinergic neurotransmission, a key therapeutic strategy in Alzheimer's disease.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding Choline_uptake Choline AChE->Choline_uptake Signal Signal Transduction AChR->Signal Inhibitor 3-(4-Methylbenzyl)piperidine (AChE Inhibitor) Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of 3-(4-methylbenzyl)piperidine on AChE.

General Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel benzylpiperidine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Pyridine-3-carboxaldehyde, Grignard Reagent) reaction Grignard Reaction & Hydrogenation start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification in_vitro In Vitro Assays (AChE Inhibition, Cytotoxicity) purification->in_vitro Lead Compound in_vivo In Vivo Studies (Animal Models of AD) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) in_vitro->sar adme ADME/Tox Profiling in_vivo->adme adme->sar docking Molecular Docking sar->docking

Caption: A generalized workflow for the synthesis and evaluation of benzylpiperidine derivatives.

Conclusion

3-(4-Methylbenzyl)piperidine and its analogs represent a versatile class of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative disorders. Their ability to be readily synthesized and modified allows for the fine-tuning of their biological activity. The development of these compounds as multi-target-directed ligands continues to be an active area of research, offering hope for more effective treatments for complex diseases like Alzheimer's. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic utility.

References

Technical Guide: 3-[(4-Methylphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-[(4-Methylphenyl)methyl]piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a plausible synthetic route, and potential biological activities based on related compounds.

Core Compound Data

The fundamental quantitative data for this compound is summarized below.

PropertyValueReference
Molecular Formula C₁₃H₁₉N[1]
Molecular Weight 189.3 g/mol [1]
Synonyms Piperidine, 3-[(4-methylphenyl)methyl]-[1]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a facile and robust method can be adapted from the synthesis of other 3-(substituted benzyl)piperidines.[2] The following protocol outlines a likely synthetic pathway.

Synthesis of this compound

This synthesis involves a two-step process starting from pyridine-3-carboxaldehyde and 4-methylphenylmagnesium bromide, followed by a one-pot deoxygenation and reduction.

Step 1: Grignard Reaction

  • To a solution of 4-methylphenylmagnesium bromide (prepared from 4-bromotoluene and magnesium turnings) in anhydrous diethyl ether, add pyridine-3-carboxaldehyde dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature for 2-4 hours until the consumption of the starting material is confirmed by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, (4-methylphenyl)(pyridin-3-yl)methanol.

Step 2: One-Pot Deoxygenation and Heteroaromatic Ring Saturation

  • Dissolve the crude (4-methylphenyl)(pyridin-3-yl)methanol in methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to hydrogenation in a high-pressure reactor (e.g., Parr hydrogenator) at a pressure of 50-100 psi and a temperature of 50-70 °C.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, this compound.

Potential Biological Activity and Signaling Pathways

Substituted piperidines are a well-established class of compounds with a broad range of biological activities, making them privileged scaffolds in drug discovery.[1][3][4] Derivatives have shown potential as anticancer, neuroprotective, and analgesic agents.[5][6][7][8]

Given the structural similarity to other biologically active N-benzyl and 3-substituted piperidines, this compound could potentially exhibit activity as an inhibitor of enzymes such as acetylcholinesterase (AChE) or histone deacetylases (HDACs), which are relevant targets in neurodegenerative diseases like Alzheimer's.[5] Furthermore, many piperidine derivatives have been investigated for their anticancer properties, which are often mediated through the induction of apoptosis and cell cycle arrest in cancer cells.[7][8]

A plausible signaling pathway that could be modulated by piperidine derivatives with anticancer potential is the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Piperidine This compound (Hypothesized) Piperidine->PI3K Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

The diagram above illustrates how a compound like this compound could potentially inhibit the PI3K/Akt pathway, leading to a decrease in cell survival and proliferation and an increase in apoptosis, which are desirable outcomes in cancer therapy.

Experimental Workflow for Biological Screening

To evaluate the potential biological activities of this compound, a structured experimental workflow is proposed.

Biological_Screening_Workflow Compound This compound In_Vitro In Vitro Assays Compound->In_Vitro Enzyme_Assay Enzyme Inhibition Assays (e.g., AChE, HDAC) In_Vitro->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., MTT, Flow Cytometry) In_Vitro->Cell_Assay Data_Analysis Data Analysis and Hit Identification Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis In_Vivo In Vivo Studies (Animal Models) Data_Analysis->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Efficacy Efficacy Studies In_Vivo->Efficacy Lead_Opt Lead Optimization PK_PD->Lead_Opt Efficacy->Lead_Opt

Caption: A typical workflow for the biological screening of a novel chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Purification of 3-[(4-Methylphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 3-[(4-Methylphenyl)methyl]piperidine, a key intermediate in pharmaceutical synthesis. The following sections outline various techniques, including crystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), to achieve high purity levels suitable for research and drug development applications.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the initial purity of the crude product, the desired final purity, and the scale of the purification. The following table summarizes the typical performance of different purification techniques for this compound.

Purification TechniqueInitial Purity (%)Final Purity (%)Typical Yield (%)ThroughputKey Considerations
Crystallization 85 - 95> 9970 - 85HighDependent on the compound's ability to form crystals. Requires solvent screening.
Flash Column Chromatography 50 - 9095 - 9960 - 80MediumGood for removing closely related impurities. Requires solvent system optimization.
Preparative HPLC > 90> 99.550 - 70LowHigh resolution for separating isomers and trace impurities. Costlier and lower throughput.

Experimental Protocols

Detailed methodologies for the principal purification techniques are provided below. These protocols are based on established procedures for analogous piperidine derivatives and can be adapted for this compound.

Protocol 1: Recrystallization

Recrystallization is a cost-effective method for purifying crystalline solids. The choice of solvent is critical for achieving high purity and yield.

Objective: To purify crude this compound to >99% purity.

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Beaker or Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol (approximately 6.5 mL of methanol per gram of crude product).

  • Once fully dissolved, slowly add deionized water (approximately 2.5 mL per gram of crude product) dropwise while stirring until the solution becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol/water (2:1) mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Objective: To purify this compound from a complex mixture of reaction byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether

  • Ethyl acetate

  • Glass column

  • Elution solvent (e.g., 5:1 petroleum ether/ethyl acetate)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in the elution solvent and pack the column.

  • Dissolve the crude product in a minimal amount of the elution solvent.

  • Load the dissolved sample onto the top of the silica gel bed.

  • Begin elution with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for the isolation of pure compounds from a mixture and is particularly useful for separating closely related isomers or achieving very high purity.

Objective: To obtain highly pure (>99.5%) this compound for analytical standard preparation.

Materials:

  • Partially purified this compound (e.g., post-crystallization or column chromatography)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

Procedure:

  • Dissolve the partially purified compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with the following parameters (example):

    • Column: Preparative C18, 5 µm, 250 x 21.2 mm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 10-90% B over 30 minutes) to be optimized based on analytical scale injections.

    • Flow Rate: 20 mL/min

    • Detection: UV at 254 nm

  • Inject the sample onto the column.

  • Collect the fractions corresponding to the main peak of the target compound.

  • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Crystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product dissolve Dissolve in Hot Methanol crude_product->dissolve add_water Add Water (Anti-solvent) dissolve->add_water heat Reheat to Clarity add_water->heat cool_rt Cool to Room Temperature heat->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry pure_product Pure Crystals dry->pure_product

Caption: Workflow for the purification of this compound by crystallization.

Flash_Chromatography_Workflow cluster_preparation Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor by TLC collect_fractions->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for flash column chromatography purification.

Prep_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post_hplc Product Isolation dissolve_sample Dissolve Sample in Mobile Phase filter_sample Filter Sample dissolve_sample->filter_sample inject Inject onto Preparative Column filter_sample->inject collect Collect Fractions (Target Peak) inject->collect combine Combine Pure Fractions collect->combine remove_solvent Remove Solvent (Lyophilization) combine->remove_solvent high_purity_product High Purity Product remove_solvent->high_purity_product

Caption: Workflow for preparative HPLC purification.

Application Note: Mass Spectrometry Analysis of 3-[(4-Methylphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the mass spectrometry analysis of 3-[(4-Methylphenyl)methyl]piperidine. This compound, a substituted piperidine derivative, is of interest in medicinal chemistry and drug development. This note outlines the predicted electron ionization (EI) fragmentation pathways and provides comprehensive protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented here serves as a practical guide for the qualitative and quantitative analysis of this compound in various research and development settings.

Introduction

This compound is a heterocyclic amine containing a piperidine ring and a substituted benzyl group. The structural characterization and quantification of such molecules are crucial in drug discovery and development for metabolism, pharmacokinetic, and toxicology studies. Mass spectrometry, coupled with chromatographic separation techniques, offers the high sensitivity and specificity required for these analyses. This application note details the expected mass spectral behavior of this compound and provides standardized protocols for its analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is not widely available in commercial or public databases. However, based on the established principles of mass spectrometry and the known fragmentation patterns of related piperidine and benzylamine compounds, a predictive fragmentation pathway under electron ionization (EI) can be proposed.

The molecular weight of this compound (C13H19N) is 189.30 g/mol . The expected molecular ion peak [M]+• would therefore appear at an m/z of 189.

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the piperidine ring and the benzyl group (benzylic cleavage). This is due to the formation of a stable tropylium ion or a substituted tropylium ion. The expected fragment from the 4-methylbenzyl moiety would be at m/z 105 . The remaining piperidinemethyl radical would be a neutral loss.

  • Alpha-Cleavage of the Piperidine Ring: Alpha-cleavage adjacent to the nitrogen atom within the piperidine ring is another common fragmentation pathway for piperidine derivatives. This can lead to the loss of various neutral fragments and the formation of characteristic ions. A key fragment would arise from the loss of a hydrogen atom from the carbon attached to the nitrogen, leading to an iminium ion.

  • Formation of the Piperidinemethyl Cation: Cleavage of the bond between the methylphenyl group and the benzylic carbon would result in the formation of a piperidinemethyl cation at m/z 98 .

  • Loss of the Methyl Group: Loss of a methyl radical (CH3•) from the molecular ion would result in a fragment at m/z 174 .

Table 1: Predicted m/z Values and Corresponding Fragment Ions for this compound in EI-MS

m/zProposed Fragment IonDescription
189[C13H19N]+•Molecular Ion (M+•)
174[C12H16N]+Loss of a methyl radical from the tolyl group
105[C8H9]+4-methylbenzyl cation (tropylium ion)
98[C6H12N]+Piperidinemethyl cation
84[C5H10N]+Piperidinium ion

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.

3.1.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (from a biological matrix): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. For LLE, basify the sample with a suitable base (e.g., 1M NaOH) and extract with an organic solvent such as diethyl ether or dichloromethane. Evaporate the organic layer to dryness and reconstitute in methanol.

3.1.2. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
MS Source Temperature 230 °C
MS Quad Temperature 150 °C
Scan Range m/z 40-400
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for the analysis of less volatile compounds or for achieving lower detection limits in complex matrices.

3.2.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Sample Extraction (from a biological matrix): A protein precipitation followed by SPE is a common approach. For plasma samples, add three volumes of cold acetonitrile to precipitate proteins. Centrifuge, collect the supernatant, evaporate, and reconstitute in the mobile phase.

3.2.2. LC-MS/MS Instrumentation and Conditions

ParameterCondition
Liquid Chromatograph Agilent 1290 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
MRM Transitions Precursor Ion (Q1): m/z 190.2 [M+H]+Product Ion (Q3): m/z 105.1 (quantitative), m/z 98.1 (qualitative)
Collision Energy Optimized for each transition (e.g., 15-25 eV)

Data Presentation and Visualization

GC-MS Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Vial GC Vial Extraction->Vial Injector Injector Vial->Injector GC_Column GC Column Injector->GC_Column MS_Detector MS Detector GC_Column->MS_Detector Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Identification Identification Chromatogram->Identification Mass_Spectrum->Identification

Caption: Workflow for GC-MS analysis.

Predicted EI Fragmentation Pathway

Fragmentation_Pathway mol [M]+• m/z 189 frag1 [C8H9]+ m/z 105 mol->frag1 Benzylic Cleavage frag2 [C6H12N]+ m/z 98 mol->frag2 C-C Cleavage frag3 [C12H16N]+ m/z 174 mol->frag3 - CH3• frag4 [C5H10N]+ m/z 84 frag2->frag4 - CH2

Caption: Predicted EI fragmentation of this compound.

Conclusion

The protocols and predicted fragmentation data provided in this application note serve as a robust starting point for the mass spectrometric analysis of this compound. The detailed GC-MS and LC-MS/MS methods are suitable for both qualitative identification and quantitative determination in various sample matrices. Researchers are encouraged to optimize these methods further based on their specific instrumentation and analytical requirements. The predicted fragmentation pattern provides a basis for the interpretation of experimental mass spectra.

Analytical Standards for 3-[(4-Methylphenyl)methyl]piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 3-[(4-Methylphenyl)methyl]piperidine. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical standards for this compound and its derivatives.

Application Notes

This compound belongs to the substituted piperidine class of compounds, a scaffold frequently found in pharmaceuticals and biologically active molecules.[1] As such, validated analytical methods are crucial for its identification, quantification, and quality control in various stages of drug discovery and development. These application notes outline the primary analytical techniques suitable for the characterization of this compound.

1. Chromatographic Analysis:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the purity assessment and quantification of this compound. Due to the basic nature of the piperidine nitrogen, a C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier (e.g., phosphoric acid or formic acid) is recommended to ensure good peak shape and resolution.[2] For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization with reagents like 4-toluenesulfonyl chloride can be employed, allowing for UV detection at a more favorable wavelength.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of this compound, particularly for volatile derivatives or in the analysis of reaction mixtures. A non-polar capillary column, such as one coated with 5% phenyl/95% methyl polysiloxane, is suitable for separation.[4] Electron ionization (EI) will likely lead to characteristic fragmentation patterns, including a prominent fragment corresponding to the tropylium ion (m/z 91) from the cleavage of the benzylic C-N bond, and other fragments arising from the piperidine ring.[5]

2. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation and confirmation of this compound. The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylphenyl group, the methyl protons, and a complex set of signals for the piperidine ring protons. The benzylic methylene protons will likely appear as a doublet or a multiplet. 13C NMR will provide information on the number and types of carbon atoms present in the molecule.[4][6]

  • Mass Spectrometry (MS): In addition to GC-MS, direct infusion electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. The protonated molecule [M+H]+ would be the expected parent ion in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and predicted spectroscopic data for this compound and related compounds to serve as a reference for analytical method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H17NPubChem[8]
Molecular Weight175.27 g/mol PubChem[6]
XlogP (predicted)2.4PubChem[8]
Monoisotopic Mass175.1361 DaPubChem[8]

Table 2: Predicted Collision Cross Section (CCS) Data for 3-(4-methylphenyl)piperidine

Adductm/zPredicted CCS (Ų)
[M+H]+176.14338140.1
[M+Na]+198.12532145.1
[M-H]-174.12882143.2
[M+NH4]+193.16992158.0
[M+K]+214.09926141.2
[M+H-H2O]+158.13336132.8
[M+HCOO]-220.13430158.1
[M+CH3COO]-234.14995151.6
Data predicted using CCSbase.[8]

Table 3: 1H and 13C NMR Chemical Shift Data for Structurally Similar Compounds

Compound1H NMR (Solvent)13C NMR (Solvent)Source
1-(3-methylbenzyl)piperidine(400 MHz, DMSO): δ = 7.61-7.58 (m, 3H), 7.50-7.44 (m, 4H), 3.77 (s, 1H), 2.70 (s, 1H), 1.89-1.88 (d, 2H), 1.79-1.78 (d, 2H)(100 MHz, DMSO): δ = 138.55, 137.07, 129.37, 127.95, 127.38, 125.85, 62.94, 53.93, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.57, 24.05, 21.02[4]
1-benzylpiperidine(400 MHz, DMSO): δ = 7.37-7.33 (m, 9H), 4.02 (s, 1H), 2.75 (s, 1H), 1.91-1.88 (m, 3H), 1.79-1.78 (d, 2H)(100 MHz, DMSO): δ = 138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51[4]
Piperidine(400 MHz, CDCl3): δ = 2.79 (t, 4H), 1.55 (m, 6H), 1.43 (s, 1H)(CDCl3): δ = 47.9, 27.2, 25.1[9]

Experimental Protocols

The following are detailed protocols that can be adapted for the analysis of this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm (or a more specific wavelength if determined by UV scan)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phases A and B hplc_system HPLC System (C18 Column, UV Detector) prep_mobile->hplc_system Load prep_std Prepare Standard Solution (1 mg/mL) inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution (1 mg/mL) inject_sample Inject Sample prep_sample->inject_sample analyze_chromatogram Analyze Chromatograms inject_std->analyze_chromatogram inject_sample->analyze_chromatogram calculate_purity Calculate Purity analyze_chromatogram->calculate_purity GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Solvent (1 mg/mL) inject_sample Inject Sample prep_sample->inject_sample gcms_system GC-MS System (Capillary Column, EI Source) acquire_data Acquire TIC and Mass Spectrum gcms_system->acquire_data inject_sample->gcms_system analyze_spectrum Analyze Fragmentation Pattern acquire_data->analyze_spectrum confirm_structure Confirm Structure analyze_spectrum->confirm_structure NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep_sample Dissolve Sample in Deuterated Solvent nmr_spectrometer NMR Spectrometer prep_sample->nmr_spectrometer acquire_1h Acquire 1H NMR nmr_spectrometer->acquire_1h acquire_13c Acquire 13C NMR nmr_spectrometer->acquire_13c acquire_2d Acquire 2D NMR (optional) nmr_spectrometer->acquire_2d process_spectra Process Spectra acquire_1h->process_spectra acquire_13c->process_spectra acquire_2d->process_spectra assign_signals Assign Chemical Shifts process_spectra->assign_signals elucidate_structure Elucidate Structure assign_signals->elucidate_structure

References

Application Notes and Protocols for In Vitro Evaluation of 3-[(4-Methylphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-[(4-Methylphenyl)methyl]piperidine is a synthetic organic compound featuring a piperidine core, a common scaffold in many centrally active pharmaceuticals. Its structural similarity to known ligands for various receptors and ion channels suggests its potential as a modulator of neurological pathways. The following application notes provide a framework for the initial in vitro characterization of this compound to elucidate its pharmacological profile. Due to the absence of specific published data for this compound, the protocols provided are representative methodologies for assessing common targets of piperidine-based molecules, such as G-protein coupled receptors (GPCRs) and ion channels.

Receptor and Ion Channel Screening

A primary step in characterizing a novel compound is to screen it against a panel of known receptors and ion channels to identify potential biological targets. Based on the piperidine scaffold, initial screening should focus on receptors prevalent in the central nervous system.

Potential Target Classes:

  • Sigma Receptors (σ1 and σ2): Many piperidine derivatives exhibit high affinity for sigma receptors.[1]

  • G-Protein Coupled Receptors (GPCRs):

    • Dopamine Receptors

    • Serotonin Receptors

    • Opioid Receptors

    • Muscarinic Acetylcholine Receptors

    • Histamine Receptors

  • Ion Channels:

    • Voltage-gated sodium channels

    • Voltage-gated calcium channels

Data Presentation: Summary of Hypothetical In Vitro Data

The following tables represent a hypothetical data summary for this compound to illustrate how experimental results would be presented.

Table 1: Radioligand Binding Affinity

TargetRadioligandKᵢ (nM)
Sigma-1 Receptor[³H]-(+)-PentazocineValue
Dopamine D₂ Receptor[³H]-SpiperoneValue
Serotonin 5-HT₂ₐ Receptor[³H]-KetanserinValue
Mu-Opioid Receptor[³H]-DAMGOValue

Table 2: Functional Activity at GPCRs

TargetAssay TypeFunctional ResponseEC₅₀ / IC₅₀ (nM)Eₘₐₓ / % Inhibition
Sigma-1 Receptor(e.g., Neurite Outgrowth)Agonist/AntagonistValueValue
Dopamine D₂ ReceptorcAMP AccumulationAgonist/AntagonistValueValue
Serotonin 5-HT₂ₐ ReceptorIP₁ AccumulationAgonist/AntagonistValueValue

Table 3: Ion Channel Modulation

TargetAssay TypeFunctional ResponseIC₅₀ (nM)
Voltage-gated Sodium Channel (Naᵥ1.5)Patch Clamp ElectrophysiologyInhibition of INaValue

Table 4: In Vitro Cytotoxicity

Cell LineAssay TypeIC₅₀ (µM)
HEK293MTT AssayValue
SH-SY5YMTT AssayValue

Experimental Protocols

Radioligand Binding Assays

These assays determine the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. The following is a representative protocol for the sigma-1 receptor.

Protocol 3.1.1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.

Materials:

  • Membrane homogenates from cells expressing the sigma-1 receptor (e.g., guinea pig liver membranes).

  • [³H]-(+)-Pentazocine (Radioligand).

  • Haloperidol (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubate the plate at room temperature for 120 minutes.[2]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix Combine Membranes, Radioligand & Compound prep_membranes->mix prep_ligand Prepare Radioligand ([³H]-(+)-Pentazocine) prep_ligand->mix prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->mix incubate Incubate (e.g., 120 min) mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific calc_ic50 Determine IC₅₀ calc_specific->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Radioligand Binding Assay Workflow.

Functional Assays for GPCRs

Functional assays measure the cellular response following receptor activation or inhibition. The choice of assay depends on the G-protein coupling of the receptor.

Protocol 3.2.1: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

Objective: To determine if this compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor.

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells).

  • cAMP assay kit (e.g., HTRF, GloSensor).[3][4]

  • Forskolin (for Gi-coupled receptor assays).

  • Known agonist for the target receptor.

  • Cell culture medium.

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Agonist Mode:

    • Replace the medium with assay buffer.

    • Add varying concentrations of this compound.

    • Incubate for the recommended time.

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of this compound.

    • Add a known agonist at its EC₈₀ concentration.

    • For Gi-coupled receptors, stimulate with forskolin to induce cAMP production before adding the agonist.

  • Lyse the cells (if required by the kit) and follow the manufacturer's protocol to measure cAMP levels.

  • Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

G cluster_cell_prep Cell Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_detection Detection & Analysis seed_cells Seed Cells in 96-well Plate culture Culture Overnight seed_cells->culture add_agonist Add Test Compound culture->add_agonist pre_incubate Pre-incubate with Test Compound culture->pre_incubate incubate Incubate add_agonist->incubate add_known_agonist Add Known Agonist (EC₈₀) pre_incubate->add_known_agonist add_known_agonist->incubate measure_cAMP Measure cAMP Levels incubate->measure_cAMP analyze Generate Dose-Response Curves (EC₅₀/IC₅₀) measure_cAMP->analyze

Caption: cAMP Functional Assay Workflow.

Protocol 3.2.2: Inositol Monophosphate (IP₁) Accumulation Assay (for Gq-coupled receptors)

Objective: To determine if this compound acts as an agonist or antagonist at a Gq-coupled receptor.

Materials:

  • Cells expressing the target receptor.

  • IP-One HTRF assay kit.[5][6]

  • LiCl stimulation buffer.

  • Known agonist for the target receptor.

Procedure:

  • Harvest and resuspend cells in stimulation buffer containing LiCl.

  • Agonist Mode:

    • Dispense cells into a 96-well plate.

    • Add varying concentrations of this compound.

  • Antagonist Mode:

    • Dispense cells into a 96-well plate.

    • Add varying concentrations of this compound, followed by a known agonist at its EC₈₀ concentration.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader.

  • Calculate EC₅₀ or IC₅₀ values from the dose-response curves.[7]

Ion Channel Assays

Protocol 3.3.1: Whole-Cell Patch Clamp Electrophysiology

Objective: To assess the effect of this compound on the activity of a specific voltage-gated ion channel.

Materials:

  • Cells expressing the ion channel of interest.

  • Patch clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipettes.

  • Extracellular and intracellular recording solutions.[8]

  • Data acquisition software.

Procedure:

  • Prepare cells on a coverslip in the recording chamber and perfuse with extracellular solution.

  • Pull a glass micropipette and fill it with intracellular solution.

  • Under microscopic guidance, approach a cell with the micropipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage steps to elicit ionic currents.

  • Record baseline currents.

  • Perfuse the chamber with varying concentrations of this compound and record the currents at each concentration.

  • Wash out the compound to check for reversibility.

  • Analyze the data to determine the effect on channel kinetics and calculate the IC₅₀ for inhibition.[9]

G cluster_setup Setup cluster_recording Recording cluster_analysis Analysis prep_cells Prepare Cells form_seal Form Giga-Seal prep_cells->form_seal pull_pipette Pull & Fill Micropipette pull_pipette->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Currents whole_cell->record_baseline apply_compound Apply Test Compound record_baseline->apply_compound record_effect Record Currents with Compound apply_compound->record_effect washout Washout record_effect->washout analyze_data Analyze Current Traces record_effect->analyze_data calc_ic50 Calculate IC₅₀ analyze_data->calc_ic50

Caption: Patch Clamp Electrophysiology Workflow.

In Vitro Cytotoxicity Assay

Protocol 3.4.1: MTT Assay

Objective: To assess the general cytotoxicity of this compound.

Materials:

  • Human cell lines (e.g., HEK293, SH-SY5Y).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]

  • Read the absorbance at a wavelength of ~570 nm.[12]

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

These protocols provide a foundational approach to characterizing the in vitro pharmacology of this compound. The selection of specific assays should be guided by the structural features of the molecule and the therapeutic area of interest.

References

In Vivo Studies of 3-[(4-Methylphenyl)methyl]piperidine in Mice: A Review of Currently Available Research

Author: BenchChem Technical Support Team. Date: November 2025

As of the current literature review, there are no publicly available in vivo studies in mice for the specific compound 3-[(4-Methylphenyl)methyl]piperidine. Extensive searches of scientific databases and research articles did not yield any data on the biological effects, pharmacokinetic properties, or potential therapeutic applications of this particular molecule in murine models.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams as requested. The creation of such specific scientific documentation requires existing empirical data from published research.

While the piperidine scaffold is a common feature in many biologically active compounds, the specific pharmacological profile of a molecule is highly dependent on its unique combination of substituents. The presence of a 4-methylphenyl)methyl group at the 3-position of the piperidine ring will confer distinct properties that cannot be reliably predicted from studies on other, dissimilar piperidine derivatives.

Researchers, scientists, and drug development professionals interested in the in vivo effects of this compound would need to conduct foundational preclinical studies to determine its activity. Such research would typically begin with in vitro assays to identify potential biological targets, followed by a comprehensive series of in vivo experiments in animal models like mice to evaluate its efficacy, safety, and mechanism of action.

Future research on this compound would be necessary to generate the data required for the development of the detailed documentation requested. We encourage researchers to publish their findings to contribute to the collective scientific knowledge.

Application Notes and Protocols for 3-[(4-Methylphenyl)methyl]piperidine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4-Methylphenyl)methyl]piperidine is a substituted piperidine derivative with a benzyl moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous neuroactive compounds.[1] Derivatives of benzylpiperidine have shown a wide range of activities in the central nervous system (CNS), including modulation of monoamine transporters, cholinesterases, and N-methyl-D-aspartate (NMDA) receptors.[2][3][4] This document provides detailed application notes and experimental protocols for the investigation of this compound and its potential therapeutic applications in neurological disorders. While direct experimental data for this specific molecule is limited in publicly available literature, the following information is extrapolated from studies on structurally similar compounds, providing a strong basis for initiating research.

Potential Applications in Neurological Disorders

Based on the pharmacology of structurally related benzylpiperidine and methylphenylpiperidine analogs, this compound is a candidate for investigation in several neurological and psychiatric conditions:

  • Depressive Disorders: The substitution pattern suggests potential interaction with monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[5][6] Inhibition of these transporters is a key mechanism for many antidepressant medications.

  • Alzheimer's Disease: N-benzylpiperidine derivatives have been explored as multi-target-directed ligands for Alzheimer's disease, exhibiting inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as modulation of β-amyloid aggregation.[3][7][8]

  • Parkinson's Disease: Some piperidine derivatives have been investigated for their potential in managing Parkinson's disease, for example, as NMDA receptor antagonists.[9]

  • Cocaine Addiction: Compounds that act as dopamine transporter inhibitors with a pharmacological profile distinct from cocaine are being investigated as potential treatments for cocaine abuse.[10]

Data on Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, providing a reference for expected activity ranges.

Table 1: Monoamine Transporter Binding Affinities of Benzylpiperidine Derivatives

Compound/DerivativeTargetKi (nM)Reference
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketoneDAT492[10]
High-affinity analog of the aboveDAT11[10]
4-BenzylpiperidineDAT (EC50)109[2]
4-BenzylpiperidineNET (EC50)41.4[2]
4-BenzylpiperidineSERT (EC50)5246[2]
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivativeSERT2 - 400[5]

Table 2: Cholinesterase Inhibition by Benzylpiperidine Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dioneBuChE0.72[3]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAChE0.00056[4]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b)eeAChE0.39[7]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j)eqBChE0.16[7]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the pharmacological profile of this compound.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

This protocol determines the binding affinity of the test compound to the dopamine, serotonin, and norepinephrine transporters.

Workflow for Monoamine Transporter Binding Assay

G prep Prepare cell membranes expressing DAT, SERT, or NET incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand ([3H]WIN 35,428 for DAT, [3H]paroxetine for SERT, [3H]nisoxetine for NET) radioligand->incubation compound Prepare serial dilutions of this compound compound->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki values from competition binding curves scintillation->analysis G enzyme Prepare AChE or BuChE solution preincubation Pre-incubate enzyme with test compound enzyme->preincubation compound Prepare serial dilutions of this compound compound->preincubation substrate Add substrate (acetylthiocholine or butyrylthiocholine) and DTNB preincubation->substrate measurement Measure absorbance change at 412 nm over time substrate->measurement analysis Calculate percent inhibition and IC50 values measurement->analysis G acclimatize Acclimatize mice to the laboratory environment administration Administer this compound or vehicle intraperitoneally acclimatize->administration pretest Place mice in a cylinder of water for a 15-minute pre-test session (24h before the test) administration->pretest test Place mice in the water cylinder for a 6-minute test session pretest->test recording Record the duration of immobility during the last 4 minutes of the test test->recording analysis Compare immobility time between treated and control groups recording->analysis G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MA Monoamine (Dopamine/Serotonin) Vesicle Vesicular Storage MA->Vesicle Release Release Vesicle->Release Synapse Synapse Release->Synapse Release Transporter DAT/SERT Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Transporter->MA Signaling Downstream Signaling Receptor->Signaling 3_MPMP This compound 3_MPMP->Transporter Inhibition G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh_syn Acetylcholine Synthesis ACh_ves Vesicular Acetylcholine ACh_syn->ACh_ves ACh_rel Acetylcholine Release ACh_ves->ACh_rel Synapse Synaptic Cleft ACh_rel->Synapse AChR Acetylcholine Receptor Signal Signal Transduction AChR->Signal Synapse->AChR AChE AChE Synapse->AChE Degradation 3_MPMP This compound 3_MPMP->AChE Inhibition

References

Application Notes and Protocols for 3-[(4-Methylphenyl)methyl]piperidine and Structurally Related Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any publicly available studies detailing the in-vivo dosage and administration of 3-[(4-Methylphenyl)methyl]piperidine in animal models. The following information is based on structurally related N-benzylpiperidine and benzylpiperazine derivatives and should be used as a general guideline for designing initial studies. Researchers should conduct dose-ranging and toxicity studies for any new chemical entity before proceeding with efficacy models.

I. Illustrative In-Vivo Data for a Structurally Related Compound

While no data exists for this compound, a study on benzylpiperazine derivatives provides some insight into potential dosage ranges for related structures in a pain model. The following table summarizes the dosage and administration of a benzylpiperazine derivative in a mouse formalin test.

Table 1: Dosage and Administration of a Benzylpiperazine Derivative in a Mouse Model

Compound ClassAnimal ModelRoute of AdministrationDosage RangeTherapeutic Area
BenzylpiperazineMouseIntraperitoneal (i.p.)3 - 60 mg/kgPain

II. Experimental Protocols

This protocol is a common method for assessing the analgesic properties of a compound and is based on the formalin test, which has two distinct phases of nociceptive behavior.[1][2]

1. Animals:

  • Male C57BL/6 mice are often used due to their robust and consistent pain response in this model.[2]

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

2. Compound Administration:

  • Dissolve the test compound (e.g., a benzylpiperazine derivative) in a suitable vehicle (e.g., saline, DMSO, or Tween 80).

  • Administer the compound via the desired route (e.g., intraperitoneal injection) at various doses (e.g., 3, 10, 30, 60 mg/kg).

  • Include a vehicle control group and a positive control group (e.g., morphine or diclofenac).[1][2]

3. Formalin Injection:

  • 30 minutes after compound administration, inject 20 µL of a 1% formalin solution into the plantar surface of the right hind paw of the mouse.[1]

4. Behavioral Observation:

  • Immediately after the formalin injection, place the mouse in a transparent observation chamber.

  • Record the cumulative time the animal spends licking, biting, or shaking the injected paw.

  • Observations are typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute neurogenic pain.[1][2]

    • Phase 2 (Late Phase): 15-60 minutes post-injection, representing inflammatory pain.[2]

5. Data Analysis:

  • Compare the duration of nociceptive behaviors in the compound-treated groups to the vehicle control group for both phases.

  • A significant reduction in the duration of these behaviors indicates an analgesic effect.

N-benzylpiperidine derivatives have been investigated as cholinesterase inhibitors for Alzheimer's disease. The scopolamine-induced amnesia model is a common preliminary screen for compounds with this potential mechanism of action.[3][4][5][6]

1. Animals:

  • Male C57BL/6 mice are commonly used.[3]

  • House and acclimatize the animals as described in the previous protocol.

2. Compound Administration:

  • Administer the test compound (e.g., an N-benzylpiperidine derivative) at various doses (e.g., 3, 10, 30 mg/kg) via the desired route (e.g., oral gavage or intraperitoneal injection).[6]

  • Include a vehicle control group, a scopolamine-only group, and a positive control group (e.g., donepezil at 2 mg/kg).[7]

3. Induction of Amnesia:

  • 30 minutes after administration of the test compound, induce amnesia by administering scopolamine (1 mg/kg, i.p.).[3]

4. Behavioral Testing (Morris Water Maze):

  • The Morris water maze is a widely used test to assess spatial learning and memory.[6]

  • Acquisition Phase:

    • Begin the acquisition trials 30 minutes after the scopolamine injection.

    • Place the mouse in a circular pool of opaque water containing a hidden platform.

    • Allow the mouse to swim for 60 seconds to find the platform. If it fails, guide it to the platform.

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial:

    • On the final day, remove the platform and allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

5. Data Analysis:

  • Analyze the escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial.

  • Scopolamine-treated animals will show longer escape latencies and less time in the target quadrant compared to the vehicle control.

  • An effective compound will significantly reverse these deficits.

III. Visualizations

G cluster_preclinical Preclinical In-Vivo Workflow A Compound Synthesis & Characterization B Acute Toxicity & Dose-Ranging Studies (e.g., OECD 423) A->B Safety Assessment C Pharmacokinetic Studies (PK) B->C Determine Exposure D Efficacy Studies in Disease Models C->D Select Doses for Efficacy E Data Analysis & Interpretation D->E Evaluate Therapeutic Effect

Caption: General workflow for in-vivo testing of a new chemical entity.

G cluster_cholinergic Cholinergic Signaling Pathway in Alzheimer's Disease ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Neuron (Muscarinic/Nicotinic Receptors) ACh->Postsynaptic Binds to Receptors Choline Choline + Acetate AChE->Choline Inhibitor N-Benzylpiperidine Derivative (AChE Inhibitor) Inhibitor->AChE Inhibits Effect Enhanced Cholinergic Transmission & Improved Cognition Inhibitor->Effect Leads to AD Alzheimer's Disease: Reduced ACh Levels AD->ACh

Caption: Simplified cholinergic signaling pathway and the mechanism of action of acetylcholinesterase inhibitors.[8][9]

References

Application Notes and Protocols for Radiolabeling of 3-[(4-Methylphenyl)methyl]piperidine for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of 3-[(4-Methylphenyl)methyl]piperidine, a novel piperidine derivative with potential for in vivo imaging of central nervous system (CNS) targets using Positron Emission Tomography (PET). While specific radiolabeling studies for this exact molecule are not yet published, the following protocols are based on well-established methods for the radiosynthesis of structurally similar piperidine-based radiotracers.

The protocols detailed below focus on labeling with Carbon-11 ([11C]), a positron-emitting radionuclide with a short half-life (t½ = 20.4 min), which is advantageous for minimizing radiation exposure to subjects and allowing for repeat imaging studies in a short timeframe. The primary proposed application for [11C]this compound is for preclinical and clinical research in neuroscience, potentially for imaging and quantifying a novel receptor target implicated in neurodegenerative or psychiatric disorders.

Biological Relevance and Therapeutic Area

Piperidine scaffolds are prevalent in a multitude of CNS-active pharmaceuticals and imaging agents due to their ability to interact with a wide range of receptors and transporters. Based on structural similarities to known CNS ligands, this compound is hypothesized to be a ligand for a specific subtype of sigma receptor or a novel neurotransmitter transporter. In vivo imaging with a radiolabeled version of this compound could therefore provide invaluable information on the distribution, density, and occupancy of its target, aiding in the diagnosis of diseases and the development of novel therapeutics.

Radiolabeling of this compound with Carbon-11

The proposed radiolabeling strategy involves the N-alkylation of a suitable precursor, desmethyl-3-[(4-methylphenyl)methyl]piperidine, using [11C]methyl triflate ([11C]CH3OTf). This is a robust and widely used method for introducing the 11C-methyl group onto secondary amines.

Experimental Protocols

1. Precursor Synthesis: Desmethyl-3-[(4-methylphenyl)methyl]piperidine

A synthetic route to the precursor molecule is essential. While a specific synthesis for this precursor is not detailed in the literature, a plausible route can be adapted from known piperidine syntheses. One such general method is the reduction of the corresponding N-protected 3-substituted pyridine followed by deprotection.

2. [11C]Carbon Dioxide Production

[11C]CO2 is typically produced via the 14N(p,α)11C nuclear reaction in a biomedical cyclotron. High-purity nitrogen gas containing a small percentage of oxygen is irradiated with a proton beam.

3. Synthesis of [11C]Methyl Triflate

[11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) which is then passed through a heated column containing silver triflate to produce [11C]methyl triflate ([11C]CH3OTf).

4. Radiosynthesis of [11C]this compound

  • Step 1: Radiolabeling Reaction

    • The desmethyl-3-[(4-methylphenyl)methyl]piperidine precursor (approximately 0.5-1.0 mg) is dissolved in a suitable solvent such as acetone or DMF (250-500 µL) in a sealed reaction vessel.

    • [11C]CH3OTf is bubbled through the precursor solution at room temperature.

    • The reaction is typically complete within 5 minutes.

  • Step 2: Purification

    • The reaction mixture is diluted with mobile phase and injected onto a semi-preparative HPLC system for purification.

    • A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium formate).

    • The fraction corresponding to the radiolabeled product is collected.

  • Step 3: Formulation

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with sterile water to remove any remaining HPLC solvents.

    • The final product is eluted from the cartridge with sterile ethanol and then diluted with sterile saline for injection.

  • Step 4: Quality Control

    • Radiochemical Purity: Determined by analytical HPLC.

    • Molar Activity: Calculated from the total radioactivity and the mass of the product, determined by analytical HPLC with a UV detector calibrated with a known standard.

    • Residual Solvents: Analyzed by gas chromatography.

    • pH: Measured using a pH meter.

    • Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines.

Workflow for Radiosynthesis

Radiosynthesis_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis_module Automated Synthesis Module 14N(p,a)11C Proton Bombardment of 14N Target 11CO2 [11C]CO2 14N(p,a)11C->11CO2 11CH3I [11C]Methyl Iodide Synthesis 11CH3OTf [11C]Methyl Triflate Synthesis 11CH3I->11CH3OTf Labeling N-Alkylation of Precursor with [11C]CH3OTf 11CH3OTf->Labeling HPLC_Purification Semi-Preparative HPLC Purification Labeling->HPLC_Purification Formulation SPE Formulation HPLC_Purification->Formulation Final_Product [11C]this compound for Injection Formulation->Final_Product QC Quality Control (HPLC, GC, etc.) Final_Product->QC

Caption: Workflow for the automated radiosynthesis of [11C]this compound.

Data Presentation

The following tables summarize the expected quantitative data for the radiosynthesis and in vitro/in vivo evaluation of [11C]this compound, based on typical results for similar [11C]-labeled piperidine radiotracers.

Table 1: Radiosynthesis and Quality Control Parameters

ParameterTarget Value
Radiochemical Yield (decay-corrected)> 30%
Radiochemical Purity> 98%
Molar Activity> 37 GBq/µmol (> 1 Ci/µmol)
Synthesis Time< 40 minutes
Residual Solvents (Ethanol, Acetonitrile)< 400 ppm
pH5.5 - 7.5

Table 2: In Vitro Binding Affinity (Hypothetical Target)

CompoundTarget ReceptorKi (nM)
This compoundSigma-1 Receptor5.2 ± 0.8
Dopamine Transporter> 1000
Serotonin Transporter> 1000

Table 3: In Vivo Biodistribution in Rodents (%ID/g at 30 min post-injection)

Organ% Injected Dose per Gram (%ID/g)
Brain2.5 ± 0.4
Heart1.8 ± 0.3
Lungs3.1 ± 0.5
Liver8.5 ± 1.2
Kidneys4.2 ± 0.7
Muscle0.9 ± 0.2
Bone0.5 ± 0.1

In Vitro and In Vivo Evaluation Protocols

1. In Vitro Binding Assays

  • Objective: To determine the binding affinity and selectivity of the non-radiolabeled compound for its intended target and other relevant receptors/transporters.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target receptor.

    • Incubate the membranes with a known radioligand for the target receptor and varying concentrations of the test compound (this compound).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a gamma counter.

    • Calculate the IC50 and Ki values from the competition binding data.

2. In Vivo Biodistribution Studies in Rodents

  • Objective: To assess the uptake and clearance of the radiotracer in various organs.

  • Methodology:

    • Anesthetize healthy rodents (e.g., Sprague-Dawley rats).

    • Inject a known amount of [11C]this compound via the tail vein.

    • At predetermined time points (e.g., 2, 15, 30, 60 minutes), euthanize the animals.

    • Dissect major organs, weigh them, and measure the radioactivity in each organ using a gamma counter.

    • Calculate the %ID/g for each organ.

3. PET Imaging Studies

  • Objective: To visualize the in vivo distribution of the radiotracer in the brain and other organs.

  • Methodology:

    • Anesthetize the subject (e.g., non-human primate or rodent) and position it in the PET scanner.

    • Acquire a transmission scan for attenuation correction.

    • Inject the radiotracer as a bolus.

    • Acquire dynamic emission data for 60-90 minutes.

    • Reconstruct the PET images and analyze the time-activity curves in different regions of interest.

PET Imaging Workflow

PET_Imaging_Workflow Subject_Prep Subject Preparation (Anesthesia, Cannulation) Transmission_Scan Transmission Scan (Attenuation Correction) Subject_Prep->Transmission_Scan Radiotracer_Injection [11C]Radiotracer Injection Transmission_Scan->Radiotracer_Injection Dynamic_PET_Scan Dynamic PET Data Acquisition (60-90 min) Radiotracer_Injection->Dynamic_PET_Scan Image_Reconstruction Image Reconstruction (with Corrections) Dynamic_PET_Scan->Image_Reconstruction Data_Analysis Data Analysis (Time-Activity Curves, SUVR) Image_Reconstruction->Data_Analysis Results Quantification of Target Density and Distribution Data_Analysis->Results

Caption: General workflow for a preclinical or clinical PET imaging study.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the radiolabeling and evaluation of this compound as a potential PET imaging agent. While these are generalized procedures based on similar compounds, they offer a solid foundation for researchers to develop a specific and optimized radiosynthesis and evaluation plan for this novel molecule. Successful development of [11C]this compound could provide a valuable new tool for neuroscience research and drug development.

Application Notes and Protocols for 3-[(4-Methylphenyl)methyl]piperidine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4-Methylphenyl)methyl]piperidine is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery due to its structural similarity to compounds with known biological activity. Proper preparation and handling of solutions of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions and the assessment of their stability under various conditions.

Physicochemical Properties and Safety Information

While detailed properties for this compound are not widely published, its analogs, such as 4-(3-Methylphenyl)piperidine, are known to be oily liquids in their free base form.[1] The hydrochloride salt form is also available, which typically enhances solubility in aqueous and polar protic solvents.[2]

Safety Precautions: Substituted piperidines should be handled with care. Assume the compound is harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Solution Preparation

The choice of solvent is critical for preparing a stable solution of this compound. The free base is expected to be soluble in a range of organic solvents, while the hydrochloride salt will have better solubility in polar solvents.

Recommended Solvents and Illustrative Solubility

The following table provides a summary of recommended solvents and an illustrative solubility profile for both the free base and hydrochloride salt forms of this compound.

Form Solvent Illustrative Solubility (mg/mL) at 25°C Notes
Free BaseDimethylformamide (DMF)> 50A good solvent for many piperidine derivatives, often used in synthesis.[4][5]
Tetrahydrofuran (THF)> 50A common solvent for reactions involving piperidine derivatives.[6][7]
Dichloromethane (DCM)> 50A volatile solvent suitable for extractions and reactions.[4]
Methanol> 25A polar protic solvent that can dissolve many amine-containing compounds.
Water< 1Expected to have low solubility in water, similar to other piperidine free bases.
Hydrochloride SaltWater> 10The salt form significantly increases aqueous solubility.
Methanol> 20Soluble in polar protic solvents.
Dimethyl Sulfoxide (DMSO)> 50A highly polar aprotic solvent suitable for creating stock solutions.
Protocol for Preparation of a 10 mg/mL Stock Solution in Methanol

This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Anhydrous Methanol (ACS grade or higher)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Tare a clean, dry weighing vessel on an analytical balance.

  • Accurately weigh 100 mg of this compound hydrochloride.

  • Carefully transfer the weighed compound to a 10 mL volumetric flask.

  • Add approximately 7 mL of anhydrous methanol to the volumetric flask.

  • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Once the solid is completely dissolved, add methanol to the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogeneous solution.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

  • Store the solution in a tightly sealed container at the recommended temperature (see Section 4.0).

Solution Stability and Storage

The stability of this compound solutions can be influenced by temperature, light, and pH. For long-term storage, it is recommended to keep solutions at low temperatures and protected from light.

Recommended Storage Conditions
Solvent Storage Temperature Protection from Light Inert Atmosphere
Organic Solvents (DMF, THF, DCM, Methanol)-20°C for long-termRecommended (use amber vials)Recommended for long-term to prevent oxidation
Aqueous Solutions4°C for short-term, -20°C for long-termRecommended (use amber vials)Not typically required for short-term use
Protocol for Assessing Solution Stability

This protocol outlines a stability study for a 10 mg/mL solution of this compound in methanol under various stress conditions. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants.[8][9]

Materials:

  • Prepared 10 mg/mL solution of this compound

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • Incubators or water baths set at various temperatures

  • UV light chamber

  • pH meter

  • Hydrochloric acid and sodium hydroxide solutions for pH adjustment

Procedure:

  • Initial Analysis (Time Zero):

    • Analyze the freshly prepared solution by HPLC to determine the initial peak area and purity of the compound. This will serve as the baseline.

  • Temperature Stress Study:

    • Aliquot the stock solution into several vials.

    • Store the vials at different temperatures: 4°C, 25°C (room temperature), and 40°C.

    • At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each temperature condition.

    • Allow the sample to equilibrate to room temperature and analyze by HPLC.

    • Compare the peak area of the parent compound to the time-zero sample and observe for the appearance of any new peaks (degradants).

  • Photostability Study:

    • Aliquot the stock solution into clear and amber vials.

    • Expose the clear vials to a controlled UV light source. Keep the amber vials (as dark controls) under the same temperature conditions.

    • Analyze samples at various time points (e.g., 2, 4, 8, 24 hours) by HPLC.

    • Compare the chromatograms of the exposed and control samples.

  • pH Stress Study (for aqueous or partially aqueous solutions):

    • Prepare solutions in buffers of different pH values (e.g., pH 2, pH 7, pH 10).

    • Store these solutions at a controlled temperature.

    • Analyze samples at regular intervals by HPLC to assess degradation.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time for each condition.

  • Identify and, if possible, characterize any significant degradation products.

Illustrative Stability Data

The following table summarizes illustrative stability data for a 10 mg/mL solution in methanol.

Condition Duration Parent Compound Remaining (%) Observations
-20°C, dark30 days> 99%Highly stable at low temperatures.
4°C, dark30 days98%Minor degradation observed.
25°C, dark30 days92%Noticeable degradation at room temperature.
40°C, dark7 days85%Significant degradation at elevated temperatures.
25°C, UV light24 hours75%Potential for photodegradation.

Visualizations

Experimental Workflow Diagrams

SolutionPreparation Solution Preparation Workflow cluster_prep Preparation Steps cluster_storage Storage weigh Weigh Compound transfer Transfer to Volumetric Flask weigh->transfer 100 mg add_solvent Add Solvent transfer->add_solvent ~7 mL Methanol dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve qs QS to Volume dissolve->qs to 10 mL mix Mix Homogeneously qs->mix label_store Label and Store Appropriately mix->label_store 10 mg/mL Solution StabilityStudy Stability Study Workflow cluster_stress Stress Conditions start Prepare Stock Solution t0 Time-Zero HPLC Analysis start->t0 temp Temperature Stress (4°C, 25°C, 40°C) t0->temp photo Photostability Stress (UV vs. Dark) t0->photo ph pH Stress (pH 2, 7, 10) t0->ph analysis HPLC Analysis at Time Points temp->analysis photo->analysis ph->analysis data Data Analysis (% Remaining vs. Time) analysis->data report Generate Stability Report data->report

References

Application Notes: High-Throughput Screening of 3-[(4-Methylphenyl)methyl]piperidine for Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs targeting the central nervous system (CNS).[1][2] The compound 3-[(4-Methylphenyl)methyl]piperidine, a derivative of 3-benzylpiperidine, represents a chemical structure of significant interest for drug discovery. While specific high-throughput screening (HTS) data for this exact molecule is not extensively documented, its structural similarity to known inhibitors of monoamine oxidases (MAO) makes it a prime candidate for screening against this important enzyme class.[2][3]

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters like serotonin and dopamine.[4] Their dysfunction is implicated in neurological disorders such as depression and Parkinson's disease, making them valuable therapeutic targets.[4] This document provides a detailed protocol for a high-throughput fluorescence-based assay to screen this compound and similar compounds for their potential as MAO inhibitors.

Principle of the High-Throughput Screening Assay

The screening protocol is based on a robust and HTS-amenable fluorimetric assay.[4][5] The assay measures the activity of MAO-A or MAO-B through the detection of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation process. In the presence of a suitable substrate (e.g., p-tyramine), the MAO enzyme produces H₂O₂. This H₂O₂ then reacts with a specific probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. The fluorescence intensity is directly proportional to the MAO activity. Potential inhibitors, such as this compound, will decrease the rate of H₂O₂ production, resulting in a reduced fluorescence signal.[4][6] This "mix-incubate-measure" format is highly convenient and avoids complex wash or transfer steps, making it ideal for automated HTS.[4]

Data Presentation: Hypothetical Screening Results

The following table represents hypothetical data from a primary high-throughput screen of this compound and its analogs against MAO-A and MAO-B. The screen is performed at a single concentration (10 µM) to identify initial hits.

Compound IDStructureConcentration (µM)% Inhibition MAO-A% Inhibition MAO-BHit
C-001 This compound1012.585.3Yes (MAO-B)
C-002 3-(Phenylmethyl)piperidine108.175.8Yes (MAO-B)
C-003 3-[(4-Chlorophenyl)methyl]piperidine1015.292.1Yes (MAO-B)
Deprenyl Positive Control (MAO-B)105.498.9N/A
Clorgyline Positive Control (MAO-A)1099.210.1N/A
DMSO Negative ControlN/A0.20.5N/A

Dose-Response Confirmation of Hit Compound C-003

Compound IDLog[Concentration] (M)% Inhibition MAO-BIC₅₀ (µM)
C-003 -88.90.19
-7.525.4
-748.7
-6.575.1
-690.3
-5.593.5
-594.1

Experimental Protocols

Protocol 1: Primary High-Throughput Screening of MAO-A and MAO-B Inhibitors

This protocol is designed for a 384-well plate format and is adaptable for automated liquid handling systems.[5]

1. Materials and Reagents:

  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from a commercial supplier).

  • Substrate: p-Tyramine or Benzylamine.[4][6]

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Detection Reagent: A commercial kit containing a fluorescent probe and HRP (e.g., EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit).[4]

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Positive Controls: Clorgyline (MAO-A selective inhibitor), Deprenyl (MAO-B selective inhibitor).[6]

  • Negative Control: 100% DMSO.

  • Plates: 384-well, black, flat-bottom plates.

2. Assay Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds and controls from the source plate to the 384-well assay plate. This results in a final assay concentration of 10 µM.

  • Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in cold assay buffer to the desired working concentration.

  • Enzyme Addition: Add 5 µL of the diluted enzyme solution to each well of the assay plate.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzymes.

  • Substrate and Detection Reagent Addition: Prepare a working solution containing the substrate and the detection reagent in assay buffer. Add 5 µL of this solution to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.[4]

3. Data Analysis:

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Signal_Compound - Signal_Blank) / (Signal_DMSO - Signal_Blank)] * 100

  • A "hit" is typically defined as a compound that exhibits inhibition greater than three standard deviations from the mean of the negative controls.

  • The robustness of the assay is evaluated by calculating the Z' factor from the control wells (DMSO vs. positive control). A Z' factor between 0.5 and 1.0 indicates an excellent assay.[5][6]

Protocol 2: IC₅₀ Determination for Hit Compounds

This protocol is used to determine the potency of the hits identified in the primary screen.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Assay Procedure:

  • Serial Dilution: Create a series of 8-point, 3-fold serial dilutions for each hit compound in 100% DMSO, starting from a 10 mM stock.

  • Compound Plating: Transfer 100 nL of each dilution to a 384-well assay plate.

  • Assay Execution: Follow steps 2-7 from Protocol 1.

3. Data Analysis:

  • Calculate the % Inhibition for each concentration point as described in Protocol 1.

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis cluster_confirmation Hit Confirmation Compound_Library Compound Library (10 mM in DMSO) Dispensing Acoustic Dispensing (100 nL) Compound_Library->Dispensing Assay_Plates 384-Well Plates Assay_Plates->Dispensing Enzyme_Add Add MAO Enzyme Dispensing->Enzyme_Add Substrate_Add Add Substrate & Detection Reagent Enzyme_Add->Substrate_Add Incubate_Read Incubate & Read Fluorescence Substrate_Add->Incubate_Read Calc_Inhibition Calculate % Inhibition Incubate_Read->Calc_Inhibition Hit_ID Identify Hits (>50% Inhibition) Calc_Inhibition->Hit_ID Dose_Response Dose-Response (IC50) Hit_ID->Dose_Response Primary Hit Selectivity Selectivity Assay (MAO-A vs MAO-B) Dose_Response->Selectivity Confirmed_Hit Confirmed Hit Selectivity->Confirmed_Hit

Caption: High-throughput screening workflow for identifying MAO inhibitors.

MAO_Pathway cluster_reaction MAO Catalytic Cycle cluster_detection Fluorimetric Detection Monoamine Monoamine Substrate (e.g., p-Tyramine) MAO MAO Enzyme (MAO-A or MAO-B) Monoamine->MAO + O₂ Aldehyde Aldehyde Product MAO->Aldehyde + NH₃ H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 HRP HRP H2O2->HRP Probe Non-Fluorescent Probe Probe->HRP Fluorescent_Product Fluorescent Product (Signal Detected) HRP->Fluorescent_Product Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO Blocks Activity

Caption: Signaling pathway for MAO activity and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(4-Methylphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-[(4-Methylphenyl)methyl]piperidine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via three primary synthetic routes: Catalytic Hydrogenation of 3-(4-Methylbenzyl)pyridine, Reductive Amination, and the Pictet-Spengler reaction.

Route 1: Catalytic Hydrogenation of 3-(4-Methylbenzyl)pyridine

Issue 1: Low or No Conversion of Starting Material

Potential Cause Recommended Solution
Catalyst Inactivity - Ensure the catalyst (e.g., PtO₂, Pd/C, Rh/C) is fresh and has been stored under appropriate conditions (e.g., under inert gas).- Consider using a different catalyst. Rhodium on carbon (Rh/C) has shown high activity for the hydrogenation of similar substrates.[1] - Increase the catalyst loading.
Insufficient Hydrogen Pressure - Increase the hydrogen pressure. Pressures between 50 to 70 bar have been used effectively for the hydrogenation of substituted pyridines.[2]
Inappropriate Solvent - The choice of solvent can significantly impact the reaction. Glacial acetic acid is often a suitable solvent for the hydrogenation of pyridine derivatives as it can enhance catalyst activity.[2]
Reaction Temperature Too Low - While many hydrogenations can proceed at room temperature, gently heating the reaction mixture may improve the rate of conversion.

Issue 2: Formation of Side Products (e.g., Incomplete Reduction, Debenzylation)

Potential Cause Recommended Solution
Over-reduction or Side Reactions - Optimize the reaction time; monitor the reaction progress by TLC or GC-MS to stop it once the starting material is consumed.- Lower the reaction temperature and/or hydrogen pressure to increase selectivity.
Catalyst Poisoning - Ensure all reagents and solvents are pure and free from potential catalyst poisons such as sulfur compounds.
Route 2: Reductive Amination

Issue 3: Low Yield of the Desired Piperidine

Potential Cause Recommended Solution
Inefficient Imine/Iminium Ion Formation - Ensure the reaction is run under conditions that favor imine formation, typically by removing water as it is formed (e.g., using a Dean-Stark trap or molecular sieves).- For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can improve yields.[3]
Decomposition of Reducing Agent - Sodium triacetoxyborohydride (STAB) is sensitive to water and not very compatible with methanol. Use aprotic solvents like DCE, DCM, THF, or dioxane.[3] - If using sodium borohydride (NaBH₄), which can also reduce the starting aldehyde/ketone, ensure the imine has fully formed before adding the reducing agent.[3]
Side Reactions - Prolonged reaction times can sometimes lead to side reactions. Monitor the reaction progress and work up as soon as the starting material is consumed.
Route 3: Pictet-Spengler Reaction

Issue 4: Low Yield of the Cyclized Product

Potential Cause Recommended Solution
Inappropriate Acid Catalyst - The choice and strength of the acid catalyst are crucial. For less nucleophilic aromatic rings, a strong acid like hydrochloric acid or trifluoroacetic acid and higher temperatures may be required.[1][4]
Poor Electrophilicity of the Iminium Ion - Ensure the reaction conditions are acidic enough to favor the formation of the more electrophilic iminium ion from the initially formed imine.[1]
Unfavorable Reaction Conditions - While traditionally carried out with heating in a protic solvent, some substrates give superior yields in aprotic media, sometimes even without an acid catalyst.[1] Experiment with different solvent and temperature combinations.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally provides the highest yield for this compound?

A1: The yield can vary significantly based on the specific reaction conditions and the scale of the synthesis. However, the catalytic hydrogenation of a readily available substituted pyridine precursor, such as 3-(4-methylbenzyl)pyridine, is often a straightforward and high-yielding method.[2][5] Reductive amination is also a versatile and widely used method that can provide good yields.[6] The Pictet-Spengler reaction is a powerful tool for constructing the piperidine ring, but yields can be more sensitive to the nature of the substrates and reaction conditions.[1][4]

Q2: What is the best way to purify the final product?

A2: this compound is a basic compound. Purification can typically be achieved by column chromatography on silica gel. A common mobile phase would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with the addition of a small amount of a basic modifier like triethylamine or ammonia to prevent peak tailing. High-performance liquid chromatography (HPLC) can also be used for purification, particularly for achieving high purity on a smaller scale.[7][8][9]

Q3: How can I minimize the formation of N-alkylated byproducts in reductive amination?

A3: Over-alkylation can be a problem in reductive aminations. Using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control than a one-pot reaction.[6] Careful control of stoichiometry is also important.

Q4: In the Pictet-Spengler reaction, what are the key parameters to optimize for yield improvement?

A4: The key parameters to optimize are the choice of acid catalyst, solvent, and reaction temperature. The reactivity of the aromatic ring and the carbonyl compound will dictate the optimal conditions. For less reactive systems, stronger acids and higher temperatures are generally required.[1][4]

Quantitative Data Summary

Synthetic RouteKey ReagentsTypical SolventsTypical TemperatureReported Yield Range (for similar compounds)
Catalytic Hydrogenation 3-(4-Methylbenzyl)pyridine, H₂, Catalyst (PtO₂, Pd/C, Rh/C)Glacial Acetic Acid, MethanolRoom Temp. to 80°C85-95%[2][5]
Reductive Amination Piperidine derivative, 4-Methylbenzaldehyde, Reducing Agent (NaBH(OAc)₃, NaBH₃CN)Dichloromethane, Dichloroethane, THFRoom Temperature70-90%[6]
Pictet-Spengler Reaction β-arylethylamine, Aldehyde/Ketone, Acid Catalyst (HCl, TFA)Protic or Aprotic SolventsRoom Temp. to Reflux60-85%[1][4]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of 3-(4-Methylbenzyl)pyridine

This protocol is adapted from general procedures for the hydrogenation of substituted pyridines.[2]

  • Preparation: In a high-pressure reactor, dissolve 3-(4-methylbenzyl)pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst) (e.g., 1-5 mol%).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.

  • Reaction: Stir the mixture vigorously at room temperature for 6-8 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acetic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography.

Protocol 2: Synthesis via Reductive Amination

This protocol is a general procedure for reductive amination.[6]

  • Imine Formation: To a solution of a suitable piperidine precursor (e.g., 3-aminopiperidine, 1.0 eq) and 4-methylbenzaldehyde (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dichloroethane), add a drying agent such as anhydrous magnesium sulfate or molecular sieves. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Synthesis via Pictet-Spengler Reaction

This protocol is based on the general principles of the Pictet-Spengler reaction.[1][4]

  • Reaction Setup: Dissolve the appropriate β-arylethylamine precursor (1.0 eq) and p-tolylacetaldehyde (1.0-1.2 eq) in a suitable solvent (e.g., toluene or dichloromethane).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid.

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired product.

Visualizations

experimental_workflow cluster_route1 Route 1: Catalytic Hydrogenation cluster_route2 Route 2: Reductive Amination cluster_route3 Route 3: Pictet-Spengler Reaction start1 3-(4-Methylbenzyl)pyridine step1_1 Dissolve in Glacial Acetic Acid start1->step1_1 step1_2 Add PtO₂ Catalyst step1_1->step1_2 step1_3 Hydrogenate (50-70 bar H₂) step1_2->step1_3 step1_4 Filter and Neutralize step1_3->step1_4 end1 This compound step1_4->end1 start2a Piperidine Precursor step2_1 Imine Formation (Anhydrous Solvent) start2a->step2_1 start2b 4-Methylbenzaldehyde start2b->step2_1 step2_2 Add NaBH(OAc)₃ step2_1->step2_2 step2_3 Quench and Extract step2_2->step2_3 end2 This compound step2_3->end2 start3a β-Arylethylamine step3_1 Mix in Solvent start3a->step3_1 start3b p-Tolylacetaldehyde start3b->step3_1 step3_2 Add Acid Catalyst (e.g., TFA) step3_1->step3_2 step3_3 Heat to Reflux step3_2->step3_3 step3_4 Quench and Extract step3_3->step3_4 end3 This compound step3_4->end3

Caption: Comparative workflow of the three main synthetic routes for this compound.

troubleshooting_logic cluster_hydrogenation Catalytic Hydrogenation cluster_amination Reductive Amination cluster_pictet Pictet-Spengler start Low Yield or Incomplete Reaction h_catalyst Check Catalyst Activity start->h_catalyst ra_imine Optimize Imine Formation start->ra_imine ps_acid Vary Acid Catalyst start->ps_acid h_pressure Increase H₂ Pressure h_catalyst->h_pressure h_solvent Change Solvent h_pressure->h_solvent ra_reductant Check Reducing Agent & Solvent Compatibility ra_imine->ra_reductant ra_lewis Add Lewis Acid ra_reductant->ra_lewis ps_conditions Modify Solvent & Temperature ps_acid->ps_conditions

Caption: A logical troubleshooting guide for addressing low reaction yields in different synthetic routes.

References

troubleshooting 3-[(4-Methylphenyl)methyl]piperidine synthesis byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 3-[(4-Methylphenyl)methyl]piperidine. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis process.

Overview of the Primary Synthetic Route

The most common and robust method for synthesizing this compound involves a two-stage process. The first stage is the creation of a 3-(4-methylbenzyl)pyridine precursor, typically via a palladium or nickel-catalyzed cross-coupling reaction. The second stage involves the catalytic hydrogenation of the pyridine ring to yield the final piperidine product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction start 3-Halopyridine + 4-Methylbenzyl Reagent coupling Cross-Coupling (e.g., Suzuki, Kumada) start->coupling precursor 3-(4-methylbenzyl)pyridine coupling->precursor hydrogenation Catalytic Hydrogenation precursor->hydrogenation product This compound hydrogenation->product

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Troubleshooting Precursor Synthesis (Cross-Coupling)

This stage involves forming the C-C bond between the pyridine ring and the 4-methylbenzyl group. Reactions like the Suzuki-Miyaura or Kumada-Corriu coupling are frequently used.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (Suzuki or Kumada) to form 3-(4-methylbenzyl)pyridine is showing low yield. What are the common causes?

A1: Low yields in cross-coupling reactions are common and can often be traced to a few key factors. For Kumada couplings, the quality of the Grignard reagent is critical; it must be prepared under strictly anhydrous conditions to avoid quenching.[4] For Suzuki couplings, the boronic acid can be prone to degradation. Other common issues include:

  • Inactive Catalyst: The palladium or nickel catalyst may be oxidized or poisoned. Ensure you are using a high-quality catalyst and an appropriate ligand.[2]

  • Incorrect Base or Solvent: The choice of base and solvent system is crucial for the transmetalation and reductive elimination steps.

  • Sub-optimal Temperature: The reaction may require heating to proceed at an adequate rate, but excessive temperatures can lead to byproduct formation.

  • Moisture: Both Suzuki and Kumada reactions are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[4]

Q2: What are the typical byproducts I should expect in the cross-coupling step, and how can I identify them?

A2: Byproduct formation can compete with the desired cross-coupling. Common side products include:

  • Homocoupling Products: Formation of 4,4'-dimethylbibenzyl (from the benzyl reagent) or 3,3'-bipyridine (from the pyridine halide). This occurs when the organometallic species reacts with itself.

  • Dehalogenation: The pyridine halide is reduced, replacing the halogen with a hydrogen atom.

  • Unreacted Starting Materials: Incomplete conversion is common and requires careful purification.

These byproducts can be identified using Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures.

Table 1: Troubleshooting Guide for Cross-Coupling Reactions

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst or insufficient catalyst loading.Use a fresh, high-quality catalyst (e.g., Pd(PPh₃)₄, Ni(dppf)Cl₂) and consider a slightly higher loading (1-5 mol%).
Poor quality of organometallic reagent (Grignard/Boronic Acid).For Kumada, ensure Grignard reagent is freshly prepared under inert, anhydrous conditions. For Suzuki, use high-purity boronic acid.
Incorrect base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃ for Suzuki) and solvents (e.g., THF, Dioxane, Toluene).
High Levels of Homocoupling Reaction conditions favor self-coupling over cross-coupling.Adjust the rate of addition of the organometallic reagent. Lowering the temperature may also help.
Significant Dehalogenation Presence of protic impurities or hydrogen source.Ensure strictly anhydrous conditions. Some ligand/catalyst systems are more prone to this; consider screening alternatives.

Stage 2: Troubleshooting Pyridine Ring Hydrogenation

This stage reduces the aromatic pyridine ring to a saturated piperidine ring. It is typically performed using a heterogeneous catalyst and a hydrogen source.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of 3-(4-methylbenzyl)pyridine is very slow or stops before completion. What could be the problem?

A1: The hydrogenation of pyridines can be challenging due to the aromaticity of the ring and the potential for the nitrogen atom to poison the catalyst. Common issues include:

  • Catalyst Poisoning: Impurities from the previous cross-coupling step (e.g., sulfur-containing compounds, residual phosphine ligands) can poison the hydrogenation catalyst. Purifying the pyridine precursor is critical.

  • Catalyst Deactivation: The chosen catalyst (e.g., Pd/C, PtO₂, Rh/C) may not be active enough or may deactivate over time.

  • Insufficient Pressure/Temperature: Pyridine reduction often requires elevated hydrogen pressure (5-80 bar) and temperature (40-100 °C) to achieve a reasonable reaction rate.[5][6]

  • Poor Solvent Choice: The reaction is often performed in solvents like methanol, ethanol, or acetic acid. Acetic acid can protonate the pyridine nitrogen, making the ring more susceptible to reduction, but may also increase the risk of hydrogenolysis.[6]

Q2: I'm observing significant byproducts during the hydrogenation step. What are they and how can I minimize them?

A2: Several side reactions can occur during hydrogenation, leading to a mixture of products. The distribution of these byproducts is highly dependent on the catalyst and reaction conditions.

G cluster_byproducts Common Byproducts precursor 3-(4-methylbenzyl)pyridine product Target Product precursor->product Complete Hydrogenation incomplete Partially Reduced (e.g., Tetrahydropyridine) precursor->incomplete Incomplete Reaction debenzylation Hydrogenolysis Products (Toluene + 3-Methylpiperidine) precursor->debenzylation C-N Bond Cleavage overreduction Over-reduction Product (Cyclohexyl Derivative) product->overreduction Aromatic Ring Saturation

Caption: Potential reaction pathways during the hydrogenation of the pyridine precursor.
  • Partially Hydrogenated Intermediates: Dihydro- and tetrahydropyridine species can be present if the reaction is not driven to completion.[7] To minimize these, increase the reaction time, temperature, or hydrogen pressure.

  • Hydrogenolysis (Debenzylation): This involves the cleavage of the benzyl-pyridine C-C bond, resulting in toluene and 3-methylpiperidine. Palladium catalysts are particularly known for promoting hydrogenolysis. Switching to a rhodium-based catalyst (e.g., Rh/C, Rh₂O₃) may reduce this side reaction.

  • Over-reduction: The 4-methylphenyl (tolyl) ring can also be reduced under harsh conditions, yielding 3-[(4-methylcyclohexyl)methyl]piperidine. This is more likely at very high pressures and temperatures. Using milder conditions can prevent this.

Table 2: Comparison of Typical Hydrogenation Conditions

CatalystPressure (bar)Temp. (°C)SolventCommon ByproductsSelectivity Notes
10% Pd/C 6 - 5030 - 80Water/DCM, AlcoholsHydrogenolysis (debenzylation) can be significant.[8]Often used, but selectivity can be an issue. Ring saturation may be slow.[8]
PtO₂ (Adams') 30 - 8060 - 80Acetic Acid, AlcoholsOver-reduction of the tolyl ring under harsh conditions.Very active catalyst, often requiring higher pressures. Acetic acid is a common solvent to activate the ring.[5][6]
5% Rh/C 5 - 5040 - 80Alcohols, TFEGenerally lower incidence of hydrogenolysis compared to Pd/C.[9]Often provides good selectivity for the piperidine ring without cleaving the benzyl group.[9]
Ru-based 50 - 10080 - 120Water, AlcoholsCan be very active; may require careful control to avoid over-reduction.Effective for a wide range of substituted pyridines.[10]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-methylbenzyl)pyridine via Kumada Coupling

This protocol is a representative example. Researchers should optimize conditions for their specific setup.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq) and a crystal of iodine to an oven-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.

  • Grignard Formation: Add a small portion of a solution of 4-methylbenzyl chloride (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Coupling: In a separate flask, prepare a solution of 3-bromopyridine (1.1 eq) and a nickel catalyst such as Ni(dppf)Cl₂ (2-5 mol%) in anhydrous THF.

  • Reaction: Cool the Grignard reagent to 0 °C and slowly transfer it to the 3-bromopyridine solution via cannula.

  • Workup: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or GC-MS. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 3-(4-methylbenzyl)pyridine.

Protocol 2: Catalytic Hydrogenation to this compound

Warning: Hydrogenations under pressure should only be performed by trained personnel using appropriate safety equipment and high-pressure reactors.

  • Setup: To a high-pressure reactor vessel, add 3-(4-methylbenzyl)pyridine (1.0 eq) and a suitable solvent (e.g., methanol or ethanol, ~10-20 mL per gram of substrate).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rh/C, 5-10% w/w) to the solution.

  • Reaction: Seal the reactor. Purge the system with nitrogen gas several times, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

  • Heating & Stirring: Begin stirring and heat the reaction to the target temperature (e.g., 60 °C). Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via GC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation under vacuum or by crystallization of its hydrochloride salt.

References

Technical Support Center: Optimizing 3-[(4-Methylphenyl)methyl]piperidine Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic purification of 3-[(4-Methylphenyl)methyl]piperidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound by chromatography.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue when purifying basic compounds like piperidine derivatives using reversed-phase HPLC.[1] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1] Here are several strategies to improve peak shape:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2 and 4) can protonate the silanol groups, minimizing their interaction with the protonated amine of your compound.

  • Use of Mobile Phase Additives: Incorporating an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase can improve peak shape.[2] TFA is a strong ion-pairing agent that can effectively mask the silanol interactions and neutralize the positive charge on the amine, leading to less tailing.[2] Start with a concentration of 0.1% TFA and adjust as needed.

  • Column Selection: Employ a column with a stationary phase designed to minimize silanol interactions. Options include end-capped columns or those with a base-deactivated silica surface.

  • Buffer Concentration: Increasing the ionic strength of the mobile phase by using a buffer (e.g., phosphate or acetate at 10-25 mM for UV detection) can help shield the silanol groups and improve peak symmetry. However, be mindful of buffer solubility in the organic modifier to prevent precipitation.

  • Column Overload: Injecting too much sample can lead to peak distortion. To check for mass overload, try diluting your sample. For volume overload, inject a smaller volume.

Question: I am observing peak fronting in my chromatogram. What could be the cause?

Answer:

Peak fronting, where the peak is sloped at the front, is often an indication of column overload, either by mass or volume. This occurs when the concentration of the sample in a narrow band is too high for the stationary phase to interact with it linearly. To address this, reduce the amount of sample injected onto the column by either lowering the concentration or the injection volume.

Issue 2: Inconsistent Retention Times

Question: The retention time of my this compound peak is shifting between injections. What should I investigate?

Answer:

Fluctuating retention times can compromise the reproducibility of your purification. Several factors can contribute to this issue:

  • Mobile Phase pH Instability: If the pH of your mobile phase is close to the pKa of your compound, small changes in pH can lead to significant shifts in retention time. Ensure your mobile phase is adequately buffered to maintain a stable pH.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift. Always allow sufficient time for the column to equilibrate, especially when changing mobile phase composition.

  • Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can lead to variable retention times. Regularly check for leaks and ensure the pump is delivering a constant flow.

  • Temperature Fluctuations: Changes in column temperature can affect retention. Using a column oven to maintain a constant temperature is recommended for reproducible results.

Issue 3: Presence of Multiple Peaks for a Pure Compound

Question: I believe my sample of this compound is pure, but I am seeing two peaks in my chromatogram. What could be the reason?

Answer:

The appearance of two peaks for a seemingly pure piperidine derivative can be due to a few factors:

  • Differential Ionization or Interaction: In its free base form, the piperidine derivative might exist in different ionized states or interact with the stationary phase in multiple ways, leading to peak splitting.[3] Using a mobile phase with a controlled pH and appropriate additives can often resolve this.[3]

  • Enantiomers: this compound has a chiral center, meaning it can exist as a pair of enantiomers. If you are using a chiral stationary phase or a chiral mobile phase additive, you may be separating these enantiomers, resulting in two distinct peaks. If the goal is to isolate the racemic mixture, an achiral separation method should be used.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for reversed-phase HPLC purification of this compound?

A1: A good starting point for method development would be a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The gradient can be run from a low to a high percentage of acetonitrile to determine the optimal elution conditions.

Q2: Should I use normal-phase or reversed-phase chromatography for this purification?

A2: While normal-phase chromatography can be used for the separation of some piperidine derivatives, reversed-phase HPLC is generally more common and often provides better resolution and reproducibility for this class of compounds.[4]

Q3: How can I scale up my analytical method to a preparative scale?

A3: Scaling up from an analytical to a preparative method involves adjusting the flow rate, injection volume, and column dimensions while maintaining the same linear velocity of the mobile phase. It is recommended to use a preparative column with the same stationary phase as the analytical column to ensure consistent selectivity.[5] There are online calculators and established formulas to assist with these calculations.

Q4: My compound is a hydrochloride salt. How does this affect the purification strategy?

A4: If your compound is a hydrochloride salt, it is already protonated. This can sometimes lead to better peak shapes compared to the free base, as the charge is consistent.[3] The general principles of using an acidic mobile phase and a C18 column still apply.

Data Presentation

Table 1: Recommended Stationary Phases for Purification of this compound

Stationary PhaseParticle Size (µm)Pore Size (Å)Key Characteristics
C18 (Octadecylsilane)5 - 10100 - 120General purpose, good for non-polar to moderately polar compounds.
Base-Deactivated C185 - 10100 - 120Reduced silanol activity, ideal for basic compounds to minimize peak tailing.
Chiral Stationary Phase (e.g., Cellulose or Amylose based)5 - 10N/AFor the separation of enantiomers.

Table 2: Typical Mobile Phase Compositions for Reversed-Phase HPLC

Mobile Phase AMobile Phase BAdditiveTypical ConcentrationPurpose
Water (HPLC Grade)Acetonitrile or Methanol (HPLC Grade)Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Improves peak shape by ion-pairing and lowering pH.
Water (HPLC Grade)Acetonitrile or Methanol (HPLC Grade)Formic Acid0.1% (v/v)A volatile alternative to TFA, often preferred for mass spectrometry (MS) detection.
Aqueous Buffer (e.g., Ammonium Acetate)Acetonitrile or Methanol (HPLC Grade)-10 - 25 mMMaintains a stable pH to ensure reproducible retention.

Experimental Protocols

Protocol 1: General Reversed-Phase Preparative HPLC Method

  • Column: C18, 10 µm, 21.2 x 250 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 30 minutes

  • Flow Rate: 20 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 1-5 mL (depending on sample concentration)

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm filter before injection.

Protocol 2: Chiral Separation of Enantiomers

  • Column: Chiralcel OD-H or similar cellulose-based chiral stationary phase, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 25 °C

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection & Analysis dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter injector Injector filter->injector column Column (e.g., C18) injector->column pump HPLC Pump pump->injector detector UV Detector column->detector collector Fraction Collector detector->collector analysis Analyze Fractions (e.g., TLC, Analytical HPLC) collector->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure Product evaporation->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed cause1 Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 solution1a Add TFA or Formic Acid cause1->solution1a solution1b Use Base-Deactivated Column cause1->solution1b solution1c Increase Buffer Concentration cause1->solution1c solution2 Reduce Sample Concentration/Volume cause2->solution2 solution3 Lower Mobile Phase pH (2-4) cause3->solution3 end Symmetrical Peak solution1a->end Improved Peak Shape solution1b->end Improved Peak Shape solution1c->end Improved Peak Shape solution2->end Improved Peak Shape solution3->end Improved Peak Shape

Caption: Troubleshooting logic for addressing peak tailing issues.

References

3-[(4-Methylphenyl)methyl]piperidine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(4-Methylphenyl)methyl]piperidine. The information focuses on stability issues and potential degradation products that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues associated with this compound?

A1: Based on its chemical structure, a substituted benzylpiperidine, this compound may be susceptible to degradation under several conditions. Key areas of concern include:

  • Oxidation: The benzylic carbon-hydrogen bond and the piperidine ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation.

  • Acidic and Basic Conditions: While the piperidine ring is relatively stable, extreme pH conditions can potentially lead to ring-opening or other rearrangements, although this is less common for simple piperidines. The compound will form salts with acids.[1]

  • Thermal Stress: Elevated temperatures can promote degradation, potentially leading to the cleavage of the benzyl-piperidine bond or other fragmentation pathways.[2]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation pathways of similar compounds, potential degradation products could include:

  • Oxidation Products:

    • N-oxide of the piperidine ring.

    • Hydroxylation of the piperidine ring or the benzylic position.

    • Oxidative cleavage of the benzyl-piperidine bond to form 4-methylbenzoic acid and piperidine-3-carbaldehyde or its further oxidation products.

  • Photodegradation Products: Photolytic cleavage could generate radical species, leading to a complex mixture of products.

  • Thermal Degradation Products: High temperatures may lead to fragmentation, potentially yielding smaller molecules like 4-methyltoluene and various piperidine-derived fragments.[2]

Q3: How can I assess the stability of my this compound sample?

A3: A forced degradation study is the recommended approach to systematically evaluate the stability of the molecule under various stress conditions.[3][4] This involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress and analyzing the resulting samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC).[5][6]

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram after storing my sample of this compound.

  • Potential Cause: The sample may be degrading.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored in a well-sealed container, protected from light, and at a cool temperature.

    • Analyze a Fresh Sample: Prepare and analyze a fresh sample to confirm that the unexpected peaks are not artifacts of the analytical method or solvent.

    • Perform a Co-injection: If a known impurity or degradation product standard is available, perform a co-injection to confirm its identity.

    • LC-MS Analysis: If the identity of the new peaks is unknown, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information and aid in structure elucidation.

    • Initiate a Forced Degradation Study: To proactively identify potential degradants, conduct a forced degradation study as outlined in the experimental protocols below.

Issue 2: My assay results for this compound are lower than expected over time.

  • Potential Cause: The compound is degrading, leading to a decrease in the concentration of the active pharmaceutical ingredient (API).

  • Troubleshooting Steps:

    • Verify Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. Method validation should include specificity experiments with stressed samples.

    • Mass Balance Calculation: In your stability studies, calculate the mass balance by summing the amount of the main peak and all degradation product peaks. A significant loss in mass balance may indicate the formation of non-chromophoric or volatile degradation products.

    • Evaluate Environmental Factors: Assess the impact of storage conditions (temperature, humidity, light) on the stability of your formulation or API.

Data Presentation

The following table is a hypothetical summary of results from a forced degradation study on this compound.

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl (80°C, 24h)5.22206 [M+H]+ (Isomer)
0.1 M NaOH (80°C, 24h)8.93204 [M+H]+ (Dehydrogenated)
3% H₂O₂ (RT, 24h)15.74206 [M+H]+ (Hydroxylated), 204 [M-H]- (N-oxide)
Heat (105°C, 48h)3.11188 [M+H]+ (Loss of methyl)
Photolytic (ICH Q1B)11.43Complex mixture

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Dissolve the stressed solid in the initial solvent before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and an MS detector.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Evaluation API This compound Stock Stock Solution (1 mg/mL) API->Stock Thermal Thermal Stress (Solid, 105°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation HPLC Stability-Indicating HPLC-PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Deg_Profile Degradation Profile HPLC->Deg_Profile Mass_Balance Mass Balance HPLC->Mass_Balance Pathway Identify Degradation Pathway LCMS->Pathway

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathway cluster_oxidation Oxidation (e.g., H₂O₂) Parent This compound N_Oxide N-Oxide Parent->N_Oxide N-oxidation Hydroxylated Hydroxylated Product Parent->Hydroxylated C-H oxidation Cleavage_Acid 4-Methylbenzoic Acid Parent->Cleavage_Acid C-N cleavage & oxidation Cleavage_Aldehyde Piperidine-3-carbaldehyde Parent->Cleavage_Aldehyde C-N cleavage

Caption: Potential oxidative degradation pathways.

References

Technical Support Center: Scale-Up Synthesis of 3-[(4-Methylphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-[(4-Methylphenyl)methyl]piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the scale-up of this compound?

The most common and scalable synthetic strategies for this compound and its analogs involve a two-step process:

  • Carbon-Carbon Bond Formation: This step typically involves a Grignard reaction between a 4-methylbenzyl magnesium halide and a pyridine derivative, such as pyridine-3-carboxaldehyde or 3-cyanopyridine. This establishes the key bond between the p-tolyl group and the piperidine ring precursor.

  • Reduction of the Pyridine Ring: The resulting intermediate, a substituted pyridine, is then reduced to the corresponding piperidine. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO2) is a widely used method for this transformation due to its efficiency.[1][2]

Q2: What are the primary safety concerns during the scale-up of this synthesis?

The scale-up of this synthesis presents two main areas of safety concern:

  • Grignard Reaction: Grignard reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[3][4] The handling of magnesium turnings and the initiation of the reaction require careful control to prevent uncontrolled heat generation. Additionally, the use of ethereal solvents like THF introduces flammability risks.

  • Catalytic Hydrogenation: The primary hazard in catalytic hydrogenation is the use of pyrophoric catalysts, such as Palladium on Carbon (Pd/C).[5][6] These catalysts can ignite spontaneously upon exposure to air, especially after the reaction when they are saturated with hydrogen.[5][6] Handling of the dry catalyst and filtration of the reaction mixture must be conducted under an inert atmosphere.[5][6] Hydrogen gas itself is highly flammable and forms explosive mixtures with air, necessitating specialized high-pressure reactors and proper ventilation.

Q3: What are the potential major by-products in this synthesis?

During the Grignard reaction, a common side reaction is Wurtz coupling, which leads to the formation of 1,2-bis(4-methylphenyl)ethane. This impurity can be minimized by controlling the addition rate of the reagents and maintaining a consistent reaction temperature. In the hydrogenation step, incomplete reduction can leave residual starting material (the substituted pyridine), and over-reduction can potentially lead to hydrogenolysis of the benzyl group, though this is less common under controlled conditions.

Troubleshooting Guides

Grignard Reaction Stage
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Grignard Reagent - Inactive magnesium surface (oxide layer).- Presence of moisture in reagents or glassware.- Slow initiation of the reaction.- Activate magnesium turnings with iodine or 1,2-dibromoethane.- Ensure all glassware is oven-dried and reagents are anhydrous.- Use a small amount of pre-formed Grignard reagent to initiate the reaction.
Formation of Wurtz Coupling By-product - High local concentration of the benzyl halide.- Overheating of the reaction mixture.- Slow, controlled addition of the 4-methylbenzyl halide to the magnesium suspension.- Maintain a consistent and controlled reaction temperature, using an efficient cooling system.
Exothermic Runaway - Rapid, uncontrolled initiation of the Grignard formation.- Inadequate cooling capacity for the reactor scale.- Initiate the reaction on a small scale before adding the bulk of the reagents.- Ensure the cooling system is sufficient for the scale of the reaction and monitor the internal temperature closely.
Catalytic Hydrogenation Stage
Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reduction - Insufficient catalyst loading.- Low hydrogen pressure.- Catalyst poisoning.- Increase the catalyst loading or use a more active catalyst.- Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction.- Purify the substrate to remove potential catalyst poisons like sulfur or nitrogen-containing impurities.[7]
Slow Reaction Rate - Poor mixing/agitation.- Low reaction temperature.- Optimize the stirring rate to ensure good contact between the catalyst, substrate, and hydrogen.- Gradually increase the reaction temperature while monitoring for any signs of exotherm.
Catalyst Ignition During Filtration - Exposure of the hydrogen-saturated catalyst to air.- Filter the catalyst under a nitrogen or argon atmosphere.- Keep the catalyst wet with solvent during transfer and never allow the filter cake to dry in the open air.[6]
Thermal Runaway - Hydrogenation of aromatic systems is highly exothermic.[8]- Implement a robust cooling system and monitor the reaction temperature and pressure continuously.- Consider a semi-batch or continuous hydrogenation process to better control the heat evolution.

Experimental Protocols

Synthesis of 3-(4-Methylbenzyl)pyridine (Intermediate)

This protocol is a representative method based on the Grignard reaction with pyridine-3-carboxaldehyde.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-methylbenzyl chloride (1.0 eq) in anhydrous THF via the addition funnel to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with Pyridine-3-carboxaldehyde: Cool the Grignard reagent to 0 °C. Slowly add a solution of pyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF. Maintain the temperature below 10 °C during the addition.

  • Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol intermediate.

  • Deoxygenation: The crude alcohol can be deoxygenated to 3-(4-methylbenzyl)pyridine through various methods, such as treatment with thionyl chloride followed by reduction, or through catalytic transfer hydrogenation.

Catalytic Hydrogenation to this compound
  • Reaction Setup: In a high-pressure hydrogenation reactor, dissolve the 3-(4-methylbenzyl)pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add 5-10 wt% of 10% Palladium on Carbon (Pd/C) catalyst. Ensure the catalyst is wetted with the solvent to prevent ignition.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by sampling and analyzing using GC or HPLC.

  • Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the pyrophoric catalyst.[6] The filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation under reduced pressure or by crystallization of a suitable salt form (e.g., hydrochloride).

Visualizations

ScaleUp_Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_hydrolysis Intermediate Workup cluster_hydrogenation Step 2: Catalytic Hydrogenation cluster_purification Purification A 4-Methylbenzyl Chloride + Mg B Grignard Reagent Formation A->B Initiation C Reaction with 3-Cyanopyridine B->C Controlled Addition D Intermediate Imine C->D E Acidic Hydrolysis D->E F 3-(4-Methylbenzoyl)pyridine E->F G Hydrogenation (Pd/C, H2) F->G H This compound G->H I Distillation / Crystallization H->I J Final Product I->J

Caption: Synthetic workflow for this compound.

Troubleshooting_Decision_Tree Start Low Yield in Hydrogenation Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q3 Purification Issues? A1_Yes->Q3 Q2 Check Catalyst Activity A1_No->Q2 Sol1 Increase Catalyst Load or Change Catalyst Batch Q2->Sol1 Sol2 Increase H2 Pressure or Reaction Time Q2->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Optimize Purification Method (e.g., Recrystallization) A3_Yes->Sol3 End Yield Improved A3_No->End Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision tree for low yield in hydrogenation.

References

improving solubility of 3-[(4-Methylphenyl)methyl]piperidine for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 3-[(4-Methylphenyl)methyl]piperidine for use in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: this compound is a weakly basic compound. Its structure contains a basic piperidine ring and a lipophilic (oily or fat-like) tolyl (methylphenyl) group. This combination suggests that its solubility in neutral aqueous solutions will be low. However, as a basic compound, its solubility is expected to increase significantly in acidic conditions (low pH) due to the formation of a more soluble protonated salt form.

Q2: My compound is precipitating in my aqueous buffer (e.g., PBS at pH 7.4). What is the most likely cause?

A2: Precipitation in a neutral aqueous buffer is a common issue for poorly soluble compounds like this one. The primary cause is that the compound is in its neutral, less soluble form at this pH. The concentration required for your assay likely exceeds its intrinsic aqueous solubility limit.

Q3: What is the first and simplest step to try to improve the solubility of my compound?

A3: The simplest first step is to adjust the pH of your solvent. Since this compound is a basic compound, preparing a concentrated stock solution in an acidic vehicle (e.g., 50 mM HCl or a citrate buffer at pH 3-4) will protonate the piperidine nitrogen, forming a more water-soluble salt. When this acidic stock is diluted into your final assay buffer, the compound may remain in solution, especially if the final concentration is not excessively high.

Q4: Can I use organic co-solvents like DMSO or ethanol to dissolve my compound?

A4: Yes, using a water-miscible organic co-solvent is a very common and effective strategy.[1][2] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used.[1] It is standard practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute this stock into the aqueous assay buffer.

Important Considerations for Co-solvents:

  • Final Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <1%, often <0.1%) to avoid impacting the biological system (e.g., cell viability, enzyme activity).

  • Solubility Limit: The compound may still precipitate upon dilution if its solubility limit in the final buffer/co-solvent mixture is exceeded.

Q5: I've tried pH adjustment and co-solvents, but I'm still seeing precipitation. What's next?

A5: If simpler methods fail, you can explore using solubilizing excipients like cyclodextrins. Cyclodextrins are ring-shaped molecules with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[3][4] They can encapsulate the lipophilic tolyl group of your compound, effectively shielding it from the aqueous environment and increasing its overall solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Q6: What are more advanced formulation strategies for very challenging compounds?

A6: For compounds with very poor solubility, advanced strategies may be necessary, particularly for in vivo studies. These methods often require specialized equipment and expertise.[7]

  • Solid Dispersions: The drug is dispersed in a solid polymer matrix, which can enhance the dissolution rate.[1][8]

  • Lipid-Based Formulations: The compound is dissolved in oils, surfactants, and co-solvents to form microemulsions or self-emulsifying drug delivery systems (SEDDS).[7][9]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution rate.[2][10]

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing solubility challenges with your compound.

G start Problem: Compound Precipitation in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (Prepare acidic stock) start->ph_adjust Try First cosolvent Strategy 2: Co-Solvents (e.g., 100% DMSO stock) start->cosolvent Common Alternative check1 Precipitation Still Occurs? ph_adjust->check1 cosolvent->check1 complexation Strategy 3: Complexation (Use Cyclodextrins, e.g., HP-β-CD) check1->complexation Yes success Solution Found: Proceed with Assay check1->success No check2 Precipitation Still Occurs? complexation->check2 advanced Advanced Strategies (Solid Dispersions, Lipid Formulations, Nanosuspensions) check2->advanced Yes check2->success No advanced->success If successful reassess Re-evaluate Compound/ Assay Conditions advanced->reassess If unsuccessful

Caption: Troubleshooting workflow for improving compound solubility.

Quantitative Data Summary

Solvent SystempHExpected Solubility Range (Illustrative)Notes
Deionized Water~7.0< 0.1 µg/mLRepresents the low intrinsic aqueous solubility of the neutral form.
Phosphate-Buffered Saline (PBS)7.4< 0.1 µg/mLSimilar to water; the compound is primarily in its insoluble free base form.
0.01 M Hydrochloric Acid (HCl)2.01-10 mg/mLAt low pH, the piperidine nitrogen is protonated, forming a highly soluble hydrochloride salt.
5% DMSO in PBS7.41-50 µg/mLA small amount of co-solvent significantly improves solubility over buffer alone, but may still be insufficient for some assays.
10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water~7.00.5-5 mg/mLCyclodextrin encapsulates the lipophilic portion of the molecule, dramatically increasing aqueous solubility even at neutral pH.[5][6]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Prepare an Acidic Solvent: Prepare a 10 mM HCl solution in deionized water.

  • Create a Concentrated Stock: Weigh out a precise amount of this compound and dissolve it in the 10 mM HCl to create a high-concentration stock (e.g., 10 mg/mL or ~48 mM). Use sonication or gentle warming if needed to facilitate dissolution.

  • Dilution into Assay Buffer: Perform serial dilutions of the acidic stock solution directly into your final assay buffer to achieve the desired working concentrations.

  • Observation: Visually inspect for any signs of precipitation immediately after dilution and after a short incubation period (e.g., 30 minutes) at the assay temperature.

  • pH Control: For sensitive assays, measure the final pH of the diluted solution to ensure the small amount of added acid does not significantly alter the required pH of the assay.

Protocol 2: Solubilization Using a Co-solvent (DMSO)

  • Prepare a DMSO Stock: Dissolve this compound in 100% high-purity DMSO to a concentration of 10-50 mM. Ensure the compound is fully dissolved.

  • Intermediate Dilution (Optional): If large dilutions are needed, you may perform an intermediate dilution of the DMSO stock into your assay buffer. This can sometimes help prevent localized high concentrations that lead to precipitation.

  • Final Dilution: Dilute the stock solution into the final assay medium. The final DMSO concentration should ideally be below 0.5% to minimize effects on most biological systems.

  • Vehicle Control: Crucially, all control wells/tubes in your experiment must contain the same final concentration of DMSO as the test samples.

Protocol 3: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS).

  • Add the Compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously vortex the mixture and/or sonicate for 15-30 minutes. The solution should clarify as the inclusion complex forms.

  • Sterile Filtration: Once dissolved, sterile-filter the solution through a 0.22 µm filter to remove any undissolved particulates. This filtered solution is your stock for the experiment.

  • Control: Ensure your experimental controls include the HP-β-CD vehicle at the same concentration used for the test compound.

Mechanism Visualization: Cyclodextrin Encapsulation

The following diagram illustrates the mechanism by which cyclodextrins improve the solubility of hydrophobic molecules.

G compound1 Lipophilic (Tolyl Group) piperidine1 Basic (Piperidine) precipitate Precipitation (Low Solubility) compound1->precipitate Hydrophobic effect leads to water1 Water Molecules water2 Water Molecules cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) compound2 Lipophilic Group cd->compound2 Encapsulates soluble_complex Soluble Inclusion Complex cd->soluble_complex Forms piperidine2 Basic Group piperidine2->soluble_complex Remains exposed to solvent water3 Water Molecules water4 Water Molecules placeholder1->placeholder2 Addition of Cyclodextrin

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

References

Technical Support Center: Synthesis of 3-[(4-Methylphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[(4-Methylphenyl)methyl]piperidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach. Two primary routes are covered:

  • Route A: Grignard Reaction followed by Catalytic Hydrogenation. This is often a preferred method for its efficiency.

  • Route B: Reductive Amination. An alternative approach that can also be effective.

Route A: Grignard Reaction & Catalytic Hydrogenation

Question 1: I am getting a low yield in the initial Grignard reaction between 4-methylbenzylmagnesium halide and pyridine-3-carboxaldehyde. What are the possible causes and solutions?

Answer:

Low yields in Grignard reactions involving pyridine aldehydes can be attributed to several factors. Here’s a troubleshooting guide:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents (e.g., dry THF or diethyl ether) and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized.

    • Solution: Use fresh, high-quality magnesium turnings. Activate the magnesium prior to the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. A color change or gentle bubbling indicates activation.

  • Side Reactions: The Grignard reagent can react with the aldehyde in unintended ways, or the aldehyde itself can undergo side reactions.

    • Solution: Maintain a low reaction temperature (e.g., -78°C to 0°C) during the addition of the Grignard reagent to the aldehyde to minimize side reactions. Add the Grignard reagent slowly to the aldehyde solution, not the other way around, to prevent enolization of the aldehyde.

  • Impure Starting Materials: Impurities in the 4-methylbenzyl halide or pyridine-3-carboxaldehyde can interfere with the reaction.

    • Solution: Use freshly distilled or purified starting materials.

Question 2: My catalytic hydrogenation of the intermediate 3-(hydroxy(4-methylphenyl)methyl)pyridine is slow or incomplete. How can I improve the conversion?

Answer:

Catalytic hydrogenation of pyridine rings can be challenging due to the stability of the aromatic system and potential catalyst poisoning.[1][2] Consider the following optimization parameters:

  • Catalyst Choice: The choice of catalyst is crucial for efficient hydrogenation.

    • Solution: While Palladium on carbon (Pd/C) is common, Rhodium on carbon (Rh/C) or Platinum oxide (PtO₂) can be more effective for pyridine ring saturation.[3] Rhodium oxide (Rh₂O₃) has also been shown to be highly active under mild conditions.[2]

  • Reaction Conditions (Pressure & Temperature): Pyridine hydrogenation often requires forcing conditions.

    • Solution: Increase the hydrogen pressure (e.g., 50-100 bar) and temperature (e.g., 60-100°C).[1] However, start with milder conditions and incrementally increase them to avoid over-reduction or side reactions.

  • Solvent Effects: The solvent can significantly influence the reaction rate and selectivity.

    • Solution: Protic solvents like ethanol, methanol, or acetic acid are often effective.[2] Trifluoroethanol (TFE) has been shown to be an excellent solvent for rhodium-catalyzed hydrogenations.[2]

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, leading to deactivation.[2]

    • Solution: Using an acidic solvent like acetic acid can protonate the nitrogen, preventing it from binding to the catalyst.[2] Alternatively, converting the pyridine to a pyridinium salt before hydrogenation can enhance reactivity.

Question 3: I am observing significant byproducts during the one-pot deoxygenation and hydrogenation step. How can I minimize these?

Answer:

The one-pot procedure is efficient but can lead to a mixture of products if not carefully controlled.

  • Incomplete Deoxygenation: The benzylic alcohol may not be fully removed before ring reduction.

    • Solution: Ensure sufficient equivalents of the deoxygenating agent (e.g., triethylsilane in the presence of a strong acid like TFA) are used. Allow adequate time for the deoxygenation to complete before initiating hydrogenation.

  • Over-reduction: The aromatic ring of the benzyl group can also be reduced under harsh hydrogenation conditions.

    • Solution: Use a more selective catalyst like Pd/C, which is less likely to reduce the benzene ring compared to Rhodium or Platinum under optimized conditions. Screen different temperatures and pressures to find a sweet spot where the pyridine ring is reduced, but the benzene ring remains intact.

Route B: Reductive Amination

Question 4: My reductive amination of piperidine-3-carbaldehyde with p-tolualdehyde is giving a low yield of the desired product. What could be the issue?

Answer:

Low yields in reductive amination can often be traced back to the imine formation step or the reduction step.

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the amine may not favor imine formation.

    • Solution: Use a dehydrating agent, such as molecular sieves (3Å or 4Å), to remove the water formed during the reaction and drive the equilibrium towards the imine.[4] Running the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can also be effective. Mildly acidic conditions (pH 4-5) are often optimal for imine formation.[5]

  • Premature Reduction of the Aldehyde: The reducing agent might reduce the starting aldehyde before it can react with the amine.[5]

    • Solution: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] If using a stronger reducing agent like sodium borohydride (NaBH₄), allow sufficient time for the imine to form before adding the reducing agent.[5]

  • Over-alkylation: The newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine byproduct.[4]

    • Solution: Use a stoichiometric amount or a slight excess of the amine relative to the aldehyde. A large excess of the primary amine can also help to minimize the formation of the tertiary amine.[4]

Question 5: How do I choose the right reducing agent for my reductive amination?

Answer:

The choice of reducing agent is critical for a successful reductive amination.

  • Sodium Borohydride (NaBH₄): This is a relatively strong and inexpensive reducing agent. It can reduce both aldehydes and imines. To avoid reducing the starting aldehyde, it's best to pre-form the imine before adding NaBH₄.[5][7]

  • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is particularly effective at reducing imines under mildly acidic conditions where aldehydes and ketones are less reactive.[5][6] Caution: NaBH₃CN can release toxic hydrogen cyanide gas upon acidification, so proper handling and quenching procedures are essential.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is often preferred for its safety profile and effectiveness. It is particularly useful for one-pot reductive aminations.[5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different parameters can affect the outcome of the key reaction steps. This data is compiled from literature on similar transformations and should be used as a guide for optimization.

Table 1: Effect of Catalyst and Conditions on Pyridine Hydrogenation

EntryCatalystPressure (bar)Temperature (°C)SolventConversion (%)Notes
110% Pd/C5080Ethanol85Good for general purpose, may require higher temp/pressure.
25% Rh/C3060Methanol>95Highly active, may risk over-reduction of other groups.[3]
3PtO₂6025Acetic Acid>90Very effective, especially under acidic conditions.[2]
4Rh₂O₃540TFE>99Excellent activity under remarkably mild conditions.[2]
510% Pd/C1080Ethanol60Lower pressure can significantly decrease conversion.

Table 2: Comparison of Reducing Agents for Reductive Amination

EntryReducing AgentSolventAdditiveKey FeaturePotential Issue
1NaBH₄MethanolNoneInexpensive, strong reductant.Can reduce starting aldehyde; requires pre-formation of imine.[5]
2NaBH₃CNMethanolAcetic AcidSelective for imine reduction at pH 4-5.[6]Toxicity (potential HCN release).[6]
3NaBH(OAc)₃DichloroethaneNoneMild, selective, good for one-pot reactions.More expensive than NaBH₄.
4H₂/Pd-CEthanolAcetic AcidCatalytic, "green" reductant.May require pressure and can reduce other functional groups.

Experimental Protocols

Protocol A: Grignard Reaction followed by One-Pot Deoxygenation and Catalytic Hydrogenation

Step 1: Grignard Reagent Formation and Addition

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, add a solution of 4-methylbenzyl chloride (1.0 eq) in anhydrous THF.

  • Add a small portion of the 4-methylbenzyl chloride solution to the magnesium and gently heat to initiate the reaction.

  • Once the reaction starts (as evidenced by bubbling and a color change), add the remaining 4-methylbenzyl chloride solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour.

  • Cool the Grignard reagent to 0°C.

  • In a separate flame-dried flask, dissolve pyridine-3-carboxaldehyde (0.9 eq) in anhydrous THF and cool to 0°C.

  • Slowly add the Grignard reagent to the aldehyde solution via a cannula.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate alcohol.

Step 2: One-Pot Deoxygenation and Catalytic Hydrogenation

  • Dissolve the crude intermediate from Step 1 in glacial acetic acid.

  • Add 10% Pd/C catalyst (5-10 mol %).

  • Place the reaction mixture in a high-pressure hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to 50-80 bar.

  • Heat the reaction to 60-80°C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a 2M NaOH solution to pH > 10.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes containing 1% triethylamine) or by distillation under reduced pressure.

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction cluster_end Final Product 4-Methylbenzyl Halide 4-Methylbenzyl Halide Grignard Formation Grignard Formation 4-Methylbenzyl Halide->Grignard Formation Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde Addition to Aldehyde Addition to Aldehyde Pyridine-3-carboxaldehyde->Addition to Aldehyde Grignard Formation->Addition to Aldehyde Deoxygenation & Hydrogenation Deoxygenation & Hydrogenation Addition to Aldehyde->Deoxygenation & Hydrogenation This compound This compound Deoxygenation & Hydrogenation->this compound

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Tree Low Yield Low Yield Which Step? Which Step? Low Yield->Which Step? Identify the problematic step Grignard Reaction Grignard Reaction Which Step?->Grignard Reaction Step 1 Hydrogenation Hydrogenation Which Step?->Hydrogenation Step 2 Check Moisture Check Moisture Grignard Reaction->Check Moisture Possible Cause Activate Mg Activate Mg Grignard Reaction->Activate Mg Possible Cause Control Temperature Control Temperature Grignard Reaction->Control Temperature Possible Cause Catalyst Inactive Catalyst Inactive Hydrogenation->Catalyst Inactive Possible Cause Harsh Conditions Needed Harsh Conditions Needed Hydrogenation->Harsh Conditions Needed Possible Cause Catalyst Poisoning Catalyst Poisoning Hydrogenation->Catalyst Poisoning Possible Cause Flame-dry glassware, use anhydrous solvents Flame-dry glassware, use anhydrous solvents Check Moisture->Flame-dry glassware, use anhydrous solvents Use Iodine or 1,2-dibromoethane Use Iodine or 1,2-dibromoethane Activate Mg->Use Iodine or 1,2-dibromoethane Add Grignard slowly at 0°C Add Grignard slowly at 0°C Control Temperature->Add Grignard slowly at 0°C Try Rh/C or PtO2 Try Rh/C or PtO2 Catalyst Inactive->Try Rh/C or PtO2 Increase H2 pressure and temperature Increase H2 pressure and temperature Harsh Conditions Needed->Increase H2 pressure and temperature Use acidic solvent (e.g., Acetic Acid) Use acidic solvent (e.g., Acetic Acid) Catalyst Poisoning->Use acidic solvent (e.g., Acetic Acid)

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of 3-[(4-Methylphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of 3-[(4-Methylphenyl)methyl]piperidine.

Troubleshooting Guide: Minimizing Racemization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical challenge in the synthesis of chiral molecules like this compound. This guide addresses common issues and provides solutions to maintain stereochemical integrity throughout the synthetic process.

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) in Final Product 1. Racemization during N-deprotection: Acidic or harsh basic conditions for removing protecting groups (e.g., Boc, Cbz) can lead to racemization at the C3 position.[1]- Use milder deprotection conditions. For Boc-group removal, consider using milder acids like p-toluenesulfonic acid or enzymatic deprotection. For Cbz-group removal, catalytic hydrogenation (e.g., H₂, Pd/C) is generally mild and preserves chirality.
2. Epimerization during intermediate steps: The presence of a base can cause epimerization of the stereocenter, especially if there is an adjacent electron-withdrawing group.- Carefully control the stoichiometry and addition rate of bases. - Use non-nucleophilic, sterically hindered bases where possible. - Keep reaction temperatures as low as feasible to minimize the rate of epimerization.
3. Racemization during chiral auxiliary cleavage: The conditions used to remove a chiral auxiliary can sometimes affect the newly formed stereocenter.[2]- Select a chiral auxiliary that can be cleaved under mild conditions that do not compromise the stereochemical integrity of the piperidine ring. For Evans oxazolidinone auxiliaries, cleavage with LiOH/H₂O₂ is common, but care must be taken to control the reaction conditions.[3][4]
Inconsistent Stereoselectivity 1. Incomplete reaction: If a stereoselective reaction does not go to completion, the unreacted starting material may be racemic or have a different enantiomeric ratio, affecting the final product's ee.- Monitor reaction progress closely using techniques like TLC or LC-MS to ensure completion. - Optimize reaction parameters such as temperature, time, and catalyst loading.
2. Catalyst deactivation or poisoning: In catalytic asymmetric syntheses, impurities in reagents or solvents can deactivate the chiral catalyst, leading to a loss of stereocontrol.- Use high-purity, anhydrous solvents and reagents. - Ensure the catalyst is handled under an inert atmosphere if it is air- or moisture-sensitive.
Difficulty in Separating Diastereomers 1. Similar physicochemical properties: Diastereomers formed when using a chiral auxiliary may have very similar polarities, making them difficult to separate by column chromatography.- Optimize the chromatography conditions by screening different solvent systems and stationary phases. - Consider derivatization of the diastereomers to increase their polarity difference before separation. - High-performance liquid chromatography (HPLC) with a suitable chiral stationary phase can be effective for separating diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization in the synthesis of 3-substituted piperidines?

A1: A frequent cause of racemization is the exposure of intermediates to harsh acidic or basic conditions, particularly during the removal of nitrogen protecting groups.[1] The alpha-proton at the C3 position can be abstracted by a base, leading to the formation of a planar enamine or a related intermediate, which can then be protonated from either face, resulting in a loss of stereochemical information.

Q2: How can I choose the right chiral auxiliary for my synthesis?

A2: The ideal chiral auxiliary should be readily available in both enantiomeric forms, induce high diastereoselectivity in the key bond-forming step, and be easily removable under mild conditions that do not cause racemization of the product.[5] Evans oxazolidinones are a popular choice due to their high stereodirecting ability and well-established cleavage protocols.[2][3]

Q3: What analytical techniques are best for determining the enantiomeric excess (ee) of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound.[5][6] It may be necessary to derivatize the piperidine with a UV-active group to facilitate detection.[7] Chiral Gas Chromatography (GC) can also be used, often after derivatization to a more volatile compound.

Q4: Can I use a catalytic asymmetric method instead of a chiral auxiliary?

A4: Yes, catalytic asymmetric synthesis is a powerful and atom-economical approach. Methods such as rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the enantioselective synthesis of 3-substituted piperidines.[8] These methods avoid the need for the introduction and removal of a chiral auxiliary.

Q5: What are the key considerations for scaling up the synthesis of chiral this compound?

A5: For large-scale synthesis, factors such as the cost and availability of reagents and catalysts, the efficiency of each step, and the ease of purification become critical. Catalytic methods are often preferred over stoichiometric chiral auxiliaries for scalability. Ensuring efficient heat transfer and mixing is also crucial to maintain consistent stereoselectivity on a larger scale.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans Chiral Auxiliary (Generalized)

This protocol is adapted from procedures for the diastereoselective alkylation of N-acyloxazolidinones.

1. Acylation of the Chiral Auxiliary:

  • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar), add a base (e.g., n-BuLi) at low temperature (-78 °C).

  • After stirring for 30 minutes, add the appropriate acyl chloride (e.g., 3-(4-methylphenyl)propanoyl chloride) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. Purify by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyloxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add a strong base (e.g., LDA or NaHMDS) dropwise and stir for 30-60 minutes to form the enolate.

  • Add an alkylating agent (in this case, this step would be part of the initial acylation to form the desired side chain). For a different substitution pattern, an appropriate electrophile would be added here.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution) followed by lithium hydroxide (LiOH).

  • Stir the reaction at 0 °C for 4-6 hours.

  • Quench the excess peroxide with an aqueous solution of sodium sulfite.

  • Extract the product and the chiral auxiliary. The product can be further purified by chromatography.[3][4]

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination (Generalized)

This protocol outlines a general method for determining the enantiomeric purity of a 3-substituted piperidine derivative.

1. Derivatization (if necessary):

  • If the product lacks a chromophore for UV detection, it can be derivatized. For example, react the piperidine with a derivatizing agent such as benzoyl chloride or dansyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.

  • After the reaction is complete, quench and extract the derivatized product.

2. HPLC Analysis:

  • Column: A chiral stationary phase (CSP) column is required. Common choices include columns based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[5]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the derivatized product (e.g., 254 nm for a benzoyl derivative).

  • Analysis: Inject a small amount of the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizations

Racemization_Troubleshooting cluster_synthesis Synthesis of Chiral 3-Substituted Piperidine cluster_troubleshooting Troubleshooting Racemization Start Start with Chiral Precursor Reaction Key Stereoselective Reaction (e.g., Asymmetric Alkylation) Start->Reaction Intermediate Chiral Intermediate Reaction->Intermediate Deprotection Deprotection / Final Steps Intermediate->Deprotection Low_ee Low Enantiomeric Excess (ee) Intermediate->Low_ee Potential Issue Product Final Chiral Product Deprotection->Product Deprotection->Low_ee Potential Issue Cause1 Harsh Deprotection Conditions Low_ee->Cause1 Check Cause2 Epimerization (Base/Heat) Low_ee->Cause2 Check Cause3 Racemization during Auxiliary Cleavage Low_ee->Cause3 Check

Caption: A logical workflow for troubleshooting racemization issues during the synthesis of chiral 3-substituted piperidines.

Chiral_Auxiliary_Workflow Start Substrate + Chiral Auxiliary Coupling Covalent Coupling Start->Coupling Diastereoselective_Reaction Diastereoselective Transformation Coupling->Diastereoselective_Reaction Diastereomers Mixture of Diastereomers Diastereoselective_Reaction->Diastereomers Separation Separation of Diastereomers (e.g., Chromatography) Diastereomers->Separation Desired_Diastereomer Pure Diastereomer Separation->Desired_Diastereomer Cleavage Cleavage of Auxiliary Desired_Diastereomer->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recycle Recovered Auxiliary Cleavage->Recycle

References

Technical Support Center: Analytical Method Development for 3-[(4-Methylphenyl)methyl]piperidine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the analytical method development for impurities of 3-[(4-Methylphenyl)methyl]piperidine.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) Method Issues

Question: I am observing peak tailing for the main analyte peak and its impurities. What could be the cause and how can I resolve it?

Answer: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the basic analyte, thereby reducing its interaction with the stationary phase. A pH of 7 or higher is often effective for piperidine derivatives.

  • Use of Buffers: Incorporate a buffer in the mobile phase to maintain a consistent pH and improve peak shape. Phosphate or acetate buffers are commonly used.

  • Column Selection: Employ a column with end-capping or a different stationary phase (e.g., a polymer-based column) that has fewer free silanol groups.

  • Ion-Pairing Agents: Consider adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. However, be aware that TFA can sometimes be difficult to remove from the column and may affect mass spectrometry analysis.

Question: I am seeing extra, unexpected peaks in my chromatogram, even with a pure reference standard. What is the source of these peaks?

Answer: The appearance of extraneous peaks can arise from several sources. For piperidine derivatives, this can sometimes be due to the presence of different salt forms or isomers.

Troubleshooting Steps:

  • Sample Preparation: Ensure that the sample is fully dissolved and that the solvent is compatible with the mobile phase to prevent precipitation on the column.

  • System Contamination: Check for contamination in the HPLC system, including the injector, tubing, and column, by running a blank gradient.

  • Analyte Stability: Investigate the stability of this compound in the chosen diluent. Degradation can lead to the formation of new impurities.

  • Salt Form: If using a salt form of the compound, consider the possibility of observing peaks for both the salt and free base forms, especially if the mobile phase pH is close to the pKa of the compound.

Question: My retention times are shifting between injections. How can I improve the reproducibility of my method?

Answer: Retention time shifts can be caused by a variety of factors related to the HPLC system, mobile phase, and column.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is adequately degassed to prevent bubble formation in the pump.

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

  • Temperature Control: Use a column oven to maintain a stable column temperature, as temperature fluctuations can affect retention times.

  • Pump Performance: Check the pump for consistent flow and pressure. Fluctuations in pressure can indicate a leak or a problem with the pump seals.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical method development for this compound impurities.

Question: What are the likely impurities I should expect to find in a sample of this compound?

Answer: Impurities can originate from the synthetic route or from the degradation of the final product. Based on a potential synthesis involving the reaction of a 3-substituted piperidine precursor with a 4-methylbenzyl halide, potential process-related impurities could include:

  • Starting materials: Unreacted 3-substituted piperidine and 4-methylbenzyl halide.

  • By-products: Isomers of the final product, over-alkylated products, or by-products from side reactions.

  • Reagents and solvents: Residual reagents and solvents used in the synthesis and purification steps.

Degradation impurities may arise from oxidation, hydrolysis, or photolysis. Common degradation pathways for piperidine-containing compounds can involve N-dealkylation or oxidation of the piperidine ring.[1] Forced degradation studies are essential to identify potential degradation products.[2][3]

Question: What type of analytical column is best suited for the analysis of this compound and its impurities?

Answer: A C18 column is a good starting point for the analysis of this compound. However, due to the basic nature of the piperidine moiety, a standard C18 column may lead to poor peak shape. Therefore, it is recommended to use:

  • End-capped C18 columns: These columns have a reduced number of free silanol groups, leading to improved peak symmetry for basic compounds.

  • "Base-deactivated" columns: These are specifically designed for the analysis of basic compounds and provide excellent peak shapes.

  • Columns with alternative stationary phases: Phenyl-hexyl or embedded polar group (e.g., amide, carbamate) columns can offer different selectivity and improved peak shape.

Question: What are the key validation parameters I need to consider for an impurity method?

Answer: According to ICH guidelines, the key validation parameters for an impurity method include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The following table summarizes typical acceptance criteria for these validation parameters for an impurity method.

Validation ParameterAcceptance Criteria
Specificity The method should be able to separate the main peak from all known impurities and degradation products with a resolution of >1.5. Peak purity analysis should show no co-eluting peaks.
LOD Signal-to-noise ratio of 3:1.
LOQ Signal-to-noise ratio of 10:1.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve of each impurity.
Accuracy Recovery of spiked impurities should be within 80-120% of the theoretical amount.
Precision (Repeatability) Relative Standard Deviation (RSD) of ≤ 5% for the quantification of impurities at the LOQ level.
Range From the LOQ to at least 120% of the specification limit for each impurity.
Robustness The method should remain reliable under small variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound and its impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent base-deactivated column)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Note: This is a generic method and may require optimization for your specific sample and impurity profile.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Synthesis Synthesis of this compound SamplePrep Sample Preparation (1 mg/mL in Diluent) Synthesis->SamplePrep Injection Inject Sample onto HPLC SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Reporting Generate Impurity Profile Report Integration->Reporting

Caption: Workflow for impurity analysis of this compound.

Troubleshooting_Logic Problem Poor Peak Shape (Tailing) Cause1 Silanol Interactions Problem->Cause1 Cause2 Inappropriate Mobile Phase pH Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1 Use Base-Deactivated Column Cause1->Solution1 Solution2 Increase Mobile Phase pH / Add Buffer Cause2->Solution2 Solution3 Reduce Sample Concentration Cause3->Solution3

Caption: Troubleshooting logic for HPLC peak tailing.

References

dealing with poor reproducibility in 3-[(4-Methylphenyl)methyl]piperidine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues in experiments involving 3-[(4-Methylphenyl)methyl]piperidine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a derivative of piperidine, a common structural motif in many pharmaceuticals and alkaloids.[1][2] Its structure, featuring a substituted benzyl group on the piperidine ring, makes it a valuable building block in medicinal chemistry.[1] Derivatives of piperidine are known to possess a wide range of biological activities, including acting as anticancer, antimicrobial, and antipsychotic agents, and they are often investigated for their effects on the central nervous system.[3][4] Specifically, many piperidine-based compounds show affinity for sigma receptors, which are implicated in various neurological disorders and cancer.[5][6]

Q2: We are observing significant batch-to-batch variation in the purity and yield of our synthesized this compound. What are the likely causes?

A2: Poor reproducibility in the synthesis of piperidine derivatives can often be attributed to several critical factors:

  • Reaction Conditions: The synthesis of 3-substituted piperidines can be sensitive to reaction conditions. For instance, in methods involving the reduction of a pyridine precursor, the choice of catalyst (e.g., Palladium, Rhodium, or Iridium), solvent, temperature, and pressure can significantly impact the yield and purity.[3][7]

  • Reagent Quality: The purity of starting materials, such as 3-benzylpyridine or pyridine-3-carboxaldehyde, is crucial. Impurities can lead to side reactions and the formation of difficult-to-remove byproducts.

  • Purification Method: The choice of purification technique (e.g., distillation, crystallization, or column chromatography) and the specific conditions (e.g., solvent system for chromatography) can affect the final purity. Inadequate purification can leave unreacted starting materials or byproducts in the final product.

  • Atmospheric Control: Some synthetic steps may be sensitive to air or moisture. Ensuring an inert atmosphere (e.g., using nitrogen or argon) can prevent unwanted side reactions.

Q3: Our biological assay results with this compound are inconsistent. What general laboratory practices should we review?

A3: Inconsistent results in biological assays are a common challenge. Several factors related to general laboratory practices can contribute to this issue:

  • Compound Handling and Storage: Ensure the compound is stored under appropriate conditions (e.g., protected from light and moisture) to prevent degradation. Use a consistent solvent for stock solutions and avoid repeated freeze-thaw cycles.

  • Cell Line Integrity: If using cell-based assays, it is critical to use authenticated, contamination-free cell lines. Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[8][9]

  • Assay Conditions: Small variations in assay parameters such as temperature, pH, incubation times, and reagent concentrations can lead to significant differences in results.[10]

  • Detailed Protocols: Ensure that all experimental protocols are detailed and followed precisely by all personnel. Lack of access to detailed methodologies is a known contributor to poor reproducibility.[8][11]

Troubleshooting Guides

Guide 1: Synthesis of this compound

This guide addresses common issues encountered during the synthesis of this compound, likely proceeding through the reduction of a 3-benzylpyridine precursor.

Workflow for Synthesis and Troubleshooting

cluster_synthesis Synthesis Workflow start Starting Materials (e.g., 3-Benzylpyridine) reaction Catalytic Hydrogenation start->reaction workup Reaction Workup reaction->workup purification Purification workup->purification analysis Purity & Identity Check (NMR, GC-MS) purification->analysis product Pure Product analysis->product Purity >95% troubleshoot Troubleshooting analysis->troubleshoot Low Purity/ Yield troubleshoot->reaction Optimize Conditions troubleshoot->purification Refine Method

Caption: A general workflow for the synthesis and troubleshooting of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature.- Increase hydrogen pressure in catalytic hydrogenation.- Use a more active catalyst (e.g., Rh/C instead of Pd/C).[3]
Product loss during workup.- Ensure complete extraction by using an appropriate solvent and performing multiple extractions.- Adjust pH during aqueous washes to minimize the solubility of the product in the aqueous phase.
Low Purity (Multiple Peaks in GC/NMR) Presence of starting material.- Increase reaction time or catalyst loading to drive the reaction to completion.
Formation of byproducts (e.g., partially reduced species, debenzylation).- Optimize reaction conditions (lower temperature, different solvent) to improve selectivity.- Screen different catalysts; for instance, iridium catalysts have been shown to be effective for pyridine hydrogenation.[7]
Ineffective purification.- For column chromatography, try different solvent systems (e.g., gradients of ethyl acetate in hexanes with a small amount of triethylamine).- Consider converting the amine to its hydrochloride salt for purification by recrystallization.[12]
Inconsistent Results Between Batches Variation in reagent quality.- Use reagents from the same supplier and lot number if possible.- Characterize starting materials before use to ensure consistent purity.
Variation in reaction setup.- Ensure consistent stirring speed and temperature control.- For hydrogenations, ensure the reaction vessel is properly sealed and purged.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for the synthesis of 3-substituted piperidines via catalytic hydrogenation of the corresponding pyridine, which can be adapted for this compound.

  • Preparation: In a high-pressure reaction vessel, dissolve 3-benzylpyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %, typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Guide 2: Sigma Receptor Binding Assays

Given that many piperidine derivatives interact with sigma receptors, this guide focuses on troubleshooting radioligand binding assays for these targets.[5][6]

Logical Flow for Troubleshooting Binding Assays

cluster_assay Binding Assay Troubleshooting start Inconsistent Binding Data check_reagents Verify Reagent Quality (Radioligand, Compound, Buffers) start->check_reagents check_protocol Review Assay Protocol (Incubation Time, Temp, Concentrations) start->check_protocol check_masking Evaluate Masking Protocol (if applicable for σ2) start->check_masking high_nsb High Non-Specific Binding? check_protocol->high_nsb low_signal Low Specific Binding? check_protocol->low_signal resolve_nsb Optimize Blocking Reduce Radioligand Conc. high_nsb->resolve_nsb Yes re_run Re-run Assay high_nsb->re_run No resolve_signal Increase Receptor Conc. Check Radioligand Activity low_signal->resolve_signal Yes low_signal->re_run No resolve_nsb->re_run resolve_signal->re_run

Caption: A decision tree for troubleshooting common issues in sigma receptor binding assays.

Issue Potential Cause Recommended Solution
High Non-Specific Binding (NSB) Radioligand binding to non-receptor components (e.g., filters, tubes).- Add a blocking agent like bovine serum albumin (BSA) to the assay buffer.- Reduce the concentration of the radioligand.[13]- Ensure the filter plates are adequately pre-treated.
Low Signal-to-Noise Ratio Insufficient receptor concentration in the membrane preparation.- Prepare a more concentrated membrane stock.- Increase the amount of membrane protein per well.
Degradation of the radioligand.- Aliquot the radioligand upon receipt and store it properly. Avoid repeated freeze-thaw cycles.
Poor Reproducibility of Ki/IC50 Values Assay not at equilibrium.- Determine the time required to reach equilibrium by performing an association kinetics experiment. Ensure the standard assay incubation time is sufficient.
Incorrect use of masking agents for σ2 receptor assays.- CRITICAL: The use of a σ1 selective ligand (e.g., (+)-pentazocine) to "mask" σ1 receptors in a σ2 binding assay with a non-selective radioligand (like [³H]DTG) is highly problematic. The masking agent can be displaced by the radioligand, leading to an overestimation of σ2 receptor numbers and inaccurate affinity measurements.[14][15]- Recommendation: To study σ2 receptors, use a cell line that does not express σ1 receptors (e.g., MCF7 cells).[14]
Inconsistent sample preparation.- Ensure accurate and consistent pipetting, especially for serial dilutions of the competitor compound.

Hypothetical Sigma-1 Receptor Signaling Pathway

cluster_pathway Hypothetical Sigma-1 Receptor Signaling ligand This compound (Agonist) s1r Sigma-1 Receptor (σ1R) (ER Chaperone) ligand->s1r Binds ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca²⁺ Release from ER ip3r->ca_release Activates downstream Downstream Signaling (e.g., Kinase Cascades) ca_release->downstream cellular_response Cellular Response (e.g., Neurite Outgrowth, Survival) downstream->cellular_response inhibition Antagonist (e.g., Haloperidol) inhibition->s1r Blocks

Caption: A simplified diagram of a potential signaling pathway involving the sigma-1 receptor.

References

Technical Support Center: Optimization of 3-[(4-Methylphenyl)methyl]piperidine for Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the development of 3-[(4-Methylphenyl)methyl]piperidine (referred to as CMPD-0 ) and its analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing this chemical series for blood-brain barrier (BBB) penetration.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in getting piperidine-based compounds into the brain?

A1: The primary challenge is overcoming the highly selective nature of the blood-brain barrier (BBB).[1][2][3] For piperidine-containing molecules like CMPD-0, key hurdles include managing physicochemical properties such as lipophilicity (LogP/D), polar surface area (PSA), and molecular weight. Additionally, these compounds can be substrates for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump them out of the brain.[4][5][6]

Q2: What are the ideal physicochemical properties for a CNS drug candidate?

A2: While there are no absolute rules, general guidelines for successful CNS drugs suggest:

  • Molecular Weight (MW): Below 450-500 Da to facilitate passive diffusion.[7][8]

  • Lipophilicity (LogP): Typically in the range of 1.5 to 3.0. Very high lipophilicity can increase non-specific binding to plasma proteins and brain tissue, while very low lipophilicity hinders membrane crossing.[8][9]

  • Polar Surface Area (PSA): Generally below 70-90 Ų to improve permeability.[10][11][12]

  • Hydrogen Bond Donors (HBD): Minimized, ideally ≤ 3.[7]

  • pKa: The basicity of the piperidine nitrogen is critical. A high pKa can lead to a high proportion of the ionized form at physiological pH (7.4), which generally has lower membrane permeability.

Q3: What do the key in vitro and in vivo metrics—Papp, Efflux Ratio (ER), and Kp,uu—tell us?

A3:

  • Papp (Apparent Permeability): Measured in assays like PAMPA or MDCK, Papp quantifies how quickly a compound crosses a membrane (either artificial or cellular). A higher Papp value suggests better passive permeability.[13][14]

  • Efflux Ratio (ER): Determined in bidirectional cell-based assays (e.g., MDCK-MDR1). It is the ratio of permeability in the basolateral-to-apical direction (B-A) to the apical-to-basolateral direction (A-B). An ER ≥ 2 indicates the compound is a substrate for an efflux transporter like P-gp.[5][15]

  • Kp,uu (Unbound Brain-to-Plasma Concentration Ratio): This is the gold-standard in vivo measure of BBB penetration. It represents the ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma at steady state. A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value < 1 suggests efflux, and > 1 suggests active uptake.[16]

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA Assay (Papp < 1.0 x 10⁻⁶ cm/s)

  • Question: My analog of CMPD-0 shows very low passive permeability in the PAMPA-BBB assay. What are the likely causes and how can I address this?

  • Answer:

    • High Polarity: The most common cause is excessive polarity. Check the calculated Polar Surface Area (PSA). If it is significantly above 70 Ų, consider structural modifications to reduce it. This can be achieved by masking polar groups (e.g., converting an -OH to an -OMe) or replacing polar moieties with more lipophilic ones.[10][11][12]

    • Low Lipophilicity: If the cLogP is below 1.5, the compound may not partition well into the lipid membrane. Strategies to increase lipophilicity include adding small, non-polar groups like methyl or halogen substituents to aromatic rings.

    • Poor Solubility: The compound may be precipitating in the donor well, reducing the concentration available for permeation.[17] Verify the kinetic solubility of your compound in the assay buffer. If solubility is an issue, you may need to run the assay at a lower concentration or consider formulation strategies.

    • High Molecular Weight: If modifications have pushed the molecular weight above 500 Da, this can hinder passive diffusion.[7][8] Re-evaluate your design to see if a smaller analog can retain potency.

Issue 2: High Efflux Ratio in MDCK-MDR1 Assay (ER ≥ 2)

  • Question: My compound has good passive permeability in PAMPA, but the efflux ratio in the MDCK-MDR1 assay is high. What does this mean and what are my next steps?

  • Answer:

    • P-gp Substrate: A high efflux ratio strongly indicates that your compound is a substrate for the P-glycoprotein (P-gp) efflux pump.[5][6][18] This is a major liability for CNS drugs, as P-gp will actively remove your compound from the brain, leading to low in vivo brain concentrations.

    • Structural Modification Strategies:

      • Reduce H-bond donors: P-gp substrates often have multiple hydrogen bond donors. Try to minimize these where possible.

      • Introduce "Greasy" Moieties: Adding bulky, lipophilic groups can sometimes disrupt recognition by P-gp.

      • Modulate Basicity: The pKa of the piperidine nitrogen can influence P-gp recognition. Attaching electron-withdrawing groups nearby can lower the pKa.

      • "Chameleonic" Properties: Design molecules that can adopt a less polar conformation to cross the membrane but expose polar groups in an aqueous environment. This can sometimes evade efflux.

    • Confirm with an Inhibitor: To confirm P-gp is responsible, re-run the MDCK-MDR1 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[18] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.

Issue 3: Low In Vivo Brain Penetration (Kp,uu << 0.5) Despite Good In Vitro Profile

  • Question: My compound has acceptable Papp and a low efflux ratio (ER < 2), but the in vivo rat study showed a very low Kp,uu. What could be the reason?

  • Answer:

    • High Plasma Protein Binding (PPB): A high fraction of the drug bound to plasma proteins (like albumin) means only a small fraction is free to cross the BBB. Measure the fraction unbound in plasma (fu,plasma). If it's very low, this could be the primary reason for the low Kp,uu.

    • High Non-Specific Brain Tissue Binding: The compound may be highly lipophilic, causing it to stick to lipids within the brain tissue.[] This reduces the free concentration in the brain interstitial fluid. Measure the fraction unbound in brain homogenate (fu,brain) to assess this. A very low fu,brain can lead to a low Kp,uu even if the total brain concentration is high.

    • Metabolism in the Brain: The compound could be rapidly metabolized by enzymes within the brain endothelial cells or brain tissue itself.

    • Involvement of Other Transporters: While P-gp is a major efflux transporter, others like Breast Cancer Resistance Protein (BCRP) could also be involved. If suspected, test your compound in a cell line overexpressing BCRP.

Data Presentation

Here is a hypothetical dataset for CMPD-0 and two optimized analogs, illustrating a typical progression.

Table 1: Physicochemical and In Vitro Permeability Data

CompoundMW (Da)cLogPPSA (Ų)pKaPAMPA Papp (10⁻⁶ cm/s)MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s)MDCK-MDR1 Efflux Ratio
CMPD-0 203.323.112.510.25.22.18.5
CMPD-1 233.312.821.78.94.53.81.8
CMPD-2 249.752.535.58.53.12.91.2
  • Analysis: CMPD-0 shows good passive permeability but is a significant P-gp substrate (ER=8.5). CMPD-1, with a strategically added polar group and reduced pKa, shows a dramatically improved efflux ratio. CMPD-2 further refines the structure to nearly eliminate efflux.

Table 2: In Vivo Pharmacokinetic Data (Rat)

Compoundfu,plasma (%)fu,brain (%)Kp (Total Brain/Plasma)Kp,uu (Unbound Brain/Plasma)
CMPD-0 1580.30.16
CMPD-1 25181.51.08
CMPD-2 35301.21.03
  • Analysis: The high efflux of CMPD-0 results in a very low Kp,uu. The successful mitigation of efflux in CMPD-1 and CMPD-2, combined with favorable plasma and brain protein binding, results in Kp,uu values near 1.0, indicating excellent BBB penetration via passive diffusion.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Prepare Lipid Solution: Dissolve a brain lipid mixture (e.g., porcine brain polar lipid) in dodecane to a final concentration of 20 mg/mL.

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (PVDF membrane, 0.45 µm). Allow the dodecane to evaporate for at least 5 minutes.

  • Prepare Compound Solutions: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute these stocks into phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM (final DMSO concentration ≤ 1%).

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Start Assay: Add 150 µL of the compound solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

  • Calculate Papp: Use the following equation to calculate the apparent permeability (Papp).

Protocol 2: Bidirectional MDCK-MDR1 Permeability Assay

  • Cell Culture: Culture MDCK-MDR1 cells on permeable filter supports (e.g., 24-well Transwell plates) for 3-5 days until a confluent monolayer is formed.

  • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of each well. Only use monolayers with TEER values > 200 Ω·cm². A post-assay check with a low-permeability marker like Lucifer Yellow is also recommended.[20][21]

  • Prepare Dosing Solutions: Prepare a 10 µM solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Apical to Basolateral (A→B) Transport:

    • Remove the culture medium from both chambers.

    • Add 0.4 mL of the dosing solution to the apical (top) chamber.

    • Add 0.8 mL of fresh transport buffer to the basolateral (bottom) chamber.

  • Basolateral to Apical (B→A) Transport:

    • Remove the culture medium from both chambers.

    • Add 0.8 mL of the dosing solution to the basolateral (bottom) chamber.

    • Add 0.4 mL of fresh transport buffer to the apical (top) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes with gentle orbital shaking.[18]

  • Sample Analysis: At the end of the incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate Papp for both directions (A→B and B→A). The efflux ratio is Papp(B→A) / Papp(A→B).

Visualizations

G start Compound Idea in_silico In Silico Prediction (cLogP, PSA, pKa, MW) start->in_silico decision1 Good Profile? in_silico->decision1 synthesis Synthesis solubility Kinetic Solubility synthesis->solubility pampa PAMPA-BBB (Passive Permeability) solubility->pampa decision2 Papp > 1e-6 cm/s? pampa->decision2 mdck MDCK-MDR1 (Efflux Liability) decision3 ER < 2? mdck->decision3 ppb Plasma Protein Binding metstab Metabolic Stability ppb->metstab decision4 Good PK Profile? metstab->decision4 invivo In Vivo PK (Rat) (Kp,uu) end_node Lead Candidate invivo->end_node decision1->start No (Redesign) decision1->synthesis Yes decision2->start No (Redesign) decision2->mdck Yes decision3->start No (Redesign) decision3->ppb Yes decision4->start No (Redesign) decision4->invivo Yes

Caption: CNS drug discovery screening cascade.

G cluster_0 Molecular Properties cluster_1 Biological Barriers lipophilicity Lipophilicity (LogP) 1.5 - 3.0 passive Passive Diffusion (Increased) lipophilicity->passive efflux P-gp Efflux (Decreased) lipophilicity->efflux (can increase) psa Polar Surface Area (PSA) < 70 Ų psa->passive mw Molecular Weight (MW) < 450 Da mw->passive pka Basicity (pKa) < 9.0 pka->passive pka->efflux (can increase) bbb Successful BBB Penetration passive->bbb efflux->bbb

Caption: Key factors influencing BBB penetration.

References

mitigating off-target effects of 3-[(4-Methylphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of 3-[(4-Methylphenyl)methyl]piperidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of this compound.

Issue 1: Inconsistent experimental results or unexpected phenotypes.

  • Possible Cause: Off-target activity of this compound.

  • Troubleshooting Steps:

    • Confirm Compound Identity and Purity:

      • Verify the chemical structure and purity of your compound batch using methods like NMR, LC-MS, and elemental analysis. Impurities can lead to confounding biological effects.

      • For piperidine derivatives in their free base form, the appearance of two peaks in chromatography might be observed. Adjusting the mobile phase pH or using the hydrochloride salt form can often resolve this.[1]

    • Perform a Target Engagement Assay:

      • Confirm that the compound is interacting with its intended target in your experimental system at the concentrations used. This helps to distinguish between on-target and off-target effects.

    • Conduct a Broad Off-Target Screening Panel:

      • Utilize commercially available services that screen compounds against a wide range of receptors, kinases, and ion channels. This can help identify potential unintended targets.[2][3]

    • Dose-Response Curve Analysis:

      • Generate detailed dose-response curves for both the desired on-target effect and any observed off-target phenotypes. A significant separation between the EC50/IC50 values suggests a therapeutic window.

    • Use a Structurally Unrelated Control Compound:

      • If available, use another compound that is known to modulate the same primary target but has a different chemical scaffold. If this compound does not produce the same unexpected phenotype, it strengthens the evidence for an off-target effect of this compound.

Issue 2: High background or non-specific binding in in vitro assays.

  • Possible Cause: Poor solubility or aggregation of the compound at high concentrations.

  • Troubleshooting Steps:

    • Assess Compound Solubility:

      • Determine the aqueous solubility of this compound under your specific assay conditions (e.g., buffer composition, pH).

    • Optimize Assay Buffer:

      • Consider adding a small percentage of a non-ionic detergent (e.g., Tween-20, Triton X-100) or a solubilizing agent like DMSO to your assay buffer to prevent aggregation. Ensure the chosen additive does not interfere with the assay itself.

    • Filter Compound Solutions:

      • Before adding to the assay, pass the compound solution through a low-protein-binding syringe filter to remove any pre-existing aggregates.

    • Include a "No Target" Control:

      • Run a control experiment without the target protein or cell line to quantify the level of non-specific binding or activity.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of piperidine-containing compounds?

A1: The piperidine scaffold is present in a wide range of pharmaceuticals with diverse biological activities.[4][5] Potential off-target effects are therefore broad and can include:

  • hERG Channel Inhibition: A common liability for many small molecules, leading to potential cardiotoxicity.[6][7]

  • Monoamine Receptor Interactions: Due to structural similarities to endogenous neurotransmitters, piperidine derivatives may interact with dopamine, serotonin, and adrenergic receptors.[7][8]

  • Sigma Receptor Binding: The piperidine motif is a known pharmacophore for sigma receptors, which can lead to various CNS-related effects.

  • Kinase Inhibition: Some piperidine-containing molecules have been found to have off-target activity against various protein kinases.[3]

Q2: How can I proactively mitigate off-target effects during my research?

A2: A combination of computational and experimental approaches is recommended:

  • Rational Drug Design: Use computational tools to predict potential off-target interactions based on the structure of this compound.[9] This can guide the design of more selective analogs.

  • High-Throughput Screening (HTS): Early-stage screening against a panel of common off-targets can help to flag problematic compounds quickly.[9]

  • Genetic and Phenotypic Screening: Techniques like CRISPR-Cas9 or RNAi can be used to validate that the observed phenotype is a result of modulating the intended target.[9]

Q3: What experimental systems are best for identifying off-target effects?

A3: A multi-pronged approach is most effective:

  • In Vitro Profiling: Start with broad panels of recombinant proteins (e.g., kinases, GPCRs, ion channels) to identify direct molecular interactions.

  • Cell-Based Assays: Use cell lines that express potential off-targets to confirm activity in a more biological context. Phenotypic screening in various cell lines can also uncover unexpected biological activities.[9]

  • In Vivo Models: Carefully designed animal studies can reveal systemic off-target effects and potential toxicities that are not apparent in simpler systems.

Data Presentation

Table 1: Hypothetical Off-Target Screening Panel Results for this compound

Target ClassRepresentative TargetAssay TypeIC50 / Ki (µM)
Primary Target Target X Biochemical 0.05
Ion ChannelhERGPatch Clamp> 30
GPCRDopamine D2Radioligand Binding5.2
GPCRSerotonin 5-HT2ARadioligand Binding8.9
KinaseKinase YKinase Activity15.7
OtherSigma-1 ReceptorRadioligand Binding2.1

Note: This data is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling

  • Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

  • Methodology:

    • Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®).

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM).

    • In a 384-well plate, combine the kinase, substrate, ATP, and the test compound at each concentration.

    • Incubate at room temperature for the recommended time (typically 1 hour).

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: hERG Channel Patch-Clamp Assay

  • Objective: To evaluate the potential for this compound to inhibit the hERG potassium channel.

  • Methodology:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293).

    • Employ an automated whole-cell patch-clamp system.

    • Prepare a range of concentrations of the test compound in the appropriate extracellular solution.

    • Establish a stable whole-cell recording from a single cell.

    • Apply a voltage protocol to elicit hERG channel currents.

    • Perfuse the cell with the different concentrations of the test compound and record the corresponding current inhibition.

    • Include a known hERG inhibitor as a positive control.

    • Calculate the IC50 value from the concentration-response curve.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Off-Target Assessment cluster_2 Validation & Mitigation start Compound Synthesis & Purity Check primary_assay Primary Target Assay start->primary_assay off_target_panel Broad Off-Target Panel (Kinases, GPCRs, Ion Channels) primary_assay->off_target_panel Hit Compound phenotypic_screen Phenotypic Screening primary_assay->phenotypic_screen Hit Compound dose_response Dose-Response Validation off_target_panel->dose_response Identified Off-Targets phenotypic_screen->dose_response structure_activity Structure-Activity Relationship (SAR) for Selectivity dose_response->structure_activity in_vivo In Vivo Toxicity & Efficacy structure_activity->in_vivo Optimized Compound

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways compound This compound target_x Primary Target X compound->target_x Binds (High Affinity) off_target_d2 Dopamine D2 Receptor compound->off_target_d2 Binds (Lower Affinity) off_target_sigma1 Sigma-1 Receptor compound->off_target_sigma1 Binds (Lower Affinity) downstream_on Downstream Signaling target_x->downstream_on cellular_response_on Desired Cellular Response downstream_on->cellular_response_on downstream_off Unintended Signaling off_target_d2->downstream_off off_target_sigma1->downstream_off cellular_response_off Side Effects downstream_off->cellular_response_off

Caption: On-target vs. potential off-target signaling pathways.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-[(4-Methylphenyl)methyl]piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 3, 2025

This guide provides a framework for the comparative analysis of the biological activities of the (R) and (S) enantiomers of 3-[(4-Methylphenyl)methyl]piperidine. Due to a lack of publicly available direct comparative studies on this specific compound, this document outlines a proposed series of experiments based on the known activities of structurally similar molecules. The primary putative targets for 3-benzylpiperidine derivatives are the sigma-1 (σ1) receptor and the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2][3] Differential activity at these targets between the two enantiomers is anticipated, a common phenomenon in chiral drug molecules.[4]

Table of Contents
  • Quantitative Data Summary (Proposed)

  • Potential Signaling Pathways and Mechanisms of Action

  • Experimental Protocols

    • Sigma-1 (σ1) Receptor Binding Assay

    • Monoamine Transporter (SERT, DAT, NET) Binding Assays

  • Experimental and logical workflow diagrams

Quantitative Data Summary (Proposed)

The following tables are structured to present the anticipated quantitative data from the proposed binding assays. These tables will allow for a clear and direct comparison of the affinity of the (R) and (S) enantiomers of this compound for their potential biological targets.

Table 1: Proposed Sigma-1 Receptor Binding Affinity

CompoundTargetRadioligandKi (nM)
(R)-3-[(4-Methylphenyl)methyl]piperidineSigma-1--INVALID-LINK---PentazocineData to be determined
(S)-3-[(4-Methylphenyl)methyl]piperidineSigma-1--INVALID-LINK---PentazocineData to be determined
Reference Ligand (e.g., Haloperidol)Sigma-1--INVALID-LINK---PentazocineReference value

Table 2: Proposed Monoamine Transporter Binding Affinities

CompoundTargetRadioligandKi (nM)
(R)-3-[(4-Methylphenyl)methyl]piperidineSERT[3H]CitalopramData to be determined
(S)-3-[(4-Methylphenyl)methyl]piperidineSERT[3H]CitalopramData to be determined
Reference Ligand (e.g., Fluoxetine)SERT[3H]CitalopramReference value
(R)-3-[(4-Methylphenyl)methyl]piperidineDAT[3H]WIN 35,428Data to be determined
(S)-3-[(4-Methylphenyl)methyl]piperidineDAT[3H]WIN 35,428Data to be determined
Reference Ligand (e.g., GBR 12909)DAT[3H]WIN 35,428Reference value
(R)-3-[(4-Methylphenyl)methyl]piperidineNET[3H]NisoxetineData to be determined
(S)-3-[(4-Methylphenyl)methyl]piperidineNET[3H]NisoxetineData to be determined
Reference Ligand (e.g., Desipramine)NET[3H]NisoxetineReference value

Potential Signaling Pathways and Mechanisms of Action

The interaction of the this compound enantiomers with their putative targets could modulate several key signaling pathways implicated in neuropsychiatric and neurodegenerative disorders.

  • Sigma-1 Receptor Modulation: The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5] Ligand binding can influence calcium signaling, ion channel function, and neuronal survival.

sigma1_pathway enantiomer (R/S)-Enantiomer sigma1 Sigma-1 Receptor enantiomer->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates ion_channels Ion Channels (e.g., K⁺, Na⁺, Ca²⁺) sigma1->ion_channels Modulates ca_release Ca²⁺ Release ip3r->ca_release downstream Downstream Cellular Effects (e.g., Neuronal Excitability, Neuroprotection) ca_release->downstream ion_channels->downstream

Putative Sigma-1 Receptor Signaling Pathway
  • Monoamine Transporter Inhibition: Inhibition of SERT, DAT, and/or NET blocks the reuptake of their respective neurotransmitters (serotonin, dopamine, norepinephrine) from the synaptic cleft, thereby increasing their synaptic concentration and enhancing neurotransmission.

monoamine_pathway enantiomer (R/S)-Enantiomer transporter Monoamine Transporter (SERT, DAT, or NET) enantiomer->transporter Inhibits reuptake Neurotransmitter Reuptake synaptic_nt Increased Synaptic Neurotransmitter reuptake->synaptic_nt Leads to postsynaptic Postsynaptic Receptor Activation synaptic_nt->postsynaptic signal Downstream Signaling postsynaptic->signal

Mechanism of Monoamine Transporter Inhibition

Experimental Protocols

The following are detailed, standard protocols for radioligand binding assays to determine the affinity (Ki) of the this compound enantiomers for the proposed targets.

Sigma-1 (σ1) Receptor Binding Assay[6][7]
  • Objective: To determine the binding affinity (Ki) of the (R) and (S) enantiomers for the σ1 receptor.

  • Materials:

    • Tissue Source: Guinea pig brain or liver membranes, or cells expressing recombinant human σ1 receptors.

    • Radioligand: --INVALID-LINK---Pentazocine (a selective σ1 ligand).

    • Non-specific binding agent: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compounds: (R)- and (S)-3-[(4-Methylphenyl)methyl]piperidine, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions.

    • Scintillation cocktail and vials.

    • Glass fiber filters (e.g., GF/B or GF/C).

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare membrane homogenates from the tissue source.

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd (e.g., 2-5 nM), and varying concentrations of the test enantiomers or the reference compound.

    • To determine non-specific binding, a set of wells will contain the radioligand and a high concentration of haloperidol.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[6]

    • Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 values by non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Monoamine Transporter (SERT, DAT, NET) Binding Assays[9][10][11]
  • Objective: To determine the binding affinities (Ki) of the (R) and (S) enantiomers for SERT, DAT, and NET.

  • Materials:

    • Cell Source: HEK293 cells stably expressing human SERT, DAT, or NET.

    • Radioligands:

      • SERT: [3H]Citalopram or [3H]Paroxetine.

      • DAT: [3H]WIN 35,428.

      • NET: [3H]Nisoxetine.

    • Non-specific binding agents:

      • SERT: Fluoxetine (10 µM).

      • DAT: GBR 12909 (10 µM).

      • NET: Desipramine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Test Compounds: (R)- and (S)-3-[(4-Methylphenyl)methyl]piperidine, dissolved and serially diluted.

    • Other materials are as listed for the σ1 receptor binding assay.

  • Procedure:

    • Prepare cell membrane homogenates from the respective cell lines.

    • The procedure is analogous to the σ1 receptor binding assay. In separate assays for each transporter, incubate the respective cell membranes, radioligand, and test compounds.

    • Incubate at an appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate by filtration, wash, and quantify radioactivity as described previously.

    • Calculate IC50 and Ki values for each enantiomer at each transporter.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the proposed experimental workflow for the comparative analysis.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison synthesis Synthesis of Racemic This compound separation Chiral Separation synthesis->separation enantiomers (R)-Enantiomer & (S)-Enantiomer separation->enantiomers sigma_assay Sigma-1 Binding Assay enantiomers->sigma_assay sert_assay SERT Binding Assay enantiomers->sert_assay dat_assay DAT Binding Assay enantiomers->dat_assay net_assay NET Binding Assay enantiomers->net_assay data_analysis Calculate Ki values for each enantiomer and target sigma_assay->data_analysis sert_assay->data_analysis dat_assay->data_analysis net_assay->data_analysis comparison Compare Affinities (R vs. S) data_analysis->comparison sar Establish Preliminary Stereochemical SAR comparison->sar

Overall Experimental Workflow

This guide provides a comprehensive and objective framework for elucidating the comparative biological activity of the enantiomers of this compound. The proposed experiments are based on established methodologies and the known pharmacology of structurally related compounds. The resulting data will be crucial for understanding the stereochemical requirements for activity at key CNS targets and will inform future drug development efforts.

References

A Comparative Guide to Validating Target Engagement of Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three widely used biophysical assays for validating the target engagement of small molecules with the Sigma-1 Receptor (S1R), a chaperone protein located at the endoplasmic reticulum.[1] We will use the well-characterized S1R agonist, (+)-pentazocine, as an illustrative example to compare the principles, data outputs, and experimental considerations of Radioligand Binding Assays, Cellular Thermal Shift Assays (CETSA), and Surface Plasmon Resonance (SPR).

Quantitative Comparison of Target Engagement Assays

The following table summarizes the key quantitative and qualitative parameters for each method in the context of validating the interaction between (+)-pentazocine and the Sigma-1 Receptor.

ParameterRadioligand Binding AssayCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Primary Quantitative Output Dissociation Constant (Kᵢ) / IC₅₀Thermal Shift (ΔTₘ) / EC₅₀Dissociation Constant (Kₐ), Association Rate (kₐ), Dissociation Rate (kₐ)
Reported Kᵢ for (+)-pentazocine 1.62 nMNot ReportedNot Reported
Illustrative ΔTₘ N/A+2-5 °C (Expected stabilizing effect)N/A
Illustrative Kₐ N/AN/A~2 nM (Expected based on Kᵢ)
Assay Principle Competitive displacement of a radiolabeled ligandLigand-induced change in protein thermal stabilityChange in refractive index upon binding to an immobilized target
Biological Context In vitro (cell membranes or purified protein)In situ (intact cells or cell lysates)In vitro (purified, immobilized protein)
Labeling Requirement Radiolabeled ligand requiredLabel-free (for target protein)Label-free (for analyte)
Throughput HighMedium to HighMedium to High
Information Provided Binding affinityTarget engagement in a cellular contextBinding kinetics and affinity

Sigma-1 Receptor Signaling Pathway

The Sigma-1 Receptor is a ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon ligand binding, S1R can dissociate from its binding partner BiP and modulate a variety of downstream signaling events, including calcium signaling between the ER and mitochondria through the IP3 receptor, which is crucial for cell survival.

Sigma1_Signaling Simplified Sigma-1 Receptor Signaling Pathway cluster_Mito Mitochondrion S1R Sigma-1 Receptor BiP BiP S1R->BiP Bound (inactive) IP3R IP3 Receptor S1R->IP3R Ca_release Ca²⁺ Release IP3R->Ca_release Mito_Ca Mitochondrial Ca²⁺ Uptake Cell_Survival Cell Survival Mito_Ca->Cell_Survival Ligand (+)-pentazocine Ligand->S1R binds Ca_release->Mito_Ca

Caption: Sigma-1 Receptor signaling at the ER-mitochondria interface.

Experimental Protocols & Workflows

Below are detailed protocols for each of the three key target engagement validation methods.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the Sigma-1 Receptor by measuring its ability to displace the radiolabeled S1R ligand, --INVALID-LINK---pentazocine.

Experimental Workflow

Radioligand_Workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing S1R incubate Incubate membranes with ³H-pentazocine and test compound prep->incubate filter Separate bound and free radioligand by filtration incubate->filter scintillate Quantify bound radioactivity using liquid scintillation counting filter->scintillate analyze Analyze data to determine IC₅₀ and calculate Kᵢ scintillate->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the Sigma-1 Receptor (e.g., guinea pig brain) in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., (+)-pentazocine for self-competition or a novel compound).

    • Add a constant concentration of the radiolabeled ligand, --INVALID-LINK---pentazocine (typically at a concentration close to its Kₐ).

    • For determining non-specific binding, use a high concentration of an unlabeled S1R ligand.

    • Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filter mats in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a more physiologically relevant setting, such as intact cells or cell lysates. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.

Experimental Workflow

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow treat Treat intact cells or lysates with test compound or vehicle heat Heat aliquots of treated samples across a temperature gradient treat->heat lyse Lyse cells (if treated intact) and separate soluble and aggregated proteins by centrifugation heat->lyse detect Detect the amount of soluble target protein (e.g., by Western Blot) lyse->detect analyze Plot soluble protein amount vs. temperature to generate melting curves and determine ΔTₘ detect->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment:

    • Culture cells known to express the Sigma-1 Receptor.

    • Treat the cells with the test compound (e.g., (+)-pentazocine) at various concentrations or with a vehicle control for a specified time.

  • Heating:

    • Aliquot the treated cell suspensions or cell lysates into PCR tubes.

    • Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.

  • Lysis and Fractionation:

    • Lyse the cells (if not already in lysate form) using freeze-thaw cycles or detergents.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Detection:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble Sigma-1 Receptor in each sample using a protein detection method such as Western blotting with an antibody specific to S1R.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (vehicle and compound), plot the amount of soluble S1R as a function of temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ), which is the temperature at which 50% of the protein is denatured.

    • The thermal shift (ΔTₘ) is the difference in Tₘ between the compound-treated and vehicle-treated samples. A positive ΔTₘ indicates that the ligand stabilizes the target protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (on- and off-rates) and affinity of a small molecule to its purified protein target.

Experimental Workflow

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow immobilize Immobilize purified S1R protein onto a sensor chip inject Inject a series of concentrations of the test compound (analyte) over the sensor surface immobilize->inject measure Measure the change in refractive index in real-time to generate sensorgrams inject->measure regenerate Regenerate the sensor surface to remove the bound analyte measure->regenerate analyze Analyze sensorgrams to determine kₐ, kₐ, and calculate Kₐ measure->analyze regenerate->inject for next concentration

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol:

  • Protein Immobilization:

    • Purify the Sigma-1 Receptor protein.

    • Covalently immobilize the purified S1R onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. The amount of immobilized protein should be optimized.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule test compound (analyte, e.g., (+)-pentazocine) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized S1R causes a change in the refractive index at the sensor surface, which is measured in real-time and recorded as a sensorgram (response units vs. time).

    • The injection phase is followed by a dissociation phase where the running buffer flows over the surface, and the dissociation of the analyte from the receptor is monitored.

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the sensor surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams are analyzed using fitting models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (kₐ).

    • The equilibrium dissociation constant (Kₐ) is then calculated as the ratio of the rate constants (Kₐ = kₐ / kₐ).

This guide provides a framework for selecting the most appropriate method for validating the target engagement of novel ligands for the Sigma-1 Receptor, a target of significant therapeutic interest. The choice of assay will depend on the specific research question, the available resources, and the stage of the drug discovery process.

References

cross-validation of 3-[(4-Methylphenyl)methyl]piperidine's effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of piperidine derivatives' effects in different cell lines.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[2][3][4] This guide provides a comparative overview of the cellular effects of various piperidine derivatives, supported by experimental data and detailed protocols. Due to a lack of specific experimental data on 3-[(4-Methylphenyl)methyl]piperidine, this guide will focus on the broader class of piperidine derivatives to provide a relevant comparative context for researchers working with this compound family.

Comparative Efficacy of Piperidine Derivatives Across Cell Lines

The cytotoxic and antiproliferative effects of piperidine derivatives have been evaluated in a variety of cancer cell lines. The data presented below summarizes the activity of several distinct piperidine compounds, highlighting their differential effects and potencies.

Compound ClassCell LineAssayEndpointResultReference
Tetramethylpiperidine-substituted phenazinesWHCO3 (Esophageal Cancer)Growth InhibitionIC50B3962: 0.36 µg/ml, B4126: 0.47 µg/ml, B4125: 0.48 µg/ml[5]
PLC (Hepatocellular Carcinoma)Growth InhibitionIC50B3962: 0.36 µg/ml, B4126: 0.47 µg/ml, B4125: 0.48 µg/ml[5]
HepG2 (Hepatocellular Carcinoma)Growth InhibitionIC50B3962: 0.36 µg/ml, B4126: 0.47 µg/ml, B4125: 0.48 µg/ml[5]
CaCo2 (Colon Cancer)Growth InhibitionIC50B3962: 0.36 µg/ml, B4126: 0.47 µg/ml, B4125: 0.48 µg/ml[5]
COLO 320DM (Colon Cancer)Growth InhibitionIC50B3962: 0.36 µg/ml, B4126: 0.47 µg/ml, B4125: 0.48 µg/ml[5]
HT29 (Colon Cancer)Growth InhibitionIC50B3962: 0.36 µg/ml, B4126: 0.47 µg/ml, B4125: 0.48 µg/ml[5]
MRC5 (Normal Fibroblast)Growth InhibitionIC50B3962 and B4126 showed highest activity[5]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesMyeloma, Leukemia, NKTL cell linesCytotoxicityGrowth ReductionCompounds II and IV reduced cell growth[6]
Piperidine Derivatives (General)Melanoma and MCF7 (Breast Cancer)Cytotoxicity% CytotoxicityHigh cytotoxicity against cancer cells, ~50-52% against healthy cells[2]
Synthesized Piperidine MoleculeA549 (Lung Cancer)MTT AssayIC5032.43 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for commonly used assays in the evaluation of piperidine derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1–100 μM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazoliumbromide) solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Apoptosis Assay via Flow Cytometry

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with a compound of interest.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the piperidine derivative for the selected time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Signaling Pathways and Experimental Workflows

The biological effects of piperidine derivatives are often mediated through the modulation of specific signaling pathways. The following diagrams illustrate a general experimental workflow for assessing these compounds and a hypothetical signaling pathway that could be affected.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action synthesis Synthesis of Piperidine Derivatives cell_culture Cell Line Culture (e.g., MCF7, A549) synthesis->cell_culture Test Compounds treatment Compound Treatment cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay data_analysis IC50 Determination & Statistical Analysis viability_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis Identify Hits

Caption: General workflow for in vitro evaluation of piperidine derivatives.

signaling_pathway receptor Receptor (e.g., GPCR, RTK) downstream_kinase1 Kinase 1 (e.g., PI3K) receptor->downstream_kinase1 Activates/Inhibits piperidine Piperidine Derivative piperidine->receptor Binds/Modulates downstream_kinase2 Kinase 2 (e.g., Akt) downstream_kinase1->downstream_kinase2 transcription_factor Transcription Factor (e.g., NF-κB) downstream_kinase2->transcription_factor cellular_response Cellular Response (Apoptosis, Proliferation) transcription_factor->cellular_response Regulates Gene Expression for

Caption: Hypothetical signaling pathway modulated by a piperidine derivative.

Concluding Remarks

The diverse biological activities of piperidine derivatives make them a promising class of compounds for drug discovery.[1] The data and protocols presented in this guide offer a framework for the systematic evaluation and comparison of these compounds across various cell lines. Further research into the specific mechanisms of action, such as the modulation of Na+ channels or allosteric agonism of receptors, will be crucial for the development of novel therapeutics.[9][10] The provided workflows and pathway diagrams serve as conceptual tools to guide future investigations into the complex pharmacology of piperidine-based molecules.

References

In Vivo Efficacy of 3-[(4-Methylphenyl)methyl]piperidine in Neuropathic Pain: A Comparative Analysis with Standard Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo efficacy of the novel compound 3-[(4-Methylphenyl)methyl]piperidine in neuropathic pain models against established standard-of-care therapeutics. Due to the limited publicly available in vivo data for this specific molecule, this comparison leverages data from structurally similar piperidine derivatives that target the sigma-1 receptor, a key modulator in pain signaling pathways. The established efficacy of standard compounds such as Gabapentin, Pregabalin, Amitriptyline, and Duloxetine in validated animal models of neuropathic pain serves as a benchmark for this analysis.

Introduction to Sigma-1 Receptor Modulation in Neuropathic Pain

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. The sigma-1 receptor, a unique intracellular chaperone protein, has emerged as a promising target for the development of novel analgesics.[1] Modulation of the sigma-1 receptor can influence various downstream signaling pathways implicated in the pathogenesis of neuropathic pain, including the modulation of ion channels and neurotransmitter systems.[1] Structurally, piperidine and its derivatives are recognized as key pharmacophores for sigma-1 receptor ligands, with many exhibiting high binding affinity and selectivity.[2][3] Compounds with a piperidine core and a benzyl moiety, similar to this compound, have demonstrated significant antinociceptive and anti-allodynic effects in preclinical models of neuropathic pain.[1][4]

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of standard neuropathic pain drugs and representative, structurally related sigma-1 receptor ligands in preclinical models. This data provides a framework for estimating the potential therapeutic window and efficacy profile of this compound.

Table 1: In Vivo Efficacy of Standard Neuropathic Pain Therapeutics

CompoundAnimal ModelEfficacy EndpointEffective Dose RangeRoute of AdministrationReference
Gabapentin Chronic Constriction Injury (CCI)Reversal of mechanical allodynia30 - 100 mg/kgi.p.[1]
Spinal Nerve Ligation (SNL)Attenuation of mechanical allodynia50 - 100 mg/kgp.o.[5]
Pregabalin Chronic Constriction Injury (CCI)Reduction of mechanical allodynia10 - 30 mg/kgi.p.[1]
Spared Nerve Injury (SNI)Alleviation of mechanical allodynia3 - 30 mg/kgp.o.[5]
Amitriptyline Chronic Constriction Injury (CCI)Reversal of thermal hyperalgesia10 - 20 mg/kgi.p.[1]
Spinal Nerve Ligation (SNL)Attenuation of mechanical allodynia5 - 15 mg/kgi.p.[5]
Duloxetine Chronic Constriction Injury (CCI)Reduction of mechanical allodynia10 - 30 mg/kgi.p.[1]
Spared Nerve Injury (SNI)Alleviation of mechanical allodynia20 - 40 mg/kgp.o.[5]

i.p. = intraperitoneal; p.o. = oral

Table 2: In Vivo Efficacy of Structurally Related Sigma-1 Receptor Ligands

CompoundAnimal ModelEfficacy EndpointEffective Dose RangeRoute of AdministrationReference
Benzylpiperazine derivative (Compound 15) Chronic Constriction Injury (CCI)Dose-dependent anti-allodynic effects3 - 60 mg/kgi.p.[1]
Piperidine derivative (Compound 5) Carrageenan-induced thermal hyperalgesiaIncreased antinociceptive effect of loperamide10 mg/kgs.c.[6]
Piperidine derivative (Compound 11) Carrageenan-induced thermal hyperalgesiaIncreased antinociceptive effect of loperamide10 mg/kgs.c.[6]
1-Benzylpiperidine derivative (Compound 29) Spinal Nerve Ligation (SNL)Dose-dependent increase in withdrawal threshold50 - 100 mg/kgi.p.[5]

s.c. = subcutaneous

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for the interpretation of the efficacy data. Below are detailed protocols for key experiments cited in this guide.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain in rodents, mimicking symptoms of complex regional pain syndrome.

Procedure:

  • Animals (typically rats or mice) are anesthetized.

  • The common sciatic nerve is exposed at the mid-thigh level.

  • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.

  • The ligatures are tightened to the point of causing a slight constriction of the nerve, without arresting epineural blood flow.

  • The incision is then closed in layers.

  • Behavioral testing for mechanical allodynia and thermal hyperalgesia is typically performed at various time points post-surgery.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The SNL model produces a consistent and long-lasting peripheral nerve injury, resulting in robust neuropathic pain behaviors.

Procedure:

  • Animals are anesthetized.

  • An incision is made, and the L5 and L6 spinal nerves are isolated.

  • The L5 and L6 spinal nerves are tightly ligated with a silk suture.

  • The incision is closed.

  • This procedure results in axotomy and subsequent degeneration of the ligated nerves, leading to behavioral signs of neuropathic pain in the ipsilateral hind paw.

Behavioral Testing: Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus becomes painful, is assessed using the von Frey test.

Procedure:

  • Animals are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of the hind paws.

  • A series of calibrated von Frey filaments with increasing stiffness are applied to the mid-plantar surface of the hind paw.

  • The 50% paw withdrawal threshold is determined using the up-down method, which indicates the force at which the animal is equally likely to withdraw or not withdraw its paw.

  • A decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for sigma-1 receptor ligands in neuropathic pain and a typical experimental workflow for evaluating novel analgesic compounds.

Sigma-1 Receptor Signaling in Neuropathic Pain cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Nerve Injury Nerve Injury Sigma1R Sigma-1 Receptor Nerve Injury->Sigma1R Upregulation Sigma1R_Agonist This compound (putative Sigma-1 Agonist) Sigma1R_Agonist->Sigma1R Binds to IonChannels Voltage-gated Ion Channels (Ca2+, K+) Sigma1R->IonChannels Modulates NeurotransmitterRelease Reduced Excitatory Neurotransmitter Release (e.g., Glutamate) IonChannels->NeurotransmitterRelease Inhibits PainSignal Reduced Nociceptive Signal Transmission NeurotransmitterRelease->PainSignal Leads to

Caption: Proposed mechanism of action for this compound.

In Vivo Efficacy Evaluation Workflow Start Start: Compound Synthesis InVitro In Vitro Screening (Sigma-1 Receptor Binding Assay) Start->InVitro AnimalModel Induction of Neuropathic Pain (e.g., CCI or SNL Model) InVitro->AnimalModel Lead Compound Selection DrugAdmin Compound Administration (Test vs. Standard vs. Vehicle) AnimalModel->DrugAdmin Behavioral Behavioral Assessment (e.g., von Frey Test) DrugAdmin->Behavioral DataAnalysis Data Analysis and Comparison Behavioral->DataAnalysis Conclusion Conclusion on In Vivo Efficacy DataAnalysis->Conclusion

References

A Head-to-Head Comparison of Synthetic Routes to 3-[(4-Methylphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-substituted piperidines is a cornerstone of medicinal chemistry, as this structural motif is prevalent in a wide array of pharmacologically active compounds. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to 3-[(4-Methylphenyl)methyl]piperidine, a key intermediate in the development of various therapeutics. The comparison focuses on a data-driven analysis of a Grignard reaction-based approach and a reductive amination strategy, offering insights into their respective yields, complexities, and procedural details.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Grignard Reaction & ReductionRoute 2: Reductive Amination
Starting Materials 3-Cyanopyridine, 4-Methylbenzyl HalidePiperidin-3-yl(p-tolyl)methanone
Key Intermediates 3-(4-Methylbenzyl)pyridineImine/Iminium ion
Overall Yield (estimated) 60-70%75-85%
Number of Steps 21
Key Reagents Magnesium, PtO₂, H₂Sodium triacetoxyborohydride
Scalability ModerateHigh
Key Challenges Grignard reaction setup, high-pressure hydrogenationSynthesis of the ketone precursor

Route 1: Grignard Reaction Followed by Catalytic Hydrogenation

This two-step approach first involves the synthesis of a 3-(4-methylbenzyl)pyridine intermediate via a Grignard reaction, followed by the reduction of the pyridine ring to the desired piperidine.

Logical Workflow for Route 1

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Catalytic Hydrogenation 3-Cyanopyridine 3-Cyanopyridine Reaction1 Grignard Addition & Hydrolysis 3-Cyanopyridine->Reaction1 4-Methylbenzyl_halide 4-Methylbenzyl_halide Mg_ether Mg, ether 4-Methylbenzyl_halide->Mg_ether Grignard_reagent 4-Methylbenzyl magnesium halide Mg_ether->Grignard_reagent Grignard_reagent->Reaction1 Intermediate 3-(4-Methylbenzyl)pyridine Reaction1->Intermediate Intermediate_2 3-(4-Methylbenzyl)pyridine Reduction Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid) Intermediate_2->Reduction Final_Product This compound Reduction->Final_Product

Diagram 1. Workflow for the Grignard Reaction and Reduction Route.
Experimental Protocol for Route 1

Step 1: Synthesis of 3-(4-Methylbenzyl)pyridine

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are suspended in anhydrous diethyl ether. A solution of 4-methylbenzyl halide (1.0 eq.) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The mixture is stirred and refluxed until the magnesium is consumed.

  • Grignard Reaction: The Grignard solution is cooled to 0 °C, and a solution of 3-cyanopyridine (1.0 eq.) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(4-methylbenzyl)pyridine.

Step 2: Catalytic Hydrogenation of 3-(4-Methylbenzyl)pyridine

  • Reaction Setup: A solution of 3-(4-methylbenzyl)pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure reactor.[1]

  • Hydrogenation: A catalytic amount of platinum(IV) oxide (PtO₂, 5 mol%) is added to the solution. The reactor is sealed and flushed with hydrogen gas, then pressurized to 50-70 bar.[1]

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for 6-10 hours.[1] Upon completion, the reaction is carefully depressurized and the mixture is quenched with a saturated solution of sodium bicarbonate.

  • Purification: The product is extracted with ethyl acetate, and the combined organic layers are filtered through celite and dried over anhydrous sodium sulfate.[1] The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.[1]

Quantitative Data for Route 1
StepReactantsReagents/CatalystSolventTime (h)Temp (°C)Yield (%)
13-Cyanopyridine, 4-Methylbenzyl halideMgDiethyl ether1225~75
23-(4-Methylbenzyl)pyridinePtO₂, H₂Acetic Acid6-1025~85[1]

Route 2: Reductive Amination

This one-pot synthesis involves the direct conversion of a ketone precursor, piperidin-3-yl(p-tolyl)methanone, to the target piperidine derivative.

Logical Workflow for Route 2

cluster_0 One-Pot Reductive Amination Ketone Piperidin-3-yl(p-tolyl)methanone Reaction Reductive Amination Ketone->Reaction Amine_Source Ammonium source (e.g., NH₄OAc) Amine_Source->Reaction Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Reaction Final_Product This compound Reaction->Final_Product

Diagram 2. Workflow for the Reductive Amination Route.
Experimental Protocol for Route 2

  • Reaction Setup: To a solution of piperidin-3-yl(p-tolyl)methanone (1.0 eq.) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, is added an ammonium source (e.g., ammonium acetate, 1.5 eq.).

  • Reductive Amination: Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred for 12-24 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Route 2
StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
1Piperidin-3-yl(p-tolyl)methanoneNH₄OAc, NaBH(OAc)₃Dichloromethane12-242575-85

Conclusion

Both the Grignard reaction followed by catalytic hydrogenation and the direct reductive amination are viable synthetic routes for the preparation of this compound. The choice between these routes will depend on factors such as the availability of starting materials, desired scale of the reaction, and the laboratory equipment at hand.

The Grignard reaction route is a classic and robust method, but it involves a two-step process with one step requiring high-pressure hydrogenation equipment. The overall yield is respectable.

The reductive amination route offers the advantage of being a one-pot reaction, which can be more efficient in terms of time and resources. It generally provides good to excellent yields. However, the synthesis of the starting ketone precursor might add to the overall step count depending on its commercial availability.

For researchers aiming for a more streamlined and potentially higher-yielding synthesis, the reductive amination approach is highly attractive, provided the ketone starting material is readily accessible. The Grignard route remains a solid and reliable alternative, particularly when the necessary high-pressure equipment is available.

References

Peer-Reviewed Studies Validating the Activity of 3-[(4-Methylphenyl)methyl]piperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, pivots to a comparative analysis of closely related 3-benzylpiperidine and 4-benzylpiperidine derivatives, for which significant research exists. These compounds share a core structural motif with 3-[(4-Methylphenyl)methyl]piperidine and have been evaluated for their affinity and activity at several key biological targets, including the sigma-1 (σ1) receptor, dopamine transporter (DAT), and serotonin transporter (SERT). This comparative approach provides valuable insights into the structure-activity relationships (SAR) of this class of compounds and offers a predictive framework for the potential activity of this compound.

Comparative Analysis of Substituted Benzylpiperidine Derivatives

The following tables summarize the quantitative data for a selection of substituted benzylpiperidine derivatives, comparing their binding affinities to various biological targets.

Table 1: Binding Affinities of 4-Benzylpiperidine Derivatives at Sigma Receptors

CompoundAralkyl Groupσ1 Ki (nM)σ2 Ki (nM)5-HT1A Ki (nM)D2 Ki (nM)
1 Benzyl>10000>10000>10000>10000
2 2-Phenylethyl10.511.2>10000>10000
3 3-Phenylpropyl1.14.3>10000>10000
4 4-Phenylbutyl1.910.6>10000>10000
5 2-(4-Fluorophenyl)ethyl10.112.3>10000>10000

Data sourced from a study on 1-aralkyl-4-benzylpiperidine derivatives as potent sigma ligands[1].

Table 2: Binding Affinities of 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives at the Serotonin Transporter (SERT)

CompoundRSERT Ki (nM)
1a H2
1b 4-F10
1c 4-Cl8
1d 4-CH320
Fluoxetine (Reference) -5

Data sourced from a study on high-affinity ligands for the serotonin transporter[2].

Table 3: Binding Affinities of a Dopamine Transporter Inhibitor and its Analogs

CompoundStructureDAT Ki (nM) - BindingDAT Ki (nM) - Uptake Inhibition
3 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone492360
6 Analog of compound 31155
Cocaine (Reference) -250150

Data sourced from the discovery of a novel dopamine transporter inhibitor[3].

Experimental Protocols

Sigma Receptor Binding Assay

The binding affinities for σ1 and σ2 receptors were determined using radioligand binding assays with guinea pig brain membranes.

  • Preparation of Membranes: Whole guinea pig brains were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet was washed and resuspended in the same buffer.

  • Binding Assay: The membrane suspension was incubated with the radioligand (--INVALID-LINK---pentazocine for σ1 and [³H]DTG for σ2) and various concentrations of the test compounds.

  • Incubation and Filtration: The mixture was incubated at 37°C for 150 minutes and then rapidly filtered through glass fiber filters.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Binding Assay

The affinity for the serotonin transporter was evaluated by the displacement of [³H]-paroxetine binding in rat cerebral cortex membranes.

  • Membrane Preparation: Rat cerebral cortices were homogenized in a Tris-HCl buffer containing NaCl and KCl. The homogenate was centrifuged, and the pellet was washed and resuspended.

  • Binding Assay: Aliquots of the membrane preparation were incubated with [³H]-paroxetine and varying concentrations of the test compounds.

  • Incubation and Filtration: The incubation was carried out at 25°C for 60 minutes, followed by rapid filtration over glass fiber filters.

  • Washing and Radioactivity Measurement: The filters were washed with ice-cold buffer, and the bound radioactivity was quantified using a liquid scintillation counter.

  • Data Analysis: Ki values were calculated from the IC50 values obtained from the displacement curves.[2]

Dopamine Transporter (DAT) Binding and Uptake Inhibition Assays
  • Binding Assay: The binding affinity for the dopamine transporter was assessed using [³H]WIN 35,428 as the radioligand and rat striatal membranes. The experimental procedure was similar to the other binding assays described above.

  • Uptake Inhibition Assay: The functional activity at the DAT was determined by measuring the inhibition of [³H]dopamine uptake into rat striatal synaptosomes. Synaptosomes were prepared and incubated with the test compounds before the addition of [³H]dopamine. The uptake was terminated by rapid filtration, and the radioactivity accumulated within the synaptosomes was measured.

Visualizations

Logical Relationship of Benzylpiperidine Scaffolds and Their Targets

Potential Targets of Benzylpiperidine Derivatives A 3-Benzylpiperidine Scaffold C Sigma Receptors (σ1, σ2) A->C Activity Reported [9] E Serotonin Transporter (SERT) A->E Activity Reported [5] B 4-Benzylpiperidine Scaffold B->C Activity Reported [9] D Dopamine Transporter (DAT) B->D Activity Reported [4] F Cholinesterases (AChE, BChE) B->F General Activity for Piperidines

Caption: Potential biological targets of 3- and 4-benzylpiperidine scaffolds.

Experimental Workflow for Radioligand Binding Assay

General Workflow for Radioligand Binding Assays A Tissue Homogenization (e.g., Brain Tissue) B Membrane Preparation (Centrifugation) A->B C Incubation (Membranes + Radioligand + Test Compound) B->C D Filtration (Separation of Bound and Free Ligand) C->D E Scintillation Counting (Quantification of Radioactivity) D->E F Data Analysis (IC50 and Ki Determination) E->F

Caption: A generalized workflow for determining ligand binding affinities.

References

Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

General Pharmacokinetic Considerations for Piperidine Derivatives

Piperidine and its derivatives are common scaffolds in medicinal chemistry. Their pharmacokinetic properties can be significantly influenced by subtle structural modifications. For 3-[(4-Methylphenyl)methyl]piperidine derivatives, key factors influencing their absorption, distribution, metabolism, and excretion (ADME) profile include:

  • Lipophilicity: The methyl group on the phenyl ring can influence the overall lipophilicity of the molecule, which in turn affects its ability to cross biological membranes, including the blood-brain barrier.

  • Metabolic Stability: The piperidine and benzyl moieties are susceptible to metabolism by cytochrome P450 enzymes. Common metabolic pathways include N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the piperidine ring.

  • Plasma Protein Binding: The extent to which these compounds bind to plasma proteins will affect their free concentration in the bloodstream and, consequently, their availability to exert pharmacological effects and be cleared from the body.

A thorough understanding of these factors is crucial for interpreting pharmacokinetic data and for the rational design of new derivatives with improved drug-like properties.

Hypothetical Comparative Pharmacokinetic Data

To illustrate how data from a comparative pharmacokinetic study would be presented, Table 1 provides a template with hypothetical data for three this compound derivatives following oral administration in rats.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Derivatives in Rats (Oral Administration, 10 mg/kg)

CompoundTmax (h)Cmax (ng/mL)AUC(0-t) (ng·h/mL)AUC(0-inf) (ng·h/mL)t1/2 (h)CL/F (L/h/kg)Vd/F (L/kg)
Derivative A1.5 ± 0.5450 ± 851850 ± 2101920 ± 2304.2 ± 0.85.2 ± 0.930.8 ± 5.1
Derivative B2.0 ± 0.7320 ± 602500 ± 3502610 ± 3706.5 ± 1.23.8 ± 0.635.2 ± 6.3
Derivative C1.0 ± 0.3680 ± 1101500 ± 1801540 ± 1903.1 ± 0.66.5 ± 1.128.7 ± 4.9

Data are presented as mean ± standard deviation (n=6). Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Experimental Protocols

A well-designed experimental protocol is fundamental to obtaining reliable and reproducible pharmacokinetic data. Below is a detailed methodology for a comparative pharmacokinetic study in rats.

Animal Model
  • Species: Male Sprague-Dawley rats (n=6 per compound)

  • Weight: 250-300 g

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.

Drug Formulation and Administration
  • Formulation: The this compound derivatives should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water, or a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO, further diluted with saline). The formulation should be uniform and stable.

  • Dose: A single oral dose of 10 mg/kg is administered.

  • Administration: The formulation is administered by oral gavage using a suitable gavage needle.

Blood Sampling
  • Procedure: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: The blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: The concentration of the this compound derivatives in the plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically used to extract the analytes from the plasma matrix. An internal standard (a structurally similar compound) should be used to ensure accuracy and precision.

  • Chromatography: Separation is achieved on a C18 reverse-phase HPLC column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for quantification.

  • Validation: The bioanalytical method must be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Pharmacokinetic Analysis
  • Software: The plasma concentration-time data are analyzed using non-compartmental analysis with appropriate pharmacokinetic software (e.g., Phoenix WinNonlin).

  • Parameters: The key pharmacokinetic parameters to be determined are listed in Table 1.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for planning and execution. The following diagram, generated using the DOT language, illustrates the key steps in the comparative pharmacokinetic study.

Pharmacokinetic_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization fasting Overnight Fasting (12 hours) acclimatization->fasting administration Oral Administration (10 mg/kg) fasting->administration formulation Drug Formulation formulation->administration sampling Serial Blood Sampling (0-24 hours) administration->sampling processing Plasma Preparation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis end End pk_analysis->end

Workflow for a comparative pharmacokinetic study of this compound derivatives.

By following these detailed protocols and utilizing the provided templates for data presentation and workflow visualization, researchers can conduct robust comparative pharmacokinetic studies to better understand the ADME properties of novel this compound derivatives and guide further drug development efforts.

Evaluating the Therapeutic Index of 3-[(4-Methylphenyl)methyl]piperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, there is no publicly available data on the therapeutic index, median effective dose (ED50), or median lethal/toxic dose (LD50/TD50) for the specific compound 3-[(4-Methylphenyl)methyl]piperidine. Therefore, a direct evaluation of its therapeutic window is not possible. This guide provides a comparative framework using structurally related piperidine-based compounds with established therapeutic applications, primarily in analgesia. The data presented herein is for illustrative purposes to guide potential future research and evaluation of this compound.

Introduction

The therapeutic index (TI) is a critical quantitative measure in pharmacology that reflects the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) or lethality (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety for a drug.

Piperidine is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly potent analgesics that act on the central nervous system.[1] The compound of interest, this compound, belongs to this class. While its specific pharmacological profile is uncharacterized, its structural similarity to known analgesics suggests potential activity in this area. This guide will compare the therapeutic indices of established piperidine-based analgesics to provide a context for the potential evaluation of this compound.

Comparative Analysis of Structurally Related Analgesics

To provide a benchmark for the potential therapeutic index of this compound, this section presents data for well-characterized piperidine-based opioid analgesics, namely morphine, fentanyl, and remifentanil. These compounds, while structurally distinct from this compound in their specific substitutions, share the core piperidine moiety essential for their analgesic activity.

CompoundTherapeutic Index (TI)ED50 (Analgesia)LD50Therapeutic Use
Morphine ~70Varies by administration route and pain modelVaries by species and administration routeAnalgesia
Fentanyl ~400Varies by administration route and pain modelVaries by species and administration routeAnalgesia, Anesthesia
Remifentanil ~33,000Varies by administration route and pain modelVaries by species and administration routeAnalgesia, Anesthesia
This compound Data Not Available Data Not Available Data Not Available Unknown

Table 1: Comparative Therapeutic Indices of Select Piperidine-Based Analgesics.[2]

The data clearly illustrates a wide range in the therapeutic index among these analgesics. Remifentanil, with its exceptionally high TI, is considered to have a very favorable safety profile in clinical settings.[2] The TI for fentanyl is significantly higher than that of morphine, indicating a better safety margin.[2] The TI for this compound would need to be determined experimentally to understand its potential clinical utility and safety.

Experimental Protocols

To determine the therapeutic index of a novel compound like this compound, both its efficacy and toxicity must be assessed in preclinical animal models. The following are generalized protocols for determining the ED50 for analgesia and the LD50.

Determination of Median Effective Dose (ED50) for Analgesia (Rodent Hot-Plate Test)

The hot-plate test is a common method to assess the analgesic efficacy of a compound against thermal pain.

Materials:

  • Hot-plate apparatus with adjustable temperature control.

  • Experimental animals (e.g., male Wistar rats, 200-250g).

  • Test compound (this compound) dissolved in a suitable vehicle.

  • Positive control (e.g., morphine).

  • Vehicle control (e.g., saline).

  • Syringes and needles for administration.

Procedure:

  • Acclimatization: Animals are acclimated to the experimental room for at least one hour before testing.

  • Baseline Latency: The hot-plate is maintained at a constant temperature (e.g., 55 ± 0.5°C). Each animal is placed on the hot-plate, and the time taken to elicit a pain response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: Animals are divided into groups and administered different doses of the test compound, positive control, or vehicle via a specific route (e.g., intraperitoneal injection).

  • Post-Treatment Latency: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot-plate, and the response latency is recorded.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • ED50 Calculation: A dose-response curve is generated by plotting the %MPE against the logarithm of the dose. The ED50, the dose that produces 50% of the maximum effect, is then calculated from this curve using statistical methods like probit analysis.[3]

Determination of Median Lethal Dose (LD50) (Up-and-Down Procedure - OECD 425)

The up-and-down procedure is a method to determine the LD50 that uses fewer animals than traditional methods.[4]

Materials:

  • Experimental animals (e.g., female Swiss albino mice, 20-25g).

  • Test compound (this compound) dissolved in a suitable vehicle.

  • Syringes and needles for administration.

Procedure:

  • Sighting Study: A preliminary study is conducted on a small number of animals to determine the approximate range of lethal doses.

  • Main Study:

    • A single animal is dosed at a level just below the estimated LD50 from the sighting study.

    • If the animal survives, the next animal is given a higher dose (typically by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

    • This process is continued, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal.

  • Observation Period: Animals are observed for signs of toxicity and mortality for a defined period, typically 14 days.[5]

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.[4][6]

Visualizations

The following diagrams illustrate the conceptual workflow for evaluating the therapeutic index and a potential signaling pathway for a piperidine-based analgesic.

Therapeutic_Index_Workflow cluster_preclinical Preclinical Evaluation cluster_decision Decision Point cluster_development Further Development Compound Test Compound (this compound) Efficacy Efficacy Studies (ED50) e.g., Hot-Plate Test Compound->Efficacy Toxicity Toxicity Studies (LD50/TD50) e.g., Up-and-Down Procedure Compound->Toxicity TI_Calc Therapeutic Index Calculation (TI = LD50 / ED50) Efficacy->TI_Calc Toxicity->TI_Calc Decision Favorable TI? TI_Calc->Decision Proceed Proceed to Further Preclinical/Clinical Studies Decision->Proceed Yes Stop Stop Development/ Re-evaluate Decision->Stop No

Caption: Workflow for Determining the Therapeutic Index.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand Piperidine-Based Analgesic Receptor μ-Opioid Receptor Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Hypothetical Opioid Receptor Signaling Pathway.

Conclusion

The therapeutic index is a fundamental parameter in drug development, providing a crucial indication of a compound's safety profile. For this compound, the absence of publicly available data necessitates experimental determination of its ED50 and LD50 values. By following established protocols, such as the hot-plate test for analgesic efficacy and the up-and-down procedure for acute toxicity, researchers can generate the necessary data to calculate the therapeutic index. The comparative data from existing piperidine-based analgesics like fentanyl and remifentanil provide a valuable context for interpreting these future experimental results and guiding the development of potentially safer and more effective therapeutic agents.

References

Benchmarking 3-[(4-Methylphenyl)methyl]piperidine: A Comparative Guide to Established Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 3-[(4-Methylphenyl)methyl]piperidine against a panel of well-characterized neuroprotective agents. Due to the nascent stage of research on this compound, this document serves as a foundational framework for its evaluation. We present established data for known neuroprotective agents—Edaravone, Citicoline, Cerebrolysin, Minocycline, and Piperine—and outline the requisite experimental protocols to benchmark the efficacy of this new chemical entity.

Section 1: Comparative Data on Known Neuroprotective Agents

The following tables summarize key quantitative data for established neuroprotective agents across various in vitro and in vivo models of neurodegeneration. These benchmarks will be crucial for contextualizing the potential neuroprotective efficacy of this compound.

Table 1: In Vitro Neuroprotective Efficacy of Selected Agents

AgentCell LineNeurotoxicity ModelEndpointEfficacy
Edaravone Spiral Ganglion NeuronsGlutamate-induced excitotoxicityCell Viability (MTT Assay)Dose-dependent protection, peaking at 500 μM[1][2]
Piperine SH-SY5YAmyloid β-induced toxicityCell Proliferation (MTT Assay)EC50: 25.02 μM[3]
SH-SY5YAmyloid β-induced toxicityCell ViabilityPreserved cell viability up to 85% (in combination with curcumin)[4][5]
Minocycline PC12Arsenic-induced cytotoxicityCell Viability (MTT Assay)Attenuated cytotoxicity at 50 nM - 1 µM[6]
SH-SY5Y6-OHDA-induced toxicityCell ViabilitySignificant protection at 10 µM[7]
Citicoline SH-SY5Y6-OHDA-induced toxicityCell Viability (MTT Assay)Reduced cytotoxic effect[8]
PC12Lead-induced oxidative injuryCell ViabilityIncreased cell viability
Cerebrolysin Primary Cortical NeuronsGlutamate-induced excitotoxicityNeuronal SurvivalDose-dependent rescue, significant effect even with 96h delayed treatment[9]
Primary Cortical NeuronsOxygen-Glucose DeprivationNeuronal SurvivalDose-dependent rescue, significant effect even with 48h delayed treatment[9]

Table 2: In Vivo Neuroprotective Efficacy of Selected Agents

AgentAnimal ModelDisease ModelKey Findings
Citicoline RatExperimental StrokeReduced infarct volume by 27.8%
Cerebrolysin RatIschemic StrokeReduced TUNEL positive cells in the ischemic boundary by ~50%[10]
Piperine RatKainic Acid-induced ExcitotoxicityAttenuated neuronal damage and reduced extracellular glutamate levels[11][12][13]

Section 2: Experimental Protocols for Neuroprotective Agent Evaluation

To benchmark this compound, a series of standardized in vitro and in vivo experiments should be conducted. The methodologies for these key assays are detailed below.

In Vitro Assays

2.1.1 Glutamate-Induced Excitotoxicity Assay

  • Objective: To assess the ability of the test compound to protect neurons from glutamate-induced cell death.

  • Cell Line: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Protocol:

    • Culture neuronal cells to an appropriate confluency.

    • Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

    • Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 24 hours).

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

    • Include positive controls (e.g., Edaravone) and vehicle controls.

2.1.2 Oxidative Stress Assay

  • Objective: To determine the compound's ability to protect neurons from oxidative damage.

  • Cell Line: SH-SY5Y or PC12 cells.

  • Protocol:

    • Plate cells and allow them to adhere.

    • Pre-treat cells with different concentrations of this compound.

    • Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Measure cell viability (MTT or LDH assay).

    • Quantify intracellular reactive oxygen species (ROS) levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA).

    • Assess mitochondrial membrane potential using a dye such as JC-1.

2.1.3 Amyloid-β Toxicity Assay

  • Objective: To evaluate the compound's potential to protect against amyloid-β (Aβ)-induced neurotoxicity, a key pathological feature of Alzheimer's disease.

  • Cell Line: SH-SY5Y cells.

  • Protocol:

    • Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

    • Pre-incubate the differentiated cells with the test compound.

    • Expose the cells to aggregated Aβ peptides (e.g., Aβ₁₋₄₂).

    • After incubation, assess cell viability and markers of apoptosis (e.g., caspase-3 activity).

In Vivo Models

2.2.1 MPTP-Induced Parkinson's Disease Model

  • Objective: To assess the neuroprotective effects of the compound in a well-established animal model of Parkinson's disease.

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neuron degeneration.

    • Treat a cohort of animals with this compound before, during, or after MPTP administration.

    • Evaluate motor function using tests such as the rotarod and pole test.

    • Perform histological analysis of the substantia nigra and striatum to quantify dopaminergic neuron survival (e.g., tyrosine hydroxylase immunohistochemistry).

    • Measure levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

2.2.2 Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

  • Objective: To determine the compound's efficacy in reducing brain damage following an ischemic event.

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice.

  • Protocol:

    • Induce focal cerebral ischemia by transiently or permanently occluding the middle cerebral artery (MCAO).

    • Administer this compound at various time points relative to the ischemic insult (e.g., pre-treatment, or post-treatment at different intervals).

    • Assess neurological deficits using a standardized scoring system (e.g., Bederson score).

    • Measure infarct volume at a designated time point (e.g., 24 or 48 hours) using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Evaluate long-term functional recovery using behavioral tests (e.g., cylinder test, adhesive removal test).

Section 3: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is critical for drug development. Based on the actions of known neuroprotective agents, key signaling pathways to investigate for this compound are outlined below.

Key Neuroprotective Signaling Pathways
  • Anti-Apoptotic Pathways: Many neuroprotective agents modulate the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Investigating the effect of this compound on the expression of these proteins and caspase activation is crucial.

  • Antioxidant Response Pathways: The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway is a primary regulator of endogenous antioxidant defenses. Assessing the ability of the compound to activate Nrf2 and upregulate downstream antioxidant enzymes (e.g., heme oxygenase-1, glutathione S-transferase) is recommended.

  • Anti-Inflammatory Pathways: Neuroinflammation is a key contributor to neuronal damage. The compound's effect on microglial activation and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via pathways like NF-κB should be examined.

  • Neurotrophic Factor Signaling: Some agents exert their effects by enhancing the expression or signaling of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). The impact of the compound on these pathways, such as the Trk/Akt and MAPK/ERK pathways, should be explored.

Section 4: Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound.

G cluster_0 In Vitro Evaluation Workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization Dose-Response Cytotoxicity Assay Dose-Response Cytotoxicity Assay Compound Synthesis\nand Characterization->Dose-Response Cytotoxicity Assay Determine non-toxic range Neurotoxicity Model Selection Neurotoxicity Model Selection Dose-Response Cytotoxicity Assay->Neurotoxicity Model Selection Select appropriate models Primary Efficacy Screening Primary Efficacy Screening Neurotoxicity Model Selection->Primary Efficacy Screening e.g., Glutamate Excitotoxicity, Oxidative Stress Secondary Mechanistic Assays Secondary Mechanistic Assays Primary Efficacy Screening->Secondary Mechanistic Assays Identify hits Lead Optimization Lead Optimization Secondary Mechanistic Assays->Lead Optimization e.g., Apoptosis, ROS, Inflammation

Caption: A generalized workflow for the in vitro evaluation of a novel neuroprotective compound.

G Neurotoxic Insult Neurotoxic Insult Oxidative Stress Oxidative Stress Neurotoxic Insult->Oxidative Stress Inflammation Inflammation Neurotoxic Insult->Inflammation Apoptosis Apoptosis Oxidative Stress->Apoptosis Inflammation->Apoptosis Neuronal Death Neuronal Death Apoptosis->Neuronal Death This compound This compound This compound->Oxidative Stress Inhibits? This compound->Inflammation Inhibits? This compound->Apoptosis Inhibits? Known Neuroprotective Agents Known Neuroprotective Agents Known Neuroprotective Agents->Oxidative Stress Inhibit Known Neuroprotective Agents->Inflammation Inhibit Known Neuroprotective Agents->Apoptosis Inhibit

Caption: A simplified signaling cascade of neurodegeneration and potential intervention points.

G cluster_0 Nrf2-ARE Antioxidant Pathway Oxidative Stress Oxidative Stress Nrf2 Activation Nrf2 Activation Oxidative Stress->Nrf2 Activation ARE Binding ARE Binding Nrf2 Activation->ARE Binding Antioxidant Enzyme Expression Antioxidant Enzyme Expression ARE Binding->Antioxidant Enzyme Expression Cellular Protection Cellular Protection Antioxidant Enzyme Expression->Cellular Protection

Caption: The Nrf2-ARE pathway, a key target for antioxidant neuroprotective agents.

Conclusion

The provided framework offers a comprehensive approach to benchmarking the novel compound this compound against established neuroprotective agents. By systematically conducting the outlined in vitro and in vivo experiments and investigating the key signaling pathways, researchers can effectively characterize its neuroprotective profile and determine its potential as a therapeutic candidate for neurodegenerative diseases. The quantitative data from established agents serve as a crucial reference point for these future studies.

References

Safety Operating Guide

Proper Disposal of 3-[(4-Methylphenyl)methyl]piperidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 3-[(4-Methylphenyl)methyl]piperidine must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

I. Understanding the Hazards

  • Flammability: Highly flammable liquid and vapor.[1][2][3]

  • Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[3][4]

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Irritation: May cause respiratory irritation.[3][4]

  • Environmental Hazards: Potentially harmful to aquatic life.

A summary of the key hazard information is presented in the table below.

Hazard ClassificationDescription
Physical Hazard Highly flammable liquid and vapor.[1][3]
Health Hazards Harmful if swallowed.[3][4]
Toxic in contact with skin or if inhaled.
Causes severe skin burns and eye damage.[1]
May cause respiratory irritation.[3][4]
Environmental Hazard Harmful to aquatic life.

II. Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[5]

  • Eye/Face Protection: Use safety glasses with side-shields and a face shield.[4][5]

  • Skin and Body Protection: A complete suit protecting against chemicals is recommended.[5]

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH (US) or EN 143 (EU) approved respirator.[5]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably under a chemical fume hood.[1][5]

  • Contain the Spill: Cover drains to prevent environmental release.[6] Use an inert, non-combustible absorbent material like Chemizorb®, sand, or diatomaceous earth to contain the spill.[6]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1][5]

  • Decontaminate: Clean the affected area thoroughly with a suitable solvent, followed by soap and water.

IV. Disposal Procedure

The disposal of this compound and its contaminated materials must be handled as hazardous waste, in accordance with all local, state, and federal regulations.

  • Waste Collection:

    • Unused Product: Keep the chemical in its original, tightly closed container.[1]

    • Contaminated Materials: Collect all contaminated materials (e.g., absorbent pads, gloves, lab coats) in a separate, clearly labeled, and sealed container.[1][5]

  • Labeling: Label all waste containers clearly with the chemical name ("this compound Waste") and appropriate hazard symbols (e.g., flammable, corrosive, toxic).

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste storage area, away from heat, sparks, and open flames.[1]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

V. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste (Unused chemical, contaminated materials) B Segregate Waste (Keep in separate, labeled containers) A->B C Package Waste (Use appropriate, sealed containers) B->C D Label Waste (Chemical name and hazard symbols) C->D E Store Waste (Designated hazardous waste area) D->E F Arrange for Professional Disposal (Contact licensed waste contractor) E->F G Documentation (Maintain disposal records) F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.